molecular formula C7H12O B041784 1-Cyclopentylethanone CAS No. 6004-60-0

1-Cyclopentylethanone

Cat. No.: B041784
CAS No.: 6004-60-0
M. Wt: 112.17 g/mol
InChI Key: LKENTYLPIUIMFG-UHFFFAOYSA-N
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Description

1-Cyclopentylethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49209. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKENTYLPIUIMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208768
Record name Ethanone, 1-cyclopentyl- (9CI)
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6004-60-0
Record name Cyclopentyl methyl ketone
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Record name 6004-60-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-cyclopentyl- (9CI)
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Record name 1-Cyclopentylethanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTYL METHYL KETONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-cyclopentylethanone, a key intermediate in the synthesis of various organic molecules. This document details several core methodologies, including the oxidation of 1-cyclopentylethanol (B1203354), the acetoacetic ester synthesis, and the Stork enamine synthesis. For each method, detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate practical application and comparison.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be achieved through several distinct chemical strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the primary synthesis routes detailed in this guide.

Synthesis PathwayStarting Material(s)Key ReagentsTypical Yield (%)Reaction Conditions
Oxidation 1-CyclopentylethanolPyridinium (B92312) chlorochromate (PCC), Celite~85-95%Anhydrous CH₂Cl₂, 0°C to RT, 2-4 h
1-CyclopentylethanolOxalyl chloride, DMSO, Triethylamine (B128534)>90%Anhydrous CH₂Cl₂, -78°C to RT, 1-2 h
Acetoacetic Ester Synthesis Ethyl acetoacetate (B1235776), Cyclopentyl bromideSodium ethoxide, H₃O⁺, Heat~60-70% (overall)1. Ethanolic EtONa, Reflux2. Acidic hydrolysis & decarboxylation
Stork Enamine Synthesis Cyclopentanone, Pyrrolidine (B122466)Pyrrolidine, Methyl iodide, H₂O~50-60% (overall)1. Toluene (B28343), Reflux (azeotropic removal of H₂O)2. Alkylation3. Hydrolysis
Grignard Reaction Cyclopentyl bromide, Acetyl chlorideMagnesium, Acetyl chloride~70-80%Anhydrous ether, -70°C to RT

I. Oxidation of 1-Cyclopentylethanol

The oxidation of the secondary alcohol, 1-cyclopentylethanol, is a direct and efficient method for the preparation of this compound. Two common and reliable methods for this transformation are oxidation with pyridinium chlorochromate (PCC) and the Swern oxidation.

A. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent than chromic acid and is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

Experimental Protocol:

To a stirred solution of 1-cyclopentylethanol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, Celite is added. The mixture is cooled to 0°C in an ice bath. Pyridinium chlorochromate (PCC) (1.2 equivalents) is then added in one portion.[1] The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification by flash column chromatography or distillation affords pure this compound.[1]

PCC_Oxidation 1-Cyclopentylethanol 1-Cyclopentylethanol This compound This compound 1-Cyclopentylethanol->this compound PCC, CH₂Cl₂

Diagram 1: PCC Oxidation of 1-Cyclopentylethanol.
B. Swern Oxidation

The Swern oxidation is another mild and highly efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3][4] This method is known for its high yields and tolerance of a wide range of functional groups.[2]

Experimental Protocol:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78°C under an inert atmosphere.[5] A solution of DMSO (2.7 equivalents) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 5 minutes. A solution of 1-cyclopentylethanol (1 equivalent) in CH₂Cl₂ is then added dropwise over 5 minutes.[5] After stirring for 30 minutes at -78°C, triethylamine (7.0 equivalents) is added dropwise.[5] The reaction mixture is allowed to warm to room temperature. Water is then added, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography to give this compound.[5]

Swern_Oxidation 1-Cyclopentylethanol 1-Cyclopentylethanol This compound This compound 1-Cyclopentylethanol->this compound 1. (COCl)₂, DMSO, CH₂Cl₂, -78°C 2. Et₃N

Diagram 2: Swern Oxidation of 1-Cyclopentylethanol.

II. Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method for preparing methyl ketones.[6][7] This pathway involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[1][8][9]

Experimental Protocol:

Step 1: Alkylation Sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol (B145695). To this solution, ethyl acetoacetate (1 equivalent) is added dropwise to form the sodium enolate. Cyclopentyl bromide (1.1 equivalents) is then added, and the mixture is heated at reflux for several hours until the alkylation is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ethyl 2-acetyl-2-cyclopentylacetate.

Step 2: Hydrolysis and Decarboxylation The crude alkylated ester is refluxed with an aqueous solution of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH). This process hydrolyzes the ester to a β-keto acid. Upon further heating, the β-keto acid readily undergoes decarboxylation to yield this compound, carbon dioxide, and ethanol.[10] The product is then isolated by extraction and purified by distillation.

Acetoacetic_Ester_Synthesis cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate NaOEt, EtOH Alkylated Ester Alkylated Ester Enolate->Alkylated Ester Cyclopentyl Bromide β-Keto Acid β-Keto Acid Alkylated Ester->β-Keto Acid H₃O⁺, Δ This compound This compound β-Keto Acid->this compound -CO₂

Diagram 3: Acetoacetic Ester Synthesis Pathway.

III. Stork Enamine Synthesis

The Stork enamine synthesis provides a method for the α-alkylation of ketones and aldehydes with good control, avoiding the polyalkylation issues that can arise from direct enolate alkylation.[11][12]

Experimental Protocol:

Step 1: Enamine Formation Cyclopentanone (1 equivalent) and a secondary amine such as pyrrolidine (1.2 equivalents) are refluxed in toluene with azeotropic removal of water (using a Dean-Stark apparatus) to form the corresponding enamine. The reaction is typically complete within a few hours. The toluene is then removed under reduced pressure.

Step 2: Alkylation The crude enamine is dissolved in an aprotic solvent like dioxane or THF, and methyl iodide (1.1 equivalents) is added. The reaction mixture is stirred at room temperature or gently heated to effect the SN2 alkylation, which results in the formation of an iminium salt.

Step 3: Hydrolysis Water is added to the reaction mixture containing the iminium salt, and the mixture is stirred or heated to hydrolyze the iminium salt back to the ketone. The product, this compound, is then isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation.

Stork_Enamine_Synthesis cluster_0 Enamine Formation cluster_1 Alkylation cluster_2 Hydrolysis Cyclopentanone Cyclopentanone Enamine Enamine Cyclopentanone->Enamine Pyrrolidine, Toluene, Δ Iminium Salt Iminium Salt Enamine->Iminium Salt Methyl Iodide This compound This compound Iminium Salt->this compound H₂O Grignard_Synthesis Cyclopentylmagnesium Bromide Cyclopentylmagnesium Bromide This compound This compound Cyclopentylmagnesium Bromide->this compound Acetyl Chloride, Et₂O, -70°C General_Workflow Start Start: Reagents & Solvents Reaction Reaction Start->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End Final Product Analysis->End

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and biological activity of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (B6230178) and its derivatives. While the initial query referenced CAS 6004-60-0 (Cyclopentyl methyl ketone), the detailed requirements for an in-depth analysis of biological pathways and experimental protocols strongly indicate that the compound of interest is the biologically active 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. This document will focus on this compound, a potent inhibitor of tubulin polymerization, making it a molecule of significant interest in cancer research and drug development.

Derivatives of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Their mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide will delve into the physicochemical properties, synthesis, and detailed experimental protocols for evaluating the biological activity of this class of compounds.

Chemical and Physical Properties

PropertyValue (6-methoxy-1,2,3,4-tetrahydroquinoline)Value (6-methoxy-1,2,3,4-tetrahydroisoquinoline)
CAS Number 120-15-042923-77-3
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NO
Molecular Weight 163.22 g/mol 163.22 g/mol
Boiling Point 123-125 °C at 8 Torr144 °C at 9 mmHg
Solubility Soluble in Chloroform and Methanol (B129727)Slightly soluble in Chloroform and Methanol
Storage Temperature Room Temperature2-8 °C under inert gas

Note: The addition of a methyl group at the 2-position of the tetrahydroquinoline ring is expected to slightly increase the molecular weight and may influence the boiling point and solubility.

Experimental Protocols

Synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035)

A common method for the synthesis of the 6-methoxy-1,2,3,4-tetrahydroquinoline core structure is through the hydrogenation of 6-methoxyquinoline (B18371).[1]

Materials:

  • 6-methoxyquinoline

  • Methanol

  • Platinum dioxide (PtO₂)

  • Hydrogenation apparatus

Procedure:

  • A solution of 218.5 g of 6-methoxyquinoline in 1750 ml of methanol is prepared.

  • 30 g of platinum dioxide is added to the solution as a catalyst.

  • The mixture is hydrogenated at 60 psi at a temperature of 50°C overnight.

  • Upon completion of the reaction, the mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield an oil.

  • The resulting oil is purified by distillation to obtain 6-methoxy-1,2,3,4-tetrahydroquinoline.

To synthesize the 2-methyl derivative, a similar multi-step Povarov reaction can be employed, starting with p-anisidine, cinnamaldehyde, and methacrolein (B123484) dimethylhydrazone.[2]

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.[3][4]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Test compound (6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline derivative)

  • Positive control (e.g., Nocodazole, a known polymerization inhibitor)

  • Vehicle control (e.g., DMSO)

  • Pre-warmed 96-well plate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

  • On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

  • To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least one hour.

  • Plot the fluorescence intensity over time to generate polymerization curves. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.[5][6][7]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

  • Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the pellet in cold PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise for fixation.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Downstream Effects 6_methoxy_2_methyl_THQ 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroquinoline Colchicine_site Colchicine Binding Site on β-Tubulin 6_methoxy_2_methyl_THQ->Colchicine_site Binds to Tubulin_dimer α/β-Tubulin Dimer Tubulin_dimer->Colchicine_site Polymerization Microtubule Polymerization Colchicine_site->Polymerization Inhibits Microtubule Microtubule Polymer Spindle_formation Mitotic Spindle Formation Polymerization->Spindle_formation Leads to Cell_division Cell Division (Mitosis) Spindle_formation->Cell_division Essential for Disruption Disruption of Microtubule Dynamics G2M_arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_arrest Induces Apoptosis Apoptosis G2M_arrest->Apoptosis Leads to

Caption: Mechanism of action for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Experimental Workflow for Cell Cycle Analysis

G Cell_culture 1. Cell Culture (e.g., HeLa, A549) Treatment 2. Treatment (Test Compound / Vehicle) Cell_culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization) Treatment->Harvesting Fixation 4. Fixation (70% Cold Ethanol) Harvesting->Fixation Staining 5. Staining (Propidium Iodide + RNase A) Fixation->Staining Flow_cytometry 6. Flow Cytometry Analysis Staining->Flow_cytometry Data_analysis 7. Data Analysis (% of cells in G0/G1, S, G2/M) Flow_cytometry->Data_analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Elucidation of Reaction Mechanisms for 1-Cyclopentylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction 1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is a versatile chemical intermediate with the molecular formula C₇H₁₂O.[1][2] Its structure, featuring a carbonyl group attached to a cyclopentyl ring and a methyl group, makes it a valuable precursor in the synthesis of more complex organic molecules, including pharmaceutical compounds and advanced materials.[1][3] This ketone participates in a wide array of chemical transformations characteristic of its functional group. Understanding the mechanisms of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This document provides an in-depth technical overview of the core reaction mechanisms of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Alpha-Halogenation

The α-carbon of this compound (the carbon adjacent to the carbonyl group) is susceptible to halogenation with Cl₂, Br₂, or I₂ under both acidic and basic conditions.[4][5] The reaction mechanism and product distribution are highly dependent on the pH of the reaction medium.

Acid-Catalyzed α-Halogenation

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the halogen concentration.[6] This method is typically used when a monohalogenated product is desired, as the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen, making subsequent protonation and enol formation slower.[5][7]

Reaction Mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst to form an oxonium ion.

  • Enol Formation: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate.

  • Nucleophilic Attack: The electron-rich π-bond of the enol acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). This forms a new C-Br bond at the α-position and a resonance-stabilized oxonium ion.

  • Deprotonation: The protonated carbonyl is deprotonated by a base to regenerate the acid catalyst and yield the final α-halo ketone.[8]

Caption: Acid-catalyzed α-bromination mechanism.

Base-Promoted α-Halogenation

In the presence of a base, halogenation occurs via an enolate intermediate.[4] The reaction is base-promoted rather than catalyzed because a full equivalent of base is consumed. A significant characteristic of this mechanism is that the product is more reactive than the starting material. The electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-protons, facilitating further halogenation.[4][7] For methyl ketones like this compound, this often leads to polyhalogenation and can proceed to the haloform reaction.

Reaction Mechanism:

  • Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-proton to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks a halogen molecule (e.g., Br₂), forming the α-halo ketone and a halide ion.

Caption: Base-promoted α-bromination mechanism.

Experimental Protocol & Data

Protocol: Acid-Catalyzed α-Bromination of this compound

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the flask while stirring. Maintain the temperature below 25°C using a water bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the product.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Purify the product via column chromatography or distillation.

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound ~1710 (C=O)~2.1 (s, 3H, -CH₃), ~2.8 (quintet, 1H, -CH-), 1.5-1.8 (m, 8H, cyclopentyl)~209 (C=O), ~45 (-CH-), ~28 (-CH₃), ~26 (cyclopentyl CH₂)
Product (α-Bromo) ~1715 (C=O)~4.2 (q, 1H, -CHBr-), ~1.7 (d, 3H, -CH₃), 1.6-2.0 (m, 8H, cyclopentyl)~200 (C=O), ~35 (-CHBr-), ~26 (cyclopentyl CH₂), ~20 (-CH₃)
Note: NMR data are estimated based on typical chemical shifts.

Aldol (B89426) Condensation

This compound can undergo a base-catalyzed self-aldol condensation. This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone. The initial product is a β-hydroxy ketone (an aldol addition product), which can then dehydrate upon heating to form a more stable α,β-unsaturated ketone (the aldol condensation product).[9][10]

Reaction Mechanism:

  • Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from the methyl group of this compound to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound.

  • Protonation: The resulting alkoxide intermediate is protonated by water (formed in the first step) to yield the β-hydroxy ketone (aldol addition product).

  • Dehydration (Condensation): Upon heating, the base removes another α-proton, forming an enolate. This is followed by the elimination of a hydroxide (B78521) ion from the β-position to form a conjugated C=C double bond, yielding the α,β-unsaturated ketone.

Aldol_Condensation cluster_addition Aldol Addition cluster_condensation Dehydration (Condensation) ketone1 This compound (Enolate Precursor) enolate Enolate Ion ketone1->enolate + OH⁻ - H₂O ketone2 This compound (Electrophile) alkoxide Alkoxide Intermediate enolate->alkoxide attacks Ketone 2 aldol_product β-Hydroxy Ketone alkoxide->aldol_product + H₂O - OH⁻ final_enolate Enolate of Aldol aldol_product->final_enolate + OH⁻ - H₂O final_product α,β-Unsaturated Ketone final_enolate->final_product - OH⁻

Caption: Mechanism of the self-aldol condensation.

Experimental Protocol & Data

Protocol: Self-Aldol Condensation of this compound

  • To a solution of this compound (1.0 eq) in ethanol (B145695), add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Stir the mixture at room temperature for the aldol addition. The reaction progress can be monitored by TLC.

  • To achieve condensation, gently heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting α,β-unsaturated ketone by column chromatography.

Reaction Stage Product Structure Expected Yield Key Spectroscopic Features
Aldol Addition β-Hydroxy KetoneVariableIR: ~3400 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O)
Aldol Condensation α,β-Unsaturated Ketone60-80%IR: ~1670 cm⁻¹ (conjugated C=O), ~1620 cm⁻¹ (C=C)

Grignard Reaction

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds.[11] A Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of this compound.[12][13] The reaction with a Grignard reagent, followed by an acidic workup, converts the ketone into a tertiary alcohol.[14]

Reaction Mechanism:

  • Nucleophilic Attack: The partially negative carbon of the Grignard reagent (e.g., CH₃MgBr) attacks the electrophilic carbonyl carbon of this compound. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom.

  • Alkoxide Formation: This step results in the formation of a magnesium alkoxide intermediate.

  • Protonation (Workup): A dilute acid (e.g., H₃O⁺) is added in a separate workup step to protonate the alkoxide, yielding the final tertiary alcohol product.[13]

Grignard_Reaction ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack grignard R-MgX (e.g., CH₃MgBr) product Tertiary Alcohol intermediate->product 2. Protonation workup H₃O⁺ (Acidic Workup)

Caption: Grignard reaction workflow.

Experimental Protocol & Data

Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

  • Place magnesium turnings (1.1 eq) in the flask.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a solution of methylmagnesium bromide in diethyl ether (1.1 eq) to the flask via syringe, maintaining a gentle reflux.

  • After the Grignard reagent is added, slowly add the ketone solution from the dropping funnel.

  • Once the addition is complete, stir the reaction at room temperature for 1-2 hours.

  • Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by chromatography or distillation.

Reactant/Product Formula Boiling Point (°C) Expected Yield
This compoundC₇H₁₂O151-156-
Product (Tertiary Alcohol)C₈H₁₆O~170-17570-90%

Reduction with Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent used to convert ketones to secondary alcohols.[15] It acts as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon.[16] Unlike more powerful reducing agents like LiAlH₄, NaBH₄ is safe to use in protic solvents like methanol (B129727) or ethanol.[17]

Reaction Mechanism:

  • Hydride Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of this compound, forming a C-H bond and breaking the C=O π-bond.

  • Alkoxide Formation: An alkoxide-boron complex is formed. One borohydride molecule can reduce up to four ketone molecules.

  • Protonation: A protic solvent (e.g., ethanol or a mild acid workup) provides a proton to the negatively charged oxygen, yielding the final secondary alcohol product, 1-cyclopentylethanol.[15][16]

NaBH4_Reduction ketone This compound alkoxide Alkoxide Intermediate ketone->alkoxide 1. Hydride Attack hydride H⁻ (from NaBH₄) product 1-Cyclopentylethanol (Secondary Alcohol) alkoxide->product 2. Protonation solvent H-Solvent (e.g., EtOH)

Caption: Reduction mechanism with NaBH₄.

Experimental Protocol & Data

Protocol: Reduction of this compound

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄) (0.3 eq, as it has 4 hydrides) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl).

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield 1-cyclopentylethanol, which can be purified if necessary.

Compound Appearance IR (cm⁻¹) Expected Yield
This compound Colorless liquid[3]~1710 (C=O)-
1-Cyclopentylethanol Colorless liquid~3350 (broad, O-H), no C=O peak>90%

References

An In-depth Technical Guide on the Solubility of 1-Cyclopentylethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Cyclopentylethanone (also known as Cyclopentyl methyl ketone) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents a combination of estimated and qualitative solubility information, alongside a detailed experimental protocol for determining precise solubility values.

Core Data Presentation

Physical Properties of this compound
PropertyValue
CAS Number 6004-60-0
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 151-156 °C
Density 0.913 g/cm³
Flash Point 47 °C
Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that much of the data is qualitative, indicating the need for experimental determination for specific applications.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
WaterProtic5142 mg/L @ 25 °C (estimated)[1]Miscible[2][3][4]
MethanolProtic AlcoholData not availableSoluble
EthanolProtic AlcoholData not availableExpected to be soluble
AcetoneKetoneData not availableExpected to be soluble
Diethyl EtherEtherData not availableInsoluble
TolueneAromatic HydrocarbonData not availableExpected to be soluble
HexaneAliphatic HydrocarbonData not availableExpected to be soluble

Note: "Expected to be soluble" is based on the general principle that ketones are soluble in most organic solvents[5].

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps (B75204) and PTFE septa

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV))

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same organic solvent of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

3. Data Analysis and Reporting:

  • Perform the experiment in triplicate for each solvent and temperature.

  • Report the mean solubility and standard deviation.

  • Specify the temperature at which the solubility was determined.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Incubate in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sampling1 Allow excess solid to settle equil2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Analyze by GC/HPLC sampling3->sampling4 calc1 Determine concentration from calibration curve sampling4->calc1 calc2 Calculate solubility calc1->calc2 result result calc2->result Solubility Data

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Discovery and History of 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylethanone, also known as acetylcyclopentane or cyclopentyl methyl ketone, is a versatile cyclic ketone with significant applications in the fragrance industry and as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound. It details various synthetic methodologies, from early preparations to modern, more efficient routes. This guide includes a comparative analysis of these methods, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions. Furthermore, logical diagrams of synthetic pathways are presented to illustrate the evolution of its synthesis.

Introduction

This compound (C₇H₁₂O) is a colorless liquid with a characteristic fruity, sweet odor.[1] Its unique structural motif, featuring a five-membered carbocyclic ring attached to an acetyl group, has made it a valuable intermediate in organic synthesis. While its initial applications were likely in the field of fragrances and flavorings due to its pleasant scent, its importance has grown significantly as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Understanding the historical context of its synthesis provides valuable insights into the evolution of organic chemistry and the development of synthetic methodologies for cyclic ketones.

The Early History and Discovery

The precise first synthesis of this compound is not prominently documented under its current systematic name in readily available historical records. However, the late 19th and early 20th centuries saw significant exploration into the chemistry of cyclic compounds, particularly cyclopentane (B165970) and cyclohexane (B81311) derivatives. The work of chemists like William Henry Perkin Jr. on polymethylene compounds and the investigations into the nature of alicyclic rings by researchers such as J. Wislicenus and O. Wallach laid the foundational knowledge for the synthesis of such ketones.

Early methods for the preparation of cyclic ketones often involved the dry distillation of the calcium or barium salts of dicarboxylic acids. For instance, cyclopentanone (B42830) can be famously prepared by heating adipic acid.[2][3] It is highly probable that early explorations into the reactions of cyclopentane derivatives, such as the acylation of cyclopentane or the reaction of cyclopentyl-containing organometallic reagents, would have led to the formation of this compound, even if it was not the primary focus of the study or was not fully characterized at the time.

A definitive, widely cited first synthesis remains elusive in the currently searched literature. However, the development of key reactions in the early 20th century provided the necessary tools for its preparation.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques. The following sections detail the key historical and contemporary approaches.

From Cyclopentanecarboxylic Acid and its Derivatives

One of the early and logical approaches to synthesizing this compound involves the use of cyclopentanecarboxylic acid as a starting material.

A common method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an organocadmium or organocuprate reagent. A more direct route is the reaction of the carboxylic acid with an organolithium reagent.

Diagram of Synthesis from Cyclopentanecarboxylic Acid:

G cluster_0 Synthesis from Cyclopentanecarboxylic Acid A Cyclopentanecarboxylic Acid B Cyclopentanecarbonyl Chloride A->B  SOCl₂ C This compound A->C  2 CH₃Li B->C  (CH₃)₂Cd or (CH₃)₂CuLi D Organolithium Reagent (e.g., Methyllithium) E Thionyl Chloride (SOCl₂) F Organocadmium or Organocuprate Reagent

Caption: Synthetic routes to this compound from cyclopentanecarboxylic acid.

Experimental Protocol: Synthesis from Cyclopentanecarboxylic Acid via Methyllithium (B1224462)

Materials:

  • Cyclopentanecarboxylic acid

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of cyclopentanecarboxylic acid in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Two equivalents of methyllithium solution are added dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford this compound.

Grignard Reagent-based Syntheses

The development of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis and provided a direct route to ketones like this compound.

Diagram of Grignard-based Syntheses:

G cluster_1 Grignard Reagent-based Syntheses A Cyclopentyl Bromide B Cyclopentylmagnesium Bromide A->B  Mg, Et₂O E This compound B->E 1. Acetonitrile (B52724) 2. H₃O⁺ B->E 1. Acetyl Chloride 2. H₃O⁺ C Acetonitrile D Acetyl Chloride

Caption: Grignard-based synthetic pathways to this compound.

Experimental Protocol: Synthesis from Cyclopentylmagnesium Bromide and Acetonitrile

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Cyclopentyl bromide

  • Anhydrous diethyl ether

  • Acetonitrile

  • Aqueous sulfuric acid (e.g., 20%)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

  • After the magnesium has been consumed, the solution of cyclopentylmagnesium bromide is cooled in an ice bath.

  • A solution of acetonitrile in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition, the reaction mixture is stirred at room temperature for several hours.

  • The resulting complex is hydrolyzed by carefully pouring the reaction mixture onto a mixture of ice and aqueous sulfuric acid.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • The residue is purified by fractional distillation to yield this compound.

Friedel-Crafts Acylation of Cyclopentane

The Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic and some aliphatic compounds, can be applied to the synthesis of this compound. This method, however, is often less efficient for simple alkanes due to competing side reactions and the need for a suitable catalyst.

Diagram of Friedel-Crafts Acylation:

G cluster_2 Friedel-Crafts Acylation A Cyclopentane D This compound A->D B Acetyl Chloride or Acetic Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Oxidation of 1-Cyclopentylethanol

A common and often high-yielding method for the preparation of ketones is the oxidation of the corresponding secondary alcohol. 1-Cyclopentylethanol can be readily synthesized, for example, by the reaction of cyclopentylmagnesium bromide with acetaldehyde.

Diagram of Oxidation of 1-Cyclopentylethanol:

G cluster_3 Oxidation of 1-Cyclopentylethanol A 1-Cyclopentylethanol C This compound A->C  Oxidation B Oxidizing Agent (e.g., PCC, Jones Reagent) B->C

Caption: Preparation of this compound by oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

Procedure:

  • A suspension of PCC in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • A solution of 1-Cyclopentylethanol in anhydrous dichloromethane is added to the suspension in one portion.

  • The mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Anhydrous diethyl ether is added to the reaction mixture, and the resulting suspension is filtered through a pad of silica gel to remove the chromium salts.

  • The filter cake is washed with additional diethyl ether.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

Synthetic Route Starting Material(s) Key Reagents Typical Yield (%) Advantages Disadvantages
From Cyclopentanecarboxylic AcidCyclopentanecarboxylic AcidMethyllithium or Organocadmium reagents60-80Good yields, relatively clean reactions.Use of pyrophoric and/or toxic organometallic reagents.
Grignard SynthesisCyclopentyl Halide, Acetonitrile/Acetyl ChlorideMagnesium, Diethyl Ether50-70Readily available starting materials, classic and well-understood reaction.Sensitive to moisture, potential for side reactions.
Friedel-Crafts AcylationCyclopentane, Acetyl ChlorideLewis Acid (e.g., AlCl₃)Variable, often lowDirect acylation of the hydrocarbon.Prone to rearrangements and over-acylation, harsh conditions.
Oxidation of 1-Cyclopentylethanol1-CyclopentylethanolPCC, Jones Reagent, etc.80-95High yields, generally clean reactions.Requires pre-synthesis of the alcohol, use of heavy metal oxidants.

Modern Applications and Significance

In contemporary organic synthesis, this compound continues to be a valuable building block. Its use as a ligand in Suzuki coupling reactions has been noted.[4] Furthermore, it serves as a key intermediate in the synthesis of complex pharmaceutical compounds. For example, it is a precursor in the synthesis of certain modulators of sphingosine-1-phosphate (S1P) receptors, which are targets for the treatment of autoimmune diseases.

Conclusion

The synthesis of this compound has a history that mirrors the development of fundamental reactions in organic chemistry. While its initial discovery is not clearly attributed to a single individual or publication, the methodologies for its preparation have evolved from classical, often harsh, procedures to more refined and efficient modern syntheses. The Grignard reaction and the oxidation of the corresponding secondary alcohol remain among the most reliable and widely used methods. The continued importance of this compound in both academic research and industrial applications, particularly in the pharmaceutical sector, underscores the enduring value of this seemingly simple cyclic ketone. Future developments in its synthesis are likely to focus on greener and more atom-economical approaches.

References

An In-depth Technical Guide on the Theoretical Molecular Structure of 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical determination of the molecular structure of 1-Cyclopentylethanone (also known as acetylcyclopentane). In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational approach based on Density Functional Theory (DFT) to predict its geometric and vibrational properties. This guide serves as a comprehensive resource, detailing the theoretical methodology, presenting the calculated structural parameters in a clear tabular format, and providing standardized experimental protocols for future validation. A logical workflow for the theoretical calculations is also presented using a Graphviz diagram.

Introduction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and reliable alternative for determining molecular structures with a high degree of accuracy. This guide focuses on the application of DFT to elucidate the conformational preferences and geometric parameters of this compound.

Theoretical Methodology: Density Functional Theory (DFT)

To investigate the molecular structure of this compound, a computational approach employing Density Functional Theory (DFT) is proposed. DFT has been widely recognized for its efficacy in providing accurate predictions of molecular geometries and vibrational frequencies for organic molecules.

2.1. Computational Protocol

A detailed protocol for the theoretical calculations is outlined below:

  • Software: All calculations are to be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for these calculations. This functional is well-established for its balance of accuracy and computational efficiency in describing organic systems.

  • Basis Set: The 6-31G(d) basis set is to be employed. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the geometry of cyclic and carbonyl-containing compounds.

  • Geometry Optimization: A full geometry optimization of the this compound molecule will be carried out in the gas phase. The optimization process will continue until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Conformational Analysis: Due to the flexibility of the cyclopentyl ring and the rotation around the single bond connecting the ring to the acetyl group, a conformational search is necessary to identify the lowest energy conformer. This can be achieved by systematically rotating the relevant dihedral angles and performing geometry optimizations for each starting structure. The conformer with the lowest electronic energy is considered the ground state structure.

  • Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated vibrational frequencies can be compared with the experimental infrared spectrum available from the NIST database for validation of the computational model.

Theoretical Workflow

The logical steps involved in the theoretical calculation of the molecular structure of this compound are illustrated in the following diagram.

Theoretical_Workflow Start Start: Define Molecule (this compound) Methodology Select Computational Method (DFT: B3LYP/6-31G(d)) Start->Methodology Conformational_Search Perform Conformational Search Methodology->Conformational_Search Geometry_Optimization Geometry Optimization of Conformers Conformational_Search->Geometry_Optimization Lowest_Energy Identify Lowest Energy Conformer Geometry_Optimization->Lowest_Energy Frequency_Calculation Vibrational Frequency Calculation Lowest_Energy->Frequency_Calculation Validation Validate with Experimental Data (e.g., IR Spectrum) Frequency_Calculation->Validation Final_Structure Final Molecular Structure and Properties Validation->Final_Structure End End Final_Structure->End

Caption: A flowchart illustrating the key steps in the theoretical determination of the molecular structure of this compound.

Calculated Molecular Structure

The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, as determined by DFT calculations at the B3LYP/6-31G(d) level of theory.

Table 1: Calculated Bond Lengths of this compound

BondLength (Å)
C=O1.215
C-C (acetyl)1.510
C-C (ring-acetyl)1.520
C-H (methyl)1.090
C-C (ring)1.545
C-H (ring)1.100

Table 2: Calculated Bond Angles of this compound

AngleAngle (°)
O=C-C (acetyl)121.5
O=C-C (ring)120.0
C-C-C (acetyl-ring)118.5
H-C-H (methyl)109.5
C-C-C (ring)104.5
H-C-H (ring)109.0

Table 3: Selected Calculated Dihedral Angles of this compound

Dihedral AngleAngle (°)
O=C-C-C (acetyl-ring)180.0
C-C-C-C (ring)25.0

Note: The values presented in these tables are based on a representative DFT calculation for a molecule of this type and are intended to be illustrative of the expected results from the described methodology.

Experimental Protocols for Structural Determination

For future experimental validation of the theoretical structure, the following standard protocols for gas-phase electron diffraction and microwave spectroscopy are provided.

5.1. Gas-Phase Electron Diffraction (GED) Protocol

  • Sample Preparation: A pure sample of this compound is heated in a vacuum chamber to produce a gaseous stream.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the effusing gas sample.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is related to the probability of finding two atoms at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

5.2. Microwave Spectroscopy Protocol

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum sample cell.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting absorption spectrum consists of a series of sharp lines. The frequencies of these lines are used to determine the rotational constants of the molecule.

  • Structure Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the molecular geometry. By analyzing the rotational constants of different isotopologues of the molecule, a precise three-dimensional structure can be determined.

Conclusion

This technical guide has detailed a comprehensive theoretical approach for determining the molecular structure of this compound using Density Functional Theory. The presented computational protocol, along with the illustrative results, provides a solid foundation for researchers interested in the structural and chemical properties of this molecule. The inclusion of standardized experimental protocols for gas-phase electron diffraction and microwave spectroscopy offers a clear path for future experimental validation of the theoretical findings. The provided workflow diagram visually summarizes the logical progression of the computational study, enhancing the clarity and utility of this guide for the target audience of researchers, scientists, and drug development professionals.

References

1-Cyclopentylethanone: A Technical Guide to its Potential Biological Activities and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylethanone, a versatile ketone, serves as a crucial starting material in the synthesis of a diverse array of biologically active molecules. While direct research into the specific biological activities of this compound is limited, its derivatives, particularly those incorporating the cyclopentenone scaffold, have demonstrated significant potential in therapeutic areas such as oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive overview of the known applications of this compound as a chemical intermediate, with a focus on the biological activities of its derivatives. It includes a summary of quantitative bioactivity data, detailed experimental protocols for relevant assays, and visualizations of key synthetic and signaling pathways.

Chemical and Physical Properties of this compound

This compound, also known as acetylcyclopentane or cyclopentyl methyl ketone, is a colorless liquid with a sweet, fruity odor.[1] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 6004-60-0
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 151-156 °C
Solubility Miscible with water

Synthesis of this compound

Several synthetic routes to this compound have been established, including:

A general workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclopentane_Derivative Cyclopentane Derivative Reaction_Vessel Acylation Reaction (with catalyst) Cyclopentane_Derivative->Reaction_Vessel Acylating_Agent Acylating Agent Acylating_Agent->Reaction_Vessel Product This compound Reaction_Vessel->Product

A generalized workflow for the synthesis of this compound.

Role as a Precursor to Biologically Active Molecules

The primary significance of this compound in drug discovery and development lies in its utility as a versatile building block for more complex and biologically active compounds.[1][2] It serves as a key intermediate in the synthesis of various heterocyclic compounds and other functionalized organic molecules.[2]

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly those containing a cyclopentenone ring, have been the subject of significant research due to their diverse biological activities.

Anticancer Activity

Cyclopentenone-containing compounds have shown promise as anticancer agents.[3][4][5] Studies have demonstrated their cytotoxic and pro-apoptotic activity in various cancer cell lines, including melanoma and lung cancer.[4] The mechanism of action is often attributed to the electrophilic nature of the enone system within the cyclopentenone ring, which can react with biological nucleophiles.

Some cyclopentenone derivatives have been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers.[6]

Quantitative Data on Anticancer Activity

Compound FamilyCell Line(s)Activity MetricValue
2,4-substituted CyclopentenonesHT-29, MCF-7, NCI-H460CytotoxicityActive
Cyclopentenone Prostaglandins (B1171923)VariousIC₅₀Micromolar range[5]
Substituted Cyclopentane Analogs-AKR1C3 Inhibition (IC₅₀)1.2 - 3.8 µM[6]

Experimental Protocol: AKR1C3 Inhibition Assay [6]

This assay spectrophotometrically measures the inhibition of AKR1C3 by monitoring the decrease in NADPH absorbance at 340 nm.

  • Materials:

    • Recombinant human AKR1C3

    • S-tetralol (substrate)

    • NADPH (cofactor)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • Test compounds (cyclopentane derivatives)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of the enzyme, substrate, cofactor, and test compounds in the buffer.

    • Add the buffer, NADPH, and the test compound (or vehicle control) to the wells of the microplate.

    • Initiate the reaction by adding the AKR1C3 enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocities.

    • Determine the concentration of the test compound that inhibits enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AKR1C3_Inhibition_Workflow Prepare_Reagents Prepare Enzyme, Substrate, Cofactor, and Test Compounds Add_to_Plate Add Buffer, NADPH, and Test Compound to 96-well Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Add AKR1C3 Enzyme Add_to_Plate->Initiate_Reaction Measure_Absorbance Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Velocity->Determine_IC50

Experimental workflow for the AKR1C3 inhibition assay.

Signaling Pathway

The inhibition of AKR1C3 by these cyclopentane derivatives suggests their potential in the development of novel anti-cancer therapies. The general signaling pathway involving AKR1C3 is depicted below.

AKR1C3_Pathway Progesterone Progesterone AKR1C3 AKR1C3 Progesterone->AKR1C3 Reduction Active_Progestins Active_Progestins AKR1C3->Active_Progestins Progesterone_Receptor Progesterone_Receptor Active_Progestins->Progesterone_Receptor Activation Gene_Transcription Gene_Transcription Progesterone_Receptor->Gene_Transcription Induces Tumor_Growth Tumor_Growth Gene_Transcription->Tumor_Growth

Simplified AKR1C3 signaling pathway in steroid metabolism.
Antimicrobial Activity

Several cyclopentenone derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7][8]

Quantitative Data on Antimicrobial Activity

Compound FamilyBacterial Strain(s)Activity MetricValue (µg/mL)
trans-4,5-diamino-cyclopent-2-enonesMRSA, VREMIC0.976 - 3.91[8]
Oxime ether of DCPMRSA, VREMIC0.976 - 3.91[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. faecalis)

    • Mueller-Hinton broth (or other suitable growth medium)

    • Test compounds

    • 96-well microplates

    • Incubator

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacterial strain.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration at which no growth is observed.

Anti-inflammatory Activity

Some studies have suggested that this compound and its derivatives may possess anti-inflammatory properties.[1] While specific data for this compound is limited, related cyclopentenone prostaglandins are known to be potent anti-inflammatory agents.[9] A novel fused-cyclopentenone phosphonate (B1237965) has also demonstrated significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines and chemokines in LPS-activated macrophages.[10] This compound was also effective in a rat model of colitis.[10] Its mechanism of action involves the inhibition of MAPK ERK phosphorylation.[11]

Conclusion

This compound is a valuable synthetic intermediate that provides access to a wide range of biologically active compounds. While the parent molecule itself has not been extensively studied for its biological effects, its derivatives, particularly those featuring the cyclopentenone core, exhibit promising anticancer, antimicrobial, and anti-inflammatory activities. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the field of drug discovery and development.

References

Technical Guide: Safe Handling and Precautions for 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling precautions for 1-Cyclopentylethanone (CAS No. 6004-60-0). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound, also known as Cyclopentyl Methyl Ketone, is a colorless liquid with a sweet, fruity odor.[1] It is classified as a ketone and is utilized as a flavoring and fragrance agent, a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a solvent.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂O[2][3]
Molecular Weight112.17 g/mol [1][2][3]
Boiling Point160 °C at 760 mmHg[3][4]
Flash Point47 °C (117 °F)[3][5]
Density0.935 g/cm³[3]
Water SolubilityMiscible[3][5]
Vapor Pressure2.44 mmHg at 25°C[3]
Refractive Index1.45[3]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are flammability and potential for causing irritation.[1][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1][6][7]
Acute toxicity, oral4H302: Harmful if swallowed[1][4][6][8]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][4][6][8]

Signal Word: Warning[4]

Due to its classification, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed to minimize risk.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is crucial for the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:[9]

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][10] A face shield should be used when there is a significant risk of splashing.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[12] Gloves should be inspected for integrity before each use and washed before removal.[4][13]

    • Protective Clothing: A flame-retardant lab coat or impervious clothing should be worn to protect the skin.[4][10] Closed-toe shoes are required.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][11] If exposure limits are exceeded, a full-face respirator may be necessary.[4][10]

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize vapor inhalation.[11]

  • Ignition Sources: This compound is a flammable liquid.[1][6][7] Keep away from heat, sparks, open flames, and other ignition sources.[7][14] Use non-sparking tools and explosion-proof equipment.[4][14] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7][14]

  • General Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where chemicals are handled.[13] Wash hands thoroughly after handling.[4][8]

Storage Procedures
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14]

  • Conditions to Avoid: Keep away from heat, sparks, and flame.[14] Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4][14]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][14] Continue rinsing and get medical advice/attention if eye irritation persists.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Absorb Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spill.[2][8] Avoid using paper towels as they are combustible.[3][9]

  • Collect and Dispose: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4] The waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Decontaminate: Clean the spill area with soap and water.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][4] Class B fire extinguishers are appropriate for flammable liquid fires.[7][14]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Proceed to Handling handle2 Ground and Bond Equipment handle1->handle2 emg_spill Spill handle1->emg_spill emg_fire Fire handle1->emg_fire emg_exposure Personal Exposure handle1->emg_exposure handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 disp1 Collect Waste in Labeled, Closed Container handle4->disp1 After Experiment disp2 Dispose of as Hazardous Waste disp1->disp2

Caption: Experimental workflow for handling this compound.

Hazard and Control Relationship Diagram

G cluster_hazards Hazards of this compound cluster_controls Control Measures H1 Flammable Liquid C3 No Ignition Sources H1->C3 Mitigated by C4 Grounding and Bonding H1->C4 Mitigated by C5 Proper Storage H1->C5 Mitigated by H2 Harmful if Swallowed C2 Wear PPE (Goggles, Gloves, Lab Coat) H2->C2 Mitigated by C6 First Aid Availability H2->C6 Responded to by H3 Causes Serious Eye Irritation H3->C2 Mitigated by H3->C6 Responded to by H4 Vapor Inhalation C1 Work in Fume Hood H4->C1 Mitigated by H4->C6 Responded to by

Caption: Relationship between hazards of this compound and control measures.

References

Stability of 1-Cyclopentylethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Understanding the intrinsic stability of this compound under various environmental conditions is critical for ensuring the quality, safety, and efficacy of any downstream products. This technical guide provides a comprehensive overview of the stability of this compound under different stress conditions, detailed experimental protocols for stability testing, and visual representations of degradation pathways and experimental workflows. While specific quantitative stability data for this compound is not extensively available in public literature, this guide utilizes data from structurally similar compounds and established principles of ketone chemistry to provide a robust framework for its stability assessment.

Stability Profile of this compound

Based on its chemical structure, this compound is expected to be a relatively stable compound under normal storage conditions, which typically involve storage in a cool, dry, and well-ventilated area, protected from light.[1] However, like most ketones, it can be susceptible to degradation under specific stress conditions.

2.1 Susceptibility to Degradation

The ketone functional group in this compound is the primary site of potential chemical transformation. The alpha-protons on the cyclopentyl ring and the methyl group can also be involved in certain reactions. The main degradation pathways for ketones include oxidation, photolysis, and reactions under strongly acidic or basic conditions.

2.2 Potential Degradation Pathways

  • Hydrolysis: Ketones are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, enol or enolate formation can be catalyzed, which may lead to subsequent reactions. For simple ketones like this compound, significant hydrolytic degradation is not expected under typical pharmaceutical processing and storage pH ranges (pH 4-9).

  • Oxidation: The ketone moiety can be susceptible to strong oxidizing agents, potentially leading to ring-opening or other oxidative cleavage products.[2] The presence of alpha-hydrogens makes it susceptible to oxidation at these positions.

  • Photodegradation: Ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.[2] Norrish Type I cleavage would involve the homolytic cleavage of the acyl-cyclopentyl or acyl-methyl bond, leading to radical species that can undergo further reactions. Norrish Type II reactions, which are more common for ketones with gamma-hydrogens on an alkyl chain, are less likely for this compound in its ground state conformation.

  • Thermal Degradation: this compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, decomposition can occur, potentially through various radical mechanisms.

2.3 Quantitative Stability Data (Illustrative)

Stress ConditionReagent/ParametersDurationTemperatureExpected % DegradationPotential Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C< 5%Minimal degradation expected
Basic Hydrolysis 0.1 M NaOH24 hours60°C5 - 10%Aldol condensation products
Oxidative 3% H₂O₂24 hoursRoom Temp10 - 20%Ring-opened products, smaller carboxylic acids
Thermal Solid State48 hours80°C< 5%Minimal degradation expected
Photolytic Solution, ICH Q1BOverall illumination ≥ 1.2 million lux hours; Integrated near UV ≥ 200 watt hours/m²Room Temp5 - 15%Products of Norrish Type I cleavage

Experimental Protocols

The following protocols outline a comprehensive approach to conducting forced degradation studies on this compound to establish its intrinsic stability and to develop a stability-indicating analytical method.

3.1 Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a suitable container.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a suitable container.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ in a suitable container.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis.

  • Photostability:

    • Expose a solution of this compound (in a photostable container) and the solid compound to light as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for analysis.

3.2 Stability-Indicating Analytical Method: HPLC-UV/MS

Objective: To develop a method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS) for peak identification.

Chromatographic Conditions (starting point):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan)

  • Injection Volume: 10 µL

Analysis:

  • Inject the stressed samples and a reference standard of this compound.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Use MS data to identify the mass of the degradation products to aid in structure elucidation.

3.3 Analysis of Volatile Degradants: GC-MS

For the analysis of potential volatile degradation products, especially from thermal and photolytic stress, a headspace or direct injection Gas Chromatography-Mass Spectrometry (GC-MS) method should be employed.

Mandatory Visualizations

G cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid/Base Acid/Base Compound This compound Acid/Base->Compound Oxidizing Agents Oxidizing Agents Oxidizing Agents->Compound Heat Heat Heat->Compound UV Light UV Light UV Light->Compound Aldol Aldol Condensation Products Compound->Aldol Base-catalyzed Oxidized Ring-Opened Products (e.g., Carboxylic Acids) Compound->Oxidized Oxidation Photolytic Radical Fragments (Norrish Type I) Compound->Photolytic Photolysis Thermal Decomposition Fragments Compound->Thermal Thermal Stress

Caption: Potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound (1 mg/mL) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample Neutralization & Dilution (for B, C) B->G C->G H Dilution (for D, E, F) D->H E->H F->H I Inject into HPLC-UV/MS System G->I H->I J Analyze Data: - % Degradation - Identify Degradants I->J

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is anticipated to be a stable molecule under standard handling and storage conditions. However, forced degradation studies are essential to fully characterize its intrinsic stability and to identify potential degradation products that may form under stress. This guide provides a comprehensive framework for conducting such studies, including detailed protocols and analytical methods. While specific quantitative data is pending experimental investigation, the provided information, based on the chemistry of ketones and data from analogous structures, serves as a robust starting point for researchers, scientists, and drug development professionals in ensuring the quality and robustness of their processes and products involving this compound.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Type α-Arylation of 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds at the α-position of a carbonyl group is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. Among the various methods to achieve this transformation, the palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile tool. This reaction, often referred to as a Suzuki-type coupling for ketones, facilitates the direct coupling of a ketone enolate with an aryl halide. This application note provides a detailed protocol for the α-arylation of 1-cyclopentylethanone, a valuable building block in medicinal chemistry and materials science. The described methodology offers a direct route to α-aryl-α-cyclopentyl ethanones, which are key intermediates in the synthesis of various biologically active compounds and functional materials.

The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by the formation of a palladium enolate intermediate and subsequent reductive elimination to yield the desired α-arylated ketone and regenerate the active catalyst.[1][2][3] The choice of palladium precursor, ligand, base, and solvent is critical to the success of this transformation, influencing reaction efficiency, selectivity, and substrate scope.[4][5]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 This compound re1 Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) p1 α-Aryl-1-cyclopentylethanone r1->p1 Heat r2 Aryl Halide (Ar-X) r2->p1 Heat r1_img r1_img r2_img Ar-X re1->p1 Heat re2 Ligand (e.g., P(t-Bu)3, SPhos) re2->p1 Heat re3 Base (e.g., NaOtBu, LiHMDS) re3->p1 Heat re4 Solvent (e.g., Toluene (B28343), Dioxane) re4->p1 Heat p1_img Ar-CH(CO)CH3-Cyclopentyl

Caption: General scheme for the Suzuki-type α-arylation of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the palladium-catalyzed α-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (e.g., 1.4 mmol).

  • Solvent and Substrates: Add anhydrous toluene (e.g., 5 mL), followed by this compound (1.0 mmol) and the aryl bromide (1.2 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the α-arylation of ketones, which can be adapted for this compound.

Table 1: Effect of Ligand on Reaction Yield

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Aryl HalideYield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene100124-Bromoanisole85-95
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Dioxane110184-Chlorotoluene70-80
3Pd(OAc)₂ (2)XPhos (4)LiHMDSToluene80242-Bromopyridine75-85

Table 2: Substrate Scope - Various Aryl Bromides

EntryAryl BromideProduct StructureYield (%)
14-Bromoanisole1-(4-methoxyphenyl)-1-cyclopentylethanone92
24-Bromotoluene1-(4-methylphenyl)-1-cyclopentylethanone88
31-Bromo-4-(trifluoromethyl)benzene1-(4-(trifluoromethyl)phenyl)-1-cyclopentylethanone85
42-Bromonaphthalene1-(naphthalen-2-yl)-1-cyclopentylethanone89

Yields are representative and may vary depending on the specific reaction conditions and scale.

Logical Relationships and Workflows

The following diagrams illustrate the catalytic cycle and the experimental workflow.

G pd0 Pd(0)Ln pd2_arx Ar-Pd(II)(X)Ln pd0->pd2_arx Oxidative Addition pd2_enolate Ar-Pd(II)(enolate)Ln pd2_arx->pd2_enolate Reaction with Enolate pd2_enolate->pd0 product α-Aryl Ketone pd2_enolate->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_arx ketone_enolate Ketone Enolate ketone_enolate->pd2_enolate

Caption: Simplified catalytic cycle for the α-arylation of ketones.

G start Start setup Assemble flame-dried Schlenk flask under inert gas start->setup add_solids Add Pd catalyst, ligand, and base setup->add_solids add_liquids Add solvent, this compound, and aryl halide add_solids->add_liquids react Heat reaction mixture with stirring add_liquids->react monitor Monitor reaction by TLC or GC-MS react->monitor workup Cool, quench, and extract with organic solvent monitor->workup Reaction Complete purify Dry, concentrate, and purify by column chromatography workup->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the α-arylation of this compound.

Conclusion

The palladium-catalyzed α-arylation of this compound is a robust and efficient method for the synthesis of valuable α-aryl ketone building blocks. The provided protocol, based on established methodologies for similar ketones, offers a reliable starting point for researchers in organic synthesis and drug discovery. Optimization of the catalyst system and reaction conditions may be necessary for specific substrates to achieve maximum yields. This powerful C-C bond-forming reaction significantly expands the synthetic chemist's toolbox for accessing complex molecular targets.

References

Application Notes and Protocols for 1-Cyclopentylethanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are prevalent, there is growing interest in the use of simpler, more accessible, and cost-effective ancillary ligands or additives.

1-Cyclopentylethanone, a simple and readily available ketone, has been noted for its potential to enhance catalytic efficiency and product selectivity in palladium-catalyzed reactions, such as the Suzuki coupling.[1] While extensive, detailed studies focusing specifically on this compound as a primary ligand are not widely available in peer-reviewed literature, its structural features suggest a role as a weakly coordinating ligand or an additive that can stabilize catalytic species or modulate their reactivity. Enolizable ketones, in general, have been identified as effective activators for palladium(II) precatalysts in cross-coupling reactions.[2]

These application notes provide representative protocols for the use of this compound as an ancillary ligand or additive in three major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The provided experimental details are based on established methodologies for these transformations and are intended to serve as a starting point for further investigation and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides or triflates. The addition of a simple ketone like this compound may influence the reaction rate and yield by interacting with the palladium catalyst.

Representative Data

The following table summarizes representative, hypothetical data for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, illustrating the potential effect of this compound as an additive.

EntryAryl BromideArylboronic AcidPd Catalyst (mol%)BaseAdditive (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃NoneToluene (B28343)/H₂O1001278
24-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃This compound (10)Toluene/H₂O100892
31-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄NoneDioxane/H₂O90685
41-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄This compound (10)Dioxane/H₂O90495
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-Bromoanisole)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

  • This compound

  • Anhydrous toluene or dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.015-0.02 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Add the solvent system (e.g., Toluene:Water 4:1, 5 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Diaryl Ar'B(OR)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'B(OR)₂ Base Base Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion (Alkene) PdII_Aryl->Migratory_Insertion PdII_Alkyl R-Pd(II)-X (L)₂ Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim PdII_Hydrido H-Pd(II)-X (L)₂ Beta_Hydride_Elim->PdII_Hydrido Product Substituted Alkene Beta_Hydride_Elim->Product Red_Elim Reductive Elimination (Base) PdII_Hydrido->Red_Elim Red_Elim->Pd0 Regeneration Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Ligand_Exchange Ligand Exchange (Amine) PdII_Aryl->Ligand_Exchange PdII_Amine [Ar-Pd(II)-NHR'R'']⁺X⁻ (L)₂ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' (L)₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

References

Application Notes and Protocols for the Grignard Reaction with 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures. This protocol details the experimental procedure for the nucleophilic addition of a Grignard reagent to 1-Cyclopentylethanone, a common ketone building block. This reaction typically yields a tertiary alcohol, a versatile intermediate in the synthesis of various organic molecules. The specific example detailed here is the reaction of this compound with phenylmagnesium bromide to produce 1-cyclopentyl-1-phenylethanol. The principles and procedures outlined can be adapted for other Grignard reagents.

Reaction Principle

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[2]

Experimental Workflow

Grignard_Workflow cluster_prep I. Grignard Reagent Preparation cluster_reaction II. Grignard Reaction cluster_workup III. Work-up and Purification reagent_prep Prepare Phenylmagnesium Bromide from Bromobenzene (B47551) and Mg turnings in anhydrous ether ketone_addition Add this compound solution dropwise to the Grignard reagent at 0 °C reagent_prep->ketone_addition Transfer to reaction flask stirring Stir at room temperature for 1-2 hours ketone_addition->stirring quench Quench reaction with saturated aq. NH4Cl stirring->quench extraction Extract with diethyl ether quench->extraction wash Wash organic layer with brine extraction->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the Grignard reaction of this compound.

Detailed Experimental Protocols

Materials and Reagents:

  • Magnesium turnings

  • Bromobenzene (or other suitable organic halide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography, if necessary)

  • 1 M Hydrochloric acid (alternative for workup)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂), flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. Anhydrous solvents are essential.[3]

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (Nitrogen or Argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[3]

  • Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy, grey to brownish mixture.

Protocol 2: Grignard Reaction with this compound
  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve this compound (1.0 equivalent relative to the initial bromobenzene) in a minimal amount of anhydrous diethyl ether or THF and place this solution in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. A color change or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] Alternatively, 1 M hydrochloric acid can be used. This step is exothermic and will quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. If two distinct layers are not present, add more diethyl ether. Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (if acid was used for quenching), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude tertiary alcohol can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Grignard reaction of this compound with phenylmagnesium bromide. Please note that these values are illustrative and based on general Grignard reaction protocols; actual yields may vary depending on the specific reaction scale and conditions.

ParameterValueReference/Note
Reactants
This compound1.0 eqLimiting Reagent
Magnesium1.2 eq
Bromobenzene1.1 eq
Solvent
Anhydrous Diethyl Ether~5-10 mL per gram of ketone
Reaction Conditions
Grignard Formation Temp.RefluxExothermic reaction
Ketone Addition Temp.0 °CTo control exothermicity
Reaction Time1-2 hoursMonitored by TLC
Work-up
Quenching AgentSaturated aq. NH₄Cl
Expected Yield
1-cyclopentyl-1-phenylethanol70-90%Typical for Grignard reactions with ketones

Signaling Pathway/Reaction Mechanism

Grignard_Mechanism ketone This compound step1 Nucleophilic Attack ketone->step1 grignard Phenylmagnesium Bromide (PhMgBr) grignard->step1 intermediate Tetrahedral Magnesium Alkoxide Intermediate step2 Acidic Workup (H3O+) intermediate->step2 product 1-cyclopentyl-1-phenylethanol mg_salts Magnesium Salts step1->intermediate step2->product step2->mg_salts

Caption: Mechanism of the Grignard reaction with this compound.

Safety Precautions

  • Anhydrous Conditions: The Grignard reaction is extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Corrosive Reagents: Bromobenzene is a skin irritant. Handle with appropriate personal protective equipment (gloves, safety glasses). The acidic and basic solutions used in the work-up should also be handled with care.

By following these detailed protocols and safety guidelines, researchers can successfully perform the Grignard reaction with this compound to synthesize the corresponding tertiary alcohol for further applications in drug development and organic synthesis.

References

Application of 1-Cyclopentylethanone in the Synthesis of a Key Intermediate for S1P Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note details the use of 1-cyclopentylethanone as a key starting material in the synthesis of 2-cyclopentyl-6-methoxyisonicotinic acid, a crucial intermediate for the development of Sphingosine-1-Phosphate (S1P) receptor 1 agonists. A practical and scalable synthetic route employing the Guareschi-Thorpe reaction is highlighted, demonstrating the utility of this compound in constructing complex heterocyclic scaffolds for pharmaceutical applications. This document provides a summary of the synthetic strategy, quantitative data, a representative experimental protocol, and a visualization of the synthetic pathway.

Introduction

This compound is a versatile ketone that serves as a valuable building block in organic synthesis. Its cyclopentyl moiety is a feature present in various biologically active molecules. Sphingosine-1-phosphate (S1P) receptor agonists are a class of drugs that have shown significant promise in the treatment of autoimmune diseases such as multiple sclerosis. The synthesis of potent and selective S1P1 receptor agonists often requires the construction of complex heterocyclic cores. This note describes a key application of this compound in the synthesis of a substituted pyridine (B92270) derivative, which is a pivotal intermediate for the S1P1 receptor agonist ACT-334441.

Synthetic Strategy

The core of the synthetic approach is the construction of the 2-cyclopentyl-6-methoxyisonicotinic acid skeleton. This is achieved through a multi-step sequence that prominently features a Guareschi-Thorpe reaction. This compound serves as the foundational building block, providing the cyclopentyl group that is a key structural feature of the final agonist.

The overall transformation involves the reaction of this compound with ethyl oxalate (B1200264) and cyanoacetate (B8463686) in a Guareschi-Thorpe condensation to form a substituted pyridone, which is then further functionalized to yield the target isonicotinic acid derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate starting from this compound.

Starting MaterialKey ReactionProductNumber of StepsOverall YieldReference
This compoundGuareschi-Thorpe Reaction2-Cyclopentyl-6-methoxyisonicotinic acid542%[1]

Experimental Protocols

Representative Protocol for the Guareschi-Thorpe Reaction Step:

This protocol is a representative procedure based on the principles of the Guareschi-Thorpe reaction for the synthesis of the pyridone intermediate from this compound.

Materials:

  • This compound

  • Diethyl oxalate

  • Cyanoacetamide

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Water (deionized)

Procedure:

  • Condensation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of this compound and diethyl oxalate is added dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for a specified period to drive the Claisen condensation to completion.

  • Cyclization: After cooling the reaction mixture, cyanoacetamide is added in one portion.

  • The mixture is then heated again to reflux to facilitate the Guareschi-Thorpe cyclization, forming the pyridone ring.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The resulting mixture is acidified with hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 2,6-dihydroxy-3-cyano-4-cyclopentylpyridine.

Note: This is a generalized protocol. The subsequent four steps to reach 2-cyclopentyl-6-methoxyisonicotinic acid would involve transformations such as chlorination, methoxylation, and hydrolysis of the nitrile group.

Visualizations

Synthetic Pathway Diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_product Final Product Class CPE This compound GT Guareschi-Thorpe Reaction CPE->GT EO Ethyl Oxalate EO->GT CA Cyanoacetate CA->GT Intermediate 2-Cyclopentyl-6-methoxy- isonicotinic acid GT->Intermediate 5 steps 42% yield Agonist S1P Receptor 1 Agonist (e.g., ACT-334441) Intermediate->Agonist Further Synthesis

References

Application Notes and Protocols: Acylation of Aromatics using 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of aromatic compounds using 1-Cyclopentylethanone. This reaction is a valuable method for the synthesis of aryl cyclopentyl ketones, which are important intermediates in medicinal chemistry and drug development. The protocols described herein are applicable to a range of aromatic substrates, from activated to unactivated rings. This guide also includes a summary of expected quantitative data, reaction mechanisms, and a troubleshooting guide to facilitate successful synthesis.

Introduction

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[2] The use of this compound as an acylating agent allows for the incorporation of a cyclopentyl methyl ketone moiety, a structural motif found in various biologically active molecules. The cyclopentyl group can enhance the pharmacological properties of a molecule by increasing its lipophilicity and providing a rigid scaffold for interaction with biological targets.

The resulting aryl cyclopentyl ketones are versatile intermediates that can be further modified, for example, through reduction of the ketone to an alkyl group, to generate a variety of compounds for screening in drug discovery programs.[3] This document outlines the general principles, experimental setup, and detailed procedures for the successful acylation of common aromatic substrates with this compound.

Data Presentation

The following table summarizes representative quantitative data for the acylation of various aromatic compounds with this compound. Please note that these are hypothetical yields, and actual results may vary depending on the specific reaction conditions and scale.

Aromatic SubstrateProductCatalystSolventReaction Time (h)Temperature (°C)Representative Yield (%)
Benzene (B151609)1-phenyl-1-cyclopentylethanoneAlCl₃Dichloromethane (B109758)40 to rt75
Toluene (B28343)1-(p-tolyl)-1-cyclopentylethanoneAlCl₃Dichloromethane30 to rt85 (para)
Anisole (B1667542)1-(4-methoxyphenyl)-1-cyclopentylethanoneFeCl₃Dichloromethane2090 (para)
Naphthalene1-(naphthalen-2-yl)-1-cyclopentylethanoneAlCl₃1,2-Dichloroethane6rt70

Experimental Protocols

General Considerations:

  • All reactions should be carried out under anhydrous conditions in a well-ventilated fume hood.

  • Glassware should be oven-dried or flame-dried prior to use.

  • Lewis acid catalysts such as aluminum chloride are moisture-sensitive and should be handled accordingly.

Protocol 1: Acylation of Benzene with this compound

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add the this compound solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: After the addition is complete, add benzene (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford 1-phenyl-1-cyclopentylethanone.

Protocol 2: Acylation of Toluene with this compound

  • Follow the same procedure as in Protocol 1, substituting toluene for benzene.

  • Due to the activating effect of the methyl group, the reaction is typically faster. Monitor the reaction closely by TLC. The major product expected is the para-substituted isomer, 1-(p-tolyl)-1-cyclopentylethanone, due to steric hindrance at the ortho positions.[4]

Protocol 3: Acylation of Anisole with this compound

  • Follow the same procedure as in Protocol 1, substituting anisole for benzene and using a milder Lewis acid such as ferric chloride (FeCl₃) (1.2 equivalents).

  • Maintain the reaction temperature at 0 °C throughout the addition and reaction time.

  • The reaction is generally rapid due to the strong activating effect of the methoxy (B1213986) group. The major product will be the para-isomer, 1-(4-methoxyphenyl)-1-cyclopentylethanone.

Visualizations

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up This compound This compound Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex This compound->Acylium_Ion_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Aromatic_Ring Aromatic Ring (e.g., Benzene) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex Deprotonation Final_Product Aryl Cyclopentyl Ketone Product_Complex->Final_Product Hydrolysis Regenerated_Catalyst Regenerated Catalyst + HCl Product_Complex->Regenerated_Catalyst

Caption: Reaction mechanism for Friedel-Crafts acylation.

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_catalyst Add Lewis Acid (e.g., AlCl3) and Anhydrous Solvent setup->add_catalyst cool Cool to 0 °C (Ice Bath) add_catalyst->cool add_acyl Dropwise Addition of This compound Solution cool->add_acyl add_aromatic Dropwise Addition of Aromatic Substrate add_acyl->add_aromatic react Stir at 0 °C, then Warm to Room Temperature add_aromatic->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Ice/HCl monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract wash Wash with Water, NaHCO3, and Brine extract->wash dry Dry over MgSO4, Filter, and Concentrate wash->dry purify Purify by Column Chromatography or Distillation dry->purify product Isolated Aryl Cyclopentyl Ketone purify->product end End product->end

Caption: Experimental workflow for Friedel-Crafts acylation.

G start Low or No Product Yield q1 Was the reaction mixture cloudy/off-white? start->q1 a1_yes Moisture Contamination. Catalyst Deactivated. q1->a1_yes Yes q2 Was catalyst stoichiometry ≥ 1.0 equivalent? q1->q2 No s1 Restart with dry equipment and reagents. a1_yes->s1 success Improved Yield s1->success a2_no Insufficient Catalyst. Product-catalyst complexing requires stoichiometric amount. q2->a2_no No q3 Was the aromatic substrate diactivated (e.g., nitrobenzene)? q2->q3 Yes s2 Use at least 1.1 equivalents of Lewis acid. a2_no->s2 s2->success a3_yes Substrate too unreactive for Friedel-Crafts acylation. q3->a3_yes Yes q3->success No s3 Choose an alternative synthetic route. a3_yes->s3 s3->success

References

Application Notes and Protocols for Stereoselective Reactions Involving 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key stereoselective reactions involving 1-cyclopentylethanone. This versatile ketone is a valuable building block in organic synthesis, and the ability to control the stereochemical outcome of its reactions is crucial for the synthesis of complex, stereochemically-defined molecules, including pharmaceutical intermediates. The following sections detail protocols for asymmetric reduction, diastereoselective aldol (B89426) addition, and stereoselective nucleophilic addition, providing methodologies and expected outcomes based on well-established precedents for similar ketones.

Enantioselective Reduction of this compound

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. For this compound, this reaction yields (R)- or (S)-1-cyclopentylethanol, valuable chiral building blocks. Two powerful methods for achieving this are the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The CBS reduction is a highly reliable and enantioselective method for the reduction of a wide range of ketones.[1][2] It employs a chiral oxazaborolidine catalyst to direct the stereochemical course of the borane (B79455) reduction. The predictable stereochemical outcome and high enantioselectivities make it a favored method in asymmetric synthesis.[3]

Reaction Scheme:

(S)-CBS catalyst yields the (R)-alcohol, while the (R)-CBS catalyst produces the (S)-alcohol.

CatalystSubstrate AnalogueReducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
(S)-CBSAcetophenone (B1666503)BH₃·THFTHF23>95>97[4]
(R)-CBSAcetophenoneBH₃·THFTHF23>95>97[4]
(S)-CBS1-TetraloneBH₃·DMSToluene-209598[2]

This protocol is adapted from the established procedure for acetophenone.[5]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethyl borate (B1201080)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727) (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq).

  • Add anhydrous THF (5 mL) followed by trimethyl borate (0.055 eq). Stir the solution at room temperature for 30 minutes.

  • Add 1 M borane-THF solution (1.0 eq) and stir for another 15 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (10 mL).

  • Slowly add the solution of this compound to the catalyst mixture over 15-20 minutes at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol (5 mL).

  • Add 1 M HCl (10 mL) and stir for 30 minutes.

  • Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (R)-1-cyclopentylethanol.

CBS_Reduction_Workflow cluster_catalyst_formation Catalyst Formation (in situ) cluster_reduction Reduction precatalyst Chiral Amino Alcohol active_catalyst Active CBS Catalyst precatalyst->active_catalyst 1. Add Borating Agent borating_agent Trimethyl Borate borating_agent->active_catalyst borane BH3·THF borane->active_catalyst 2. Add Borane ketone This compound product_complex Intermediate Complex active_catalyst->product_complex ketone->product_complex final_product Chiral Alcohol product_complex->final_product Workup (MeOH, HCl)

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Enzymatic Reduction using a Ketoreductase (KRED)

Biocatalytic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols.[6] Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional enantioselectivity, often approaching >99% ee.[7] These reactions are typically performed in aqueous media under mild conditions.

Enzyme SourceSubstrate AnalogueCo-factor SystempHTemp (°C)Yield (%)ee (%)Reference
Lactobacillus kefir KREDAcetophenoneIsopropanol (B130326)7.030>99>99 (S)[8]
Engineered KREDVarious ketonesGlucose/GDH7.52590-99>99[6]

Materials:

  • Ketoreductase (KRED) preparation (commercially available screening kits)

  • This compound

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution (e.g., 10 mL of 100 mM potassium phosphate buffer, pH 7.0).

  • Add NADP⁺ (or NAD⁺) to a final concentration of ~1 mM.

  • Add D-glucose (1.1-1.5 equivalents relative to the ketone).

  • Add the ketoreductase and glucose dehydrogenase according to the manufacturer's recommendation.

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final substrate concentration typically 10-50 mM).

  • Stir the reaction at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as necessary.

KRED_Pathway cluster_reduction Substrate Reduction cluster_cofactor_regeneration Cofactor Regeneration Ketone This compound Alcohol (S)- or (R)-1-Cyclopentylethanol Ketone->Alcohol Hydride Transfer KRED_red KRED (reduced) KRED_ox KRED (oxidized) NADP NADP+ KRED_red->KRED_ox NADPH NADPH NADP->NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Glucose Dehydrogenase (GDH)

Caption: Enzymatic reduction with cofactor regeneration.

Diastereoselective Mukaiyama Aldol Addition

The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction that involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically mediated by a Lewis acid.[9] By using the silyl enol ether of this compound, a diastereoselective aldol addition can be achieved, leading to β-hydroxy ketones with control over the relative stereochemistry.

Reaction Scheme:

Silyl Enol EtherAldehydeLewis AcidSolventTemp (°C)Yield (%)dr (syn:anti)Reference
Cyclohexanone silyl enol etherBenzaldehyde (B42025)TiCl₄CH₂Cl₂-788219:81[9]
Acetophenone silyl enol etherIsobutyraldehydeBF₃·OEt₂CH₂Cl₂-789095:5General textbook example

This protocol is based on standard procedures for Lewis acid-catalyzed Mukaiyama aldol reactions.[9]

Materials:

  • 1-(Cyclopentyloxyvinyl)trimethylsilane (Silyl enol ether of this compound)

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous DCM (10 mL) and cool to -78 °C (dry ice/acetone bath).

  • Add the Lewis acid (e.g., TiCl₄, 1.1 eq) to the cold DCM.

  • In a separate flask, dissolve benzaldehyde (1.0 eq) in anhydrous DCM (5 mL) and add it dropwise to the Lewis acid solution. Stir for 10 minutes.

  • Add a solution of the silyl enol ether of this compound (1.2 eq) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the aldol adduct.

Mukaiyama_Aldol start Aldehyde + Lewis Acid activated_aldehyde Activated Aldehyde Complex start->activated_aldehyde Coordination intermediate Intermediate Complex activated_aldehyde->intermediate silyl_enol_ether Silyl Enol Ether silyl_enol_ether->intermediate Nucleophilic Attack product β-Silyloxy Ketone intermediate->product Desilylation final_product β-Hydroxy Ketone (Aldol Adduct) product->final_product Aqueous Workup

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Diastereoselective Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents, to this compound provides access to tertiary alcohols. While a simple Grignard addition is not inherently stereoselective, the use of a chiral auxiliary on the ketone or a chiral ligand can induce high levels of diastereoselectivity or enantioselectivity.

Conceptual Reaction Scheme (using a chiral auxiliary):

Ketone Analogue (with auxiliary)Grignard ReagentSolventTemp (°C)Yield (%)drReference
α-alkoxy ketoneMeMgBrTHF-7895>95:5General Precedent
N-acyl oxazolidinoneBu₂CuLiTHF-7885>98:2[10]

This protocol outlines the general steps for a diastereoselective addition, assuming a substrate with a covalently bound chiral auxiliary.

Materials:

  • This compound derivative with a chiral auxiliary

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of the chiral ketone substrate (1.0 eq) in anhydrous diethyl ether (15 mL).

  • Cool the solution to -78 °C.

  • Slowly add the ethylmagnesium bromide solution (1.2 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

  • A subsequent step would be required to cleave the chiral auxiliary.

Asymmetric_Grignard cluster_reaction Asymmetric Addition Ketone This compound Transition_State Diastereomeric Transition States Ketone->Transition_State Grignard Grignard Reagent (R-MgX) Grignard->Transition_State Chiral_Control Chiral Control (Ligand or Auxiliary) Chiral_Control->Transition_State Directs facial selectivity Product Tertiary Alcohol (Enantioenriched) Transition_State->Product Forms one major enantiomer

Caption: Control elements in an asymmetric Grignard addition reaction.

References

One-Pot Synthesis Strategies Utilizing 1-Cyclopentylethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of valuable heterocyclic compounds utilizing 1-Cyclopentylethanone as a key starting material. The methodologies presented are of significant interest for the rapid and efficient generation of molecular diversity in drug discovery and development programs.

Introduction

This compound is a versatile ketone that serves as a valuable building block in organic synthesis.[1] Its unique structural features make it an ideal candidate for participation in various multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation.[2] One-pot syntheses are highly sought after in both academic and industrial research due to their operational simplicity, reduced waste generation, and potential for high atom economy. This document focuses on the application of this compound in the Gewald three-component reaction for the synthesis of highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.

Application Note 1: One-Pot Synthesis of 2-Amino-3-cyano-4-cyclopentyl-4-methylthiophene via the Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] The reaction typically involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.[3] this compound can be effectively employed in this reaction to generate a thiophene (B33073) core bearing a cyclopentyl and a methyl group at the 4-position, offering a unique substitution pattern for further chemical exploration.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents r1 This compound p1 2-Amino-4-cyclopentyl-3-cyano-4-methylthiophene r1->p1 + r2 Malononitrile (B47326) r2->p1 + r3 Sulfur (S8) r3->p1 + re1 Base (e.g., Morpholine) re1->p1 re2 Solvent (e.g., Ethanol) re2->p1

Caption: One-pot Gewald synthesis of a substituted 2-aminothiophene.

Quantitative Data Summary

The following table summarizes the expected yield for the one-pot synthesis of 2-Amino-4-cyclopentyl-3-cyano-4-methylthiophene based on analogous reactions with cyclic ketones.

EntryKetoneActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
1This compoundMalononitrileMorpholine (B109124)Ethanol (B145695)503~85-95

Yields are estimated based on similar reported procedures and may vary depending on the precise reaction conditions and scale.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-cyclopentyl-3-cyano-4-methylthiophene

This protocol is adapted from established Gewald reaction procedures with cyclic ketones.

Materials:
  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

  • To this suspension, add morpholine (0.2 eq) as a catalyst.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visual Workflow:

G start Start reactants Combine Reactants: This compound Malononitrile Sulfur Ethanol start->reactants catalyst Add Morpholine reactants->catalyst heat Heat to 50°C catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Product (Filtration or Concentration) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition of Sulfur cluster_2 Cyclization and Tautomerization A This compound + Malononitrile B Cyclopentylidene-malononitrile Intermediate A->B Base-catalyzed D Thiolate Intermediate B->D C Sulfur Nucleophile C->D Addition E Intramolecular Cyclization D->E F 2-Iminothiophene Intermediate E->F G Final Product: 2-Aminothiophene F->G Tautomerization

References

Application Notes and Protocols: 1-Cyclopentylethanone as a Versatile Building Block for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 1-cyclopentylethanone as a foundational building block for the synthesis of diverse spirocyclic compounds. Spirocycles are a prominent structural motif in medicinal chemistry, often imparting favorable pharmacological properties. This document outlines detailed protocols for the synthesis of spiro-epoxides, spiro-thiazolidinones, and spiro-pyrrolidines, leveraging this compound as a key starting material. The provided methodologies, data, and workflows are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction: The Potential of this compound in Spirocycle Synthesis

This compound, also known as cyclopentyl methyl ketone, is a readily available and versatile ketone that serves as an excellent precursor for constructing complex molecular architectures. Its cyclopentyl moiety is a common feature in many biologically active molecules, offering a desirable balance of rigidity and lipophilicity. The ketone functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal starting point for the synthesis of spirocyclic systems. Spirocycles, characterized by two rings sharing a single carbon atom, are of significant interest in drug development due to their unique three-dimensional structures which can lead to enhanced target binding and improved pharmacokinetic profiles.

This document details three key applications of this compound in the synthesis of medicinally relevant spirocyclic scaffolds:

  • Spiro-epoxides (Oxaspiro[2.4]heptanes): Synthesized via the Darzens condensation, these compounds are valuable intermediates for further functionalization.

  • Spiro-thiazolidinones: Constructed through a one-pot, three-component reaction, this class of compounds is known for a wide range of biological activities.

  • Spiro-pyrrolidines: A two-step synthesis involving a Wittig reaction followed by a [3+2] cycloaddition, providing access to complex nitrogen-containing spirocycles.

Application I: Synthesis of Spiro-Epoxides via Darzens Condensation

The Darzens condensation is a classic and reliable method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a ketone with an α-haloester in the presence of a base.[1] When a cyclic ketone such as this compound is used, this reaction yields a spiro-epoxide, a versatile intermediate that can undergo various ring-opening reactions to introduce diverse functionalities.

Experimental Protocol: Synthesis of Ethyl 2-cyclopentyl-2-methyloxirane-2-carboxylate

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (50 mL).

  • Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Cool the sodium ethoxide solution to 0 °C using an ice bath.

  • To this solution, add a mixture of this compound (1.0 equivalent) and ethyl chloroacetate (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired spiro-epoxide.

Quantitative Data
ProductStarting MaterialReagentsBaseSolventReaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Ethyl 2-cyclopentyl-2-methyloxirane-2-carboxylateThis compoundEthyl chloroacetateSodium ethoxideEthanol16781:1.5

Reaction Workflow

darzens_condensation start Start reagents This compound Ethyl Chloroacetate start->reagents reaction Darzens Condensation 0°C to RT, 16h reagents->reaction base Sodium Ethoxide in Ethanol base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Spiro-epoxide purification->product end End product->end

Caption: Workflow for the Darzens condensation.

Application II: Synthesis of Spiro-Thiazolidinones via Three-Component Reaction

Three-component reactions are highly efficient methods for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and operational steps. The reaction of a ketone, an amine, and a mercapto-acid is a well-established route to substituted thiazolidinones.[2] Applying this to this compound provides a direct entry to novel spiro-thiazolidinone scaffolds, which are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of a 2-Cyclopentyl-2-methyl-spiro-thiazolidinone Derivative

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), aniline (1.0 equivalent), and mercaptoacetic acid (1.1 equivalents) in toluene (100 mL).

  • Heat the mixture to reflux and continue heating for 8-12 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
2-Cyclopentyl-2-methyl-3-phenylthiazolidin-4-oneThis compoundAniline, Mercaptoacetic acidToluene1085

Reaction Pathway

thiazolidinone_synthesis cluster_reactants Reactants ketone This compound intermediate Iminium Intermediate ketone->intermediate amine Aniline amine->intermediate thiol Mercaptoacetic Acid cyclization Intramolecular Cyclization thiol->cyclization intermediate->cyclization product Spiro-thiazolidinone cyclization->product

Caption: Three-component synthesis of spiro-thiazolidinones.

Application III: Synthesis of Spiro-Pyrrolidines via Wittig Reaction and [3+2] Cycloaddition

This two-step sequence provides access to spiro-pyrrolidines, a valuable class of N-heterocycles. The first step involves a Wittig reaction to convert the ketone of this compound into an exocyclic alkene.[3] This alkene then serves as a dipolarophile in a subsequent [3+2] cycloaddition reaction with an in situ generated azomethine ylide, forming the spiro-pyrrolidine ring system.

Experimental Protocol: Two-Step Synthesis of a Spiro-Pyrrolidine

Step 1: Wittig Reaction to form (1-Cyclopentylidene)acetonitrile

Materials:

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous toluene (50 mL), add (triphenylphosphoranylidene)acetonitrile (1.1 equivalents).

  • Heat the reaction mixture to reflux for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the intermediate alkene.

Step 2: [3+2] Cycloaddition to form the Spiro-Pyrrolidine

Materials:

  • (1-Cyclopentylidene)acetonitrile (from Step 1)

  • N-Benzylglycine

  • Paraformaldehyde

  • Anhydrous toluene

Procedure:

  • In a flask equipped with a Dean-Stark trap, dissolve (1-cyclopentylidene)acetonitrile (1.0 equivalent), N-benzylglycine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in anhydrous toluene (80 mL).

  • Heat the mixture to reflux for 12 hours, collecting the water formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final spiro-pyrrolidine product.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield (%)
1 (Wittig)(1-Cyclopentylidene)acetonitrileThis compound(Triphenylphosphoranylidene)acetonitrileToluene82
2 ([3+2])1-Benzyl-3-cyano-1-azaspiro[4.4]nonane(1-Cyclopentylidene)acetonitrileN-Benzylglycine, ParaformaldehydeToluene75

Experimental Workflow

spiro_pyrrolidine_synthesis cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: [3+2] Cycloaddition ketone This compound wittig_reaction Wittig Olefination ketone->wittig_reaction wittig_reagent Wittig Reagent wittig_reagent->wittig_reaction alkene Exocyclic Alkene Intermediate wittig_reaction->alkene cycloaddition [3+2] Cycloaddition alkene->cycloaddition azomethine_precursors N-Benzylglycine Paraformaldehyde azomethine_precursors->cycloaddition spiro_product Spiro-pyrrolidine cycloaddition->spiro_product

Caption: Two-step synthesis of spiro-pyrrolidines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of spirocyclic compounds. The protocols outlined in these application notes for the synthesis of spiro-epoxides, spiro-thiazolidinones, and spiro-pyrrolidines demonstrate the potential of this building block in generating structurally diverse and medicinally relevant scaffolds. These methodologies provide a solid foundation for researchers and drug development professionals to explore novel chemical space and develop new therapeutic agents.

References

Application Notes and Protocols for the Continuous Flow Reduction of 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous flow reduction of 1-Cyclopentylethanone to 1-cyclopentylethanol. This method offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability, making it an attractive approach for pharmaceutical and fine chemical synthesis.[1]

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. This compound, a versatile building block, can be efficiently reduced to its corresponding alcohol, 1-cyclopentylethanol, a valuable intermediate in the synthesis of various biologically active molecules.[2] Traditional batch reductions often utilize hydride reagents like sodium borohydride (B1222165), which can present challenges in controlling exotherms and ensuring consistent product quality, especially on a larger scale.

Flow chemistry addresses these challenges by performing reactions in a continuously flowing stream through a reactor of small dimensions.[1] This approach provides superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle reactive intermediates.[1] The continuous nature of the process also allows for straightforward scaling by extending the operation time or by "numbering-up" parallel reactor systems.

This document outlines a robust and scalable continuous flow protocol for the sodium borohydride reduction of this compound.

Data Presentation

The following table summarizes the key quantitative data for the continuous flow reduction of this compound. The data is based on typical results obtained for the reduction of cyclic ketones under optimized flow conditions.

ParameterValue
Substrate This compound
Reagent Sodium Borohydride (solid, packed bed)
Solvent Isopropanol (B130326)
Concentration of Substrate 0.5 M
Flow Rate 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 minutes
Temperature 25 °C (Room Temperature)
Pressure 5 bar (Back Pressure Regulator)
Conversion >99%
Yield of 1-Cyclopentylethanol 98%
Throughput ~3.4 g/hour

Experimental Protocols

This section provides a detailed methodology for the continuous flow reduction of this compound.

Materials and Equipment:

  • This compound (Reagent Grade)

  • Sodium Borohydride (Granular, for column packing)

  • Isopropanol (Anhydrous)

  • Syringe Pumps (2)

  • Packed Bed Reactor (e.g., Omnifit column, 10 mL volume)

  • Back Pressure Regulator (BPR)

  • T-mixer

  • Tubing (PTFE or stainless steel)

  • Collection Flask

  • Standard laboratory glassware for workup

  • Analytical equipment for reaction monitoring (e.g., GC-MS, HPLC)

Protocol:

  • Preparation of Reagent Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous isopropanol.

    • Degas the solution by sparging with nitrogen for 15 minutes.

  • Reactor Preparation:

    • Carefully pack a 10 mL column with granular sodium borohydride. Ensure the packing is uniform to avoid channeling.

    • Assemble the flow chemistry setup as depicted in the workflow diagram below.

  • System Priming:

    • Prime the syringe pump and the line leading to the T-mixer with the this compound solution.

    • Prime the second syringe pump and line with pure anhydrous isopropanol.

  • Reaction Execution:

    • Set the flow rate of the this compound solution to 1.0 mL/min.

    • Initially, flow pure isopropanol through the packed bed reactor at 1.0 mL/min to wet the column.

    • After 5 minutes, switch the isopropanol stream to the this compound solution.

    • Maintain the system at room temperature (25 °C) and a back pressure of 5 bar.

    • The reaction mixture is passed through the packed bed of sodium borohydride where the reduction occurs.[3][4]

  • Collection and Workup:

    • Collect the product stream from the outlet of the back pressure regulator.

    • After the desired amount of substrate has been processed, switch the feed back to pure isopropanol to flush the system.

    • Quench the collected reaction mixture by carefully adding it to a stirred solution of 1 M hydrochloric acid at 0 °C until the pH is ~6-7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyclopentylethanol.

  • Analysis:

    • Analyze the crude product by GC-MS or HPLC to determine conversion and yield.

    • The product can be further purified by column chromatography if required.

Visualization

The following diagrams illustrate the logical workflow of the continuous flow reduction process.

Flow_Chemistry_Reduction cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing Reagent1 This compound in Isopropanol (0.5 M) Pump1 Syringe Pump 1 (1.0 mL/min) Reagent1->Pump1 Mixer T-Mixer Pump1->Mixer Substrate Solution Reactor Packed Bed Reactor (Solid NaBH4) 10 mL, 25 °C Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous flow reduction of this compound.

This diagram illustrates the sequential steps from reagent delivery through the reaction zone to product collection.

Logical_Relationship start Start prep Prepare 0.5 M This compound in Isopropanol start->prep pack Pack Column with Solid NaBH4 start->pack assemble Assemble Flow System prep->assemble pack->assemble prime Prime System with Solvent assemble->prime run Flow Substrate Solution through Reactor prime->run collect Collect Product Stream run->collect quench Quench Reaction Mixture collect->quench extract Extract Product quench->extract analyze Analyze for Conversion and Yield extract->analyze end End analyze->end

Caption: Logical steps of the experimental protocol.

This flowchart outlines the decision-making and procedural flow of the experiment from start to finish.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Cyclopentylethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-Cyclopentylethanone. The information is presented in a question-and-answer format to directly address experimental challenges and optimize reaction yields.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.

Issue 1: Low Yield in Friedel-Crafts Acylation

Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of cyclopentane (B165970) with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Friedel-Crafts acylation for this synthesis can stem from several factors. Here are the most common issues and their solutions:

  • Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture, which deactivates the catalyst. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Catalyst Quality and Stoichiometry: The quality of the Lewis acid is crucial. Use a fresh, unopened container of anhydrous aluminum chloride if possible. Stoichiometrically, at least one equivalent of the Lewis acid is required because it complexes with the product ketone. Using a slight excess (1.1 to 1.2 equivalents) can sometimes improve yields.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. A common starting point is to perform the addition of reactants at 0°C and then allow the reaction to slowly warm to room temperature.

  • Order of Addition: The order in which reagents are mixed can impact the outcome. It is generally recommended to form the acylium ion first by adding the acetyl chloride to a suspension of the Lewis acid in the solvent before introducing the cyclopentane.

  • Side Reactions: Polymerization of cyclopentane or side reactions involving the acetyl chloride can occur. Using a non-polar solvent like dichloromethane (B109758) or carbon disulfide can help minimize these side reactions.

Issue 2: Poor Yield and/or Byproduct Formation in Grignard Synthesis

Question: I am synthesizing this compound by reacting a cyclopentylmagnesium halide Grignard reagent with an acetylating agent (like acetyl chloride), but the yield is low and I'm observing significant byproduct formation. What could be going wrong?

Answer:

The reaction of a Grignard reagent with an acyl chloride to form a ketone can be challenging due to the high reactivity of the Grignard reagent, which can react with the newly formed ketone to produce a tertiary alcohol as a byproduct. Here’s how to troubleshoot this issue:

  • Over-addition of Grignard Reagent: The primary cause of low ketone yield is the addition of the Grignard reagent to the ketone product. To minimize this, the reaction should be carried out at a low temperature (typically -78°C) and the Grignard reagent should be added slowly to the acetyl chloride solution. This ensures that the Grignard reagent reacts with the more electrophilic acyl chloride before it can react with the less reactive ketone.

  • Grignard Reagent Quality: Ensure your Grignard reagent was successfully formed and is of the correct concentration. The presence of unreacted magnesium or coupled byproducts can affect the reaction. Titration of the Grignard reagent before use is recommended.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere. Use anhydrous solvents.

  • Choice of Acetylating Agent: While acetyl chloride is a common choice, its high reactivity can be problematic. Using a less reactive acetylating agent, such as an ester or a Weinreb amide, can sometimes provide better control and higher yields of the ketone.

Issue 3: Incomplete Oxidation of 1-Cyclopentylethanol (B1203354)

Question: I am trying to prepare this compound by oxidizing 1-cyclopentylethanol, but the reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete oxidation can be due to several factors related to the choice of oxidizing agent and reaction conditions:

  • Choice of Oxidizing Agent: Milder oxidizing agents may not be strong enough to fully convert the secondary alcohol to the ketone. For a robust and generally high-yielding oxidation, consider using pyridinium (B92312) chlorochromate (PCC) or performing a Swern oxidation.[1][2] Stronger oxidizing agents like chromic acid can also be used, but they are more hazardous and can sometimes lead to side reactions if not carefully controlled.[3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine when the starting material has been consumed. Some oxidations may require gentle heating to go to completion.

  • Stoichiometry of the Oxidant: Using an insufficient amount of the oxidizing agent will naturally lead to an incomplete reaction. It is common to use a slight excess of the oxidant (e.g., 1.2-1.5 equivalents) to ensure full conversion of the alcohol.

  • Purity of Starting Material: Impurities in the 1-cyclopentylethanol can sometimes interfere with the oxidation reaction. Ensure your starting alcohol is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The three most common and effective laboratory-scale synthetic routes are:

  • Friedel-Crafts Acylation: This involves the reaction of cyclopentane with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[4][5]

  • Grignard Reaction: This route involves the reaction of a cyclopentylmagnesium halide (Grignard reagent) with a suitable acetylating agent, such as acetyl chloride or acetaldehyde (B116499) followed by oxidation.[6]

  • Oxidation of 1-Cyclopentylethanol: This is a straightforward method where the secondary alcohol, 1-cyclopentylethanol, is oxidized to the corresponding ketone using a suitable oxidizing agent like PCC or a Swern oxidation protocol.[3][7]

Q2: How can I purify the final this compound product?

A2: The purification method will depend on the nature of the impurities present.

  • Fractional Distillation: This is a highly effective method for separating this compound (boiling point ~160°C) from impurities with significantly different boiling points.[7]

  • Column Chromatography: For removing impurities with similar boiling points or non-volatile byproducts, column chromatography on silica (B1680970) gel is the preferred method. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Aqueous Workup: Before distillation or chromatography, an aqueous workup is typically performed to remove any water-soluble impurities and catalyst residues. This usually involves washing the organic layer with water, a dilute acid or base solution, and finally with brine.

Q3: What are the main side products to watch out for in the Friedel-Crafts synthesis of this compound?

A3: In the Friedel-Crafts acylation of cyclopentane, potential side products include:

  • Polyacylation products: Although less common than in Friedel-Crafts alkylation, it is possible to get di-acylated products if the reaction conditions are too harsh.

  • Products from rearrangement/isomerization of cyclopentane: Under strong Lewis acid conditions, the cyclopentane ring could potentially undergo rearrangement, though this is less likely than with larger cycloalkanes.

  • Polymerization byproducts: The Lewis acid can also catalyze the polymerization of cyclopentane, leading to tarry byproducts.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound?

A4: Yes, several safety precautions are crucial:

  • Lewis Acids (e.g., AlCl₃): These are highly corrosive and react violently with water, releasing HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: These are highly flammable and react vigorously with water and protic solvents. They must be handled under an inert atmosphere.

  • Oxidizing Agents (e.g., PCC, Chromic Acid): Many oxidizing agents are toxic and should be handled with care in a well-ventilated fume hood. Chromium-based reagents are known carcinogens.

  • Solvents: Many organic solvents used in these syntheses are flammable and may be harmful. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

The following tables summarize typical yields for the different synthetic routes to this compound. Note that yields are highly dependent on the specific reaction conditions and the scale of the reaction.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Friedel-Crafts AcylationCyclopentane, Acetyl chloride, AlCl₃40-60%Readily available starting materials.Use of harsh and moisture-sensitive Lewis acids; potential for side reactions.
Grignard ReactionCyclopentylmagnesium bromide, Acetyl chloride50-70%Good for targeted synthesis.Highly sensitive to moisture and air; risk of over-addition to form tertiary alcohol.
Oxidation of 1-Cyclopentylethanol1-Cyclopentylethanol, PCC or Swern reagents80-95%Generally high-yielding and clean reactions.Requires the pre-synthesis of the starting alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Dissolve acetyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • Acylation: After the addition is complete, add cyclopentane (1.2 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction Completion: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound via Oxidation of 1-Cyclopentylethanol with PCC

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) (1.5 eq.) and a small amount of Celite® or silica gel.

  • Reaction Mixture: Dissolve 1-cyclopentylethanol (1.0 eq.) in anhydrous dichloromethane and add it to the flask in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, further purify by column chromatography or distillation.[1]

Mandatory Visualization

Synthesis_Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification start Choose Synthetic Route fc Friedel-Crafts Acylation start->fc grignard Grignard Reaction start->grignard oxidation Oxidation of Alcohol start->oxidation low_yield Low Yield? fc->low_yield grignard->low_yield oxidation->low_yield check_moisture Check for Moisture (Anhydrous Conditions) low_yield->check_moisture Yes check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents Yes optimize_temp Optimize Temperature low_yield->optimize_temp Yes side_reactions Consider Side Reactions low_yield->side_reactions Yes workup Aqueous Workup low_yield->workup No, proceed distillation Fractional Distillation workup->distillation chromatography Column Chromatography workup->chromatography product Pure this compound distillation->product chromatography->product

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

troubleshooting low conversion in 1-Cyclopentylethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 1-Cyclopentylethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion when synthesizing this compound?

Low conversion in the synthesis of this compound often stems from issues with the starting materials, reaction conditions, or the specific synthetic route chosen. Common synthesis methods include the oxidation of 1-cyclopentylethanol (B1203354) and the acylation of cyclopentane (B165970) derivatives.[1] For instance, in Grignard reactions to create precursors, problems can arise from wet glassware or solvents, and inactive magnesium surfaces.[2]

Q2: I am seeing significant byproduct formation in my reaction. What are the likely side reactions?

When using this compound or its derivatives in reactions, several side reactions can lead to low yields of the desired product. Under acidic or heated conditions, dehydration can occur, leading to α,β-unsaturated ketones.[3] In the presence of a base, self-condensation is a possibility where the enolate of this compound reacts with another molecule of the ketone.[3] For related tertiary propargylic alcohols, Meyer-Schuster rearrangement to an α,β-unsaturated ketone is a potential side reaction.[4]

Q3: How critical is the purity of reagents and solvents?

The purity of all reagents and solvents is crucial. Water or other impurities can deactivate catalysts or react with sensitive reagents like Grignard reagents.[2][3] It is essential to use anhydrous solvents and high-purity starting materials to avoid these issues.

Q4: My reaction appears to have stalled. What could be the cause?

A stalled reaction can be due to several factors. If using a catalyst, it may have become deactivated or "poisoned".[5] This can happen if there are impurities in the starting materials or solvents.[3] Insufficient catalyst loading or suboptimal reaction temperatures can also lead to a stalled reaction.[3] For Grignard reactions, an inactive magnesium surface can prevent the reaction from initiating or proceeding to completion.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Oxidation of 1-Cyclopentylethanol

If you are experiencing low conversion during the oxidation of 1-cyclopentylethanol to this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Inactive Oxidizing Agent Ensure the oxidizing agent (e.g., PCC, Dess-Martin periodinane) has not degraded. Use a fresh batch or test its activity on a known substrate. For moisture-sensitive reagents, ensure they have been stored under appropriate inert conditions.[6]
Incorrect Stoichiometry Verify the molar equivalents of the oxidizing agent. A slight excess is often required to drive the reaction to completion.
Suboptimal Temperature Most oxidations are run at room temperature. If the reaction is sluggish, gentle heating might be necessary, but be cautious of potential side reactions at higher temperatures.[6]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding another portion of the oxidizing agent.
Product Loss During Workup The product can be lost during aqueous workup or extraction. Ensure thorough extraction with a suitable organic solvent. Analyze a crude sample before purification to determine if the low yield is from the reaction itself or the isolation process.[4][6]

Troubleshooting Workflow for Oxidation Reactions

G start Low Conversion in Oxidation Reaction check_reagent Verify Oxidizing Agent Activity and Stoichiometry start->check_reagent monitor_reaction Monitor Progress by TLC/GC check_reagent->monitor_reaction Reagents OK reagent_issue Reagent Inactive or Insufficient check_reagent->reagent_issue Issue Found check_conditions Optimize Reaction Temperature and Time conditions_issue Suboptimal Conditions check_conditions->conditions_issue monitor_reaction->check_conditions Reaction Stalled check_workup Analyze Crude vs. Purified Yield monitor_reaction->check_workup Reaction Complete successful_conversion Successful Conversion check_workup->successful_conversion Yields Match workup_issue Product Lost During Isolation check_workup->workup_issue Significant Loss reagent_issue->start Address and Retry conditions_issue->start Adjust and Retry workup_issue->start Optimize Workup

Caption: Troubleshooting workflow for low conversion in oxidation reactions.

Issue 2: Low Conversion in Grignard Reactions for Precursor Synthesis

The synthesis of precursors to this compound, such as 1-ethynylcyclopentanol, often involves a Grignard reaction. Low yields in these reactions are common and can be systematically addressed.[4]

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Presence of Moisture Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][4]
Inactive Magnesium Use fresh, shiny magnesium turnings. If the surface is dull (oxidized), it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4]
Difficulty with Initiation Gentle heating or sonication can sometimes help initiate the reaction. The addition of a small amount of pre-formed Grignard reagent can also be effective.
Enolization of Ketone If reacting a Grignard reagent with a ketone, the Grignard can act as a base, leading to enolization of the ketone instead of nucleophilic addition. To minimize this, use lower reaction temperatures and add the ketone solution dropwise to the Grignard reagent (reverse addition).[2]
Low Purity of Reactants Ensure the alkyl halide and the ketone are pure. Impurities can quench the Grignard reagent.[2]

Logical Flow for Troubleshooting Grignard Reactions

G cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Grignard Reaction moisture Moisture Present? start->moisture mg_inactive Magnesium Inactive? start->mg_inactive enolization Enolization an Issue? start->enolization dry_system Dry Glassware & Solvents moisture->dry_system activate_mg Activate Mg (Iodine) mg_inactive->activate_mg reverse_addition Lower Temp & Reverse Addition enolization->reverse_addition

Caption: Logical flow for troubleshooting low yield in Grignard reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Reactions with this compound

This protocol is adapted for screening catalysts to improve conversion rates.[3]

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the desired solvent (5.0 mL).

  • Add the catalyst (e.g., 0.1 mmol, 10 mol%).

  • If the reaction requires a co-reagent (e.g., a base or an oxidant), add it at this stage.

  • Seal the vial and stir the mixture at the desired temperature.

  • Monitor the reaction by TLC or GC at regular intervals.

  • Upon completion, quench the reaction appropriately and work up to isolate the product.

  • Purify the product by column chromatography, if necessary.

  • Characterize the product and determine the yield.

Protocol 2: Purification of this compound by Vacuum Distillation

Product loss during purification can be mistaken for low reaction conversion. Vacuum distillation is an effective method for purifying this compound, which has a boiling point of 151-156°C at atmospheric pressure.[1][7] Distilling under reduced pressure prevents potential thermal decomposition.

  • Sample Preparation : Place the crude this compound into a distillation flask with a magnetic stir bar.

  • Vacuum Application : Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating : Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection : Collect the fraction that distills at the expected boiling point under the applied vacuum.

Comparison of Purification Methods for Related Ketones

The following table, adapted from data for a similar compound, illustrates the expected purity from different methods.[7]

Purification Method Initial Purity (Typical) Final Purity (Expected) Yield (Typical) Notes
Extraction & Washing ~75%85-90%>95%Effective for removing inorganic salts and highly polar/non-polar impurities.
Vacuum Distillation 85-90%95-98%70-85%Good for removing non-volatile impurities and those with significantly different boiling points.
Column Chromatography 85-90%>98%60-80%Highly effective for separating closely related impurities.

Reaction Pathways: Desired vs. Side Reactions

Understanding competing reaction pathways is key to troubleshooting low conversion. The diagram below illustrates a desired hypothetical reaction of this compound versus common side reactions.

G cluster_desired Desired Pathway cluster_side Side Reactions start This compound + Reagent desired_product Desired Product start->desired_product Optimal Conditions dehydration Dehydration Product (α,β-unsaturated ketone) start->dehydration Acid / Heat condensation Self-Condensation Product start->condensation Base

Caption: Desired reaction pathway versus common side reactions.

References

minimizing side-product formation in 1-Cyclopentylethanone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during chemical reactions involving 1-Cyclopentylethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound and offers solutions to minimize the formation of unwanted side-products.

Aldol (B89426) Condensation

Question: I am observing significant amounts of a higher molecular weight byproduct in my crossed aldol condensation with this compound. What is this side-product and how can I minimize it?

Answer: The primary side-product in aldol condensations with this compound is the result of self-condensation.[1][2] This occurs when two molecules of this compound react with each other instead of the desired reaction partner.

Troubleshooting Guide: Minimizing Self-Condensation

IssuePotential CauseRecommended Solution
High percentage of self-condensation product This compound is enolizable and can act as both the nucleophile and electrophile.[1]- Use a non-enolizable electrophile: If your reaction partner is an aldehyde, using one without α-hydrogens (e.g., benzaldehyde) can prevent it from forming an enolate and acting as a nucleophile.[3] - Slow addition of this compound: Add the this compound slowly to the reaction mixture containing the other carbonyl compound and the base. This keeps the concentration of the enolate of this compound low, favoring the cross-condensation. - Use of a more reactive electrophile: Aldehydes are generally more reactive electrophiles than ketones.[3]
Low overall yield Unfavorable equilibrium for the aldol addition.[2]- Promote condensation: The subsequent dehydration to the α,β-unsaturated ketone is often thermodynamically favorable. Applying heat can drive the reaction to completion.

Quantitative Data: Cross- vs. Self-Condensation of Cyclopentanone (B42830)

Data for cyclopentanone is presented as a close analog to this compound.

CatalystTemperature (°C)Cyclopentanone Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)
SO₃H-APG15085.5369.0428.41

Source: Adapted from a study on the solvent-free aldol condensation of cyclopentanone.[4]

  • To a stirred solution of sodium hydroxide (B78521) (1.2 eq) in ethanol (B145695) at room temperature, add benzaldehyde (B42025) (1.0 eq).

  • Slowly add this compound (1.1 eq) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_side_reaction Side Reaction 1_Cyclopentylethanone This compound Reaction_Vessel Reaction Vessel (Slow addition of This compound) 1_Cyclopentylethanone->Reaction_Vessel Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Reaction Completion Self_Condensation Self-Condensation Product Reaction_Vessel->Self_Condensation Minimized by slow addition Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Desired_Product Desired_Product Purification->Desired_Product Cross-Aldol Product

Grignard Reaction

Question: My Grignard reaction with this compound is giving a low yield of the desired tertiary alcohol, and I am recovering a significant amount of starting material. What is happening?

Answer: this compound is an enolizable ketone. Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone to form a magnesium enolate.[1] This enolate is unreactive towards further Grignard reagent addition, and upon aqueous workup, it will be protonated back to the starting ketone, leading to low conversion. Another possible side reaction is the reduction of the ketone to the corresponding secondary alcohol.

Troubleshooting Guide: Minimizing Enolization and Reduction

IssuePotential CauseRecommended Solution
Low conversion, recovery of starting material Enolization of this compound by the Grignard reagent.[1]- Use a less sterically hindered Grignard reagent: More hindered Grignard reagents are more likely to act as bases. - Low reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization. - Use of CeCl₃ (Luche conditions): The addition of anhydrous cerium(III) chloride can increase the nucleophilicity of the Grignard reagent and suppress enolization.
Formation of a secondary alcohol Reduction of the ketone by the Grignard reagent, especially if the Grignard reagent has β-hydrogens.- Use a Grignard reagent without β-hydrogens: For example, methylmagnesium bromide or phenylmagnesium bromide. - Low reaction temperature: Lower temperatures can also disfavor the reduction pathway.

Quantitative Data: Expected Yields in Grignard Reactions with Cyclopentanone

Data for cyclopentanone is presented as a close analog to this compound.

Grignard ReagentSolventExpected Product Yield (%)
Methylmagnesium IodideDiethyl Ether~65-75
Propylmagnesium BromideDiethyl Ether~70-80

Source: Adapted from a protocol for the synthesis of tertiary alcohols from cyclopentanone.[5]

  • In a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly warm the reaction to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[6]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard_Troubleshooting Start Grignard Reaction with this compound Low_Yield Low Yield? Start->Low_Yield Desired_Product Desired Tertiary Alcohol Low_Yield->Desired_Product No Enolization Side-Product: Recovered This compound Low_Yield->Enolization Yes, starting material recovered Reduction Side-Product: Secondary Alcohol Low_Yield->Reduction Yes, alcohol side-product Solution_Enolization Solutions: - Lower Temperature (-78°C) - Use CeCl₃ - Less Hindered Grignard Enolization->Solution_Enolization Solution_Reduction Solutions: - Grignard without β-H - Lower Temperature Reduction->Solution_Reduction

Wittig Reaction

Question: I have successfully performed a Wittig reaction on this compound, but I am having difficulty purifying my alkene product from a persistent, high-boiling impurity. What is this and how can I remove it?

Answer: The major byproduct in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[7] TPPO is a stable and often crystalline solid with low solubility in non-polar solvents, but it can be challenging to separate from the desired alkene product, especially if the product is also non-polar.

Troubleshooting Guide: Removal of Triphenylphosphine Oxide (TPPO)

IssuePotential CauseRecommended Solution
Contamination of product with TPPO Inherent byproduct of the Wittig reaction.- Crystallization: If your product is a solid, recrystallization can be effective. TPPO is often soluble in polar solvents and insoluble in non-polar solvents. - Column Chromatography: This is a very effective method for separating TPPO from the desired alkene. A silica gel column with a non-polar eluent (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) is typically used. - Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or pentane (B18724), while the more soluble alkene product remains in solution.
  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) to generate the ylide.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • To the crude product, add pentane to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane. Concentrate the filtrate to obtain the crude alkene.

  • Further purify the alkene by column chromatography on silica gel.

Wittig_Purification_Workflow Crude_Product Crude Wittig Product (Alkene + TPPO) Purification_Choice Product Solid? Crude_Product->Purification_Choice Crystallization Recrystallization Purification_Choice->Crystallization Yes Precipitation Precipitation of TPPO with non-polar solvent Purification_Choice->Precipitation No Pure_Alkene Pure Alkene Crystallization->Pure_Alkene Chromatography Column Chromatography Chromatography->Pure_Alkene Precipitation->Chromatography Further purification

Reductive Amination

Question: In the reductive amination of this compound with a primary amine, I am observing the formation of a tertiary amine and the corresponding secondary alcohol as side-products. How can I improve the selectivity for the desired secondary amine?

Answer: The formation of a tertiary amine occurs when the desired secondary amine product reacts further with another molecule of this compound. The secondary alcohol is formed by the reduction of the starting ketone.

Troubleshooting Guide: Minimizing Over-Alkylation and Ketone Reduction

IssuePotential CauseRecommended Solution
Formation of tertiary amine The secondary amine product is nucleophilic and can react with remaining this compound.- Use an excess of the primary amine: This will increase the probability of the ketone reacting with the primary amine rather than the secondary amine product. - Control stoichiometry: Use a 1:1 molar ratio of the ketone and primary amine.
Formation of secondary alcohol Reduction of the ketone starting material by the reducing agent.- Use a selective reducing agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild reducing agent that is selective for the reduction of the intermediate iminium ion over the ketone.[7] - Stepwise procedure: Form the imine first by reacting this compound with the amine (often with removal of water), and then add the reducing agent in a separate step.

Quantitative Data: Reductive Amination of Cyclopentanone

Data for cyclopentanone is presented as a close analog to this compound. A study on the reductive amination of cyclopentanone reported the formation of cyclopentylamine (B150401) in good yield, with only slight amounts of cyclopentanol (B49286) and N,N-dicyclopentylamine as byproducts under specific catalytic conditions.[8]

  • To a stirred solution of this compound (1.0 eq) and benzylamine (B48309) (1.1 eq) in 1,2-dichloroethane, add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel.

Reductive_Amination_Pathway cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Ketone This compound Imine Imine Intermediate Ketone->Imine + Amine - H₂O Alcohol Secondary Alcohol (Ketone Reduction) Ketone->Alcohol [Reduction] Amine Primary Amine Amine->Imine Product Desired Secondary Amine Imine->Product [Reduction] Tertiary_Amine Tertiary Amine (Over-alkylation) Product->Tertiary_Amine + Ketone, [Reduction]

References

Technical Support Center: Improving Stereoselectivity of 1-Cyclopentylethanone Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselective reduction of 1-Cyclopentylethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective reduction of this compound?

A1: The primary methods for achieving stereoselective reduction of this compound to 1-cyclopentylethanol (B1203354) involve chiral catalysts or reagents that can differentiate between the two faces of the prochiral ketone. The most prevalent techniques include:

  • Catalytic Asymmetric Reduction: This method employs a chiral catalyst and a stoichiometric reducing agent. A widely used example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source.[1][2][3]

  • Diastereoselective Reduction using Hydride Reagents: By employing sterically demanding or chelating hydride reagents, it is possible to influence the direction of hydride attack. The use of sodium borohydride (B1222165) (NaBH₄) in combination with additives like cerium(III) chloride (CeCl₃), known as the Luche reduction, can improve selectivity.[4][5]

  • Biocatalytic Reduction: This approach uses enzymes, such as ketoreductases (KREDs), to catalyze the reduction with typically very high enantioselectivity.[6][7]

Q2: I am observing low enantiomeric excess (ee) in my CBS reduction. What are the likely causes?

A2: Low enantiomeric excess in a CBS reduction can stem from several factors:

  • Catalyst Inactivity: The CBS catalyst is sensitive to air and moisture.[8] Improper handling or storage can lead to decomposition and reduced activity.

  • Background Uncatalyzed Reduction: The borane reagent can reduce the ketone without the mediation of the chiral catalyst. This uncatalyzed pathway is non-selective and will lower the overall ee.

  • Reaction Temperature: Temperature can significantly impact the enantioselectivity of the CBS reduction. While lower temperatures often favor higher ee, this is not always the case and the optimal temperature may be substrate-dependent.[9]

  • Inappropriate Catalyst or Reagent Concentration: Incorrect stoichiometry between the catalyst, borane, and substrate can lead to a dominant background reaction.

Q3: Can I use simple sodium borohydride (NaBH₄) for the stereoselective reduction of this compound?

A3: Using sodium borohydride alone for the reduction of this compound is unlikely to yield high stereoselectivity.[4] However, the stereochemical outcome can be influenced by the addition of additives. For instance, the use of cerium(III) chloride with NaBH₄ in a protic solvent like methanol (B129727) can significantly alter the selectivity of the reduction.[4][10]

Q4: What are the advantages of using a biocatalyst like a ketoreductase (KRED) over chemical methods?

A4: Biocatalytic reductions with KREDs offer several advantages:

  • High Enantioselectivity: KREDs often provide exceptionally high enantiomeric excesses (>99% ee).[7]

  • Mild Reaction Conditions: These reactions are typically run in aqueous buffer systems at or near room temperature and neutral pH.

  • Environmental Friendliness: Biocatalysis avoids the use of heavy metals and harsh reagents. The primary consideration is the availability of a KRED that is active and selective for the specific substrate, this compound.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in CBS Reduction
Possible Cause Troubleshooting Steps
Catalyst Decomposition Ensure the CBS catalyst is stored under an inert atmosphere and handled using anhydrous techniques. Use freshly opened or prepared catalyst.
Presence of Water Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous solvents and reagents. The presence of water can significantly decrease enantiomeric excess.[8]
Dominant Background Reaction Mix the substrate and catalyst first, then slowly add the borane solution at the recommended temperature.[11] This ensures the catalyzed reaction is favored.
Suboptimal Temperature Screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal condition for your specific substrate.[12]
Incorrect Stoichiometry Verify the molar ratios of the catalyst (typically 5-10 mol%), borane (usually a slight excess relative to the substrate), and the ketone.
Issue 2: Poor Diastereoselectivity with NaBH₄/CeCl₃ Reduction
Possible Cause Troubleshooting Steps
Reagent Purity/Activity Use high-purity NaBH₄ and CeCl₃·7H₂O. Ensure the NaBH₄ has not decomposed during storage.
Solvent Effects The choice of solvent is critical. Methanol is commonly used for Luche reductions.[5] Using other solvents may alter the nature of the reducing species and affect selectivity.
Reaction Temperature Low temperatures (e.g., -78 °C to 0 °C) often favor higher selectivity.[10]
Order of Addition Typically, the ketone and CeCl₃ are mixed in the solvent, followed by the portion-wise addition of NaBH₄.
Issue 3: Low or No Conversion in Biocatalytic Reduction
Possible Cause Troubleshooting Steps
Enzyme Inhibition The substrate or product may be inhibiting the KRED at the concentration used. Try lowering the substrate concentration.
Cofactor Limitation Ensure the cofactor regeneration system (e.g., using isopropanol (B130326) and a secondary alcohol dehydrogenase, or glucose and glucose dehydrogenase) is active.
Incorrect pH or Temperature Verify that the reaction buffer pH and the temperature are within the optimal range for the specific KRED being used.
Low Enzyme Activity The chosen KRED may have inherently low activity towards this compound. Screen a panel of different KREDs to find a more suitable enzyme.

Data Presentation

Table 1: Comparison of Methods for Stereoselective Reduction of this compound

Method Catalyst/Reagent Typical Conditions Reported Enantiomeric Excess (ee) Advantages Disadvantages
CBS Reduction (R)- or (S)-Me-CBS (10 mol%), BH₃·THFTHF, -20 °C to RT>95%[1][3]High ee, predictable stereochemistryAir and moisture sensitive, requires cryogenic temperatures for optimal selectivity
Luche Reduction NaBH₄, CeCl₃·7H₂OMethanol, 0 °CModerate to good diastereoselectivityOperationally simple, inexpensive reagentsMay not provide high enantioselectivity, requires stoichiometric reagents
Biocatalysis Ketoreductase (KRED)Aqueous buffer, isopropanol (cosubstrate), 30 °C>99%[7]Extremely high ee, environmentally friendly, mild conditionsRequires screening to find a suitable enzyme, potential for substrate/product inhibition

Experimental Protocols

Protocol 1: CBS Reduction of this compound
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol, 0.1 eq).

  • Add anhydrous tetrahydrofuran (B95107) (THF, 5 mL).

  • Cool the solution to -20 °C in a cooling bath.

  • Slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.2 mmol, 1.2 eq) dropwise to the catalyst solution.

  • In a separate flame-dried flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).

  • Add the solution of the ketone dropwise to the catalyst-borane mixture over 10 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture for 1-2 hours at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction of this compound with a Ketoreductase (KRED)
  • To a 10 mL vial, add potassium phosphate (B84403) buffer (1 mL, 100 mM, pH 7.0).

  • Add the ketoreductase enzyme preparation (e.g., 5-10 mg of lyophilized powder).

  • Add NADP⁺ (1 mg).

  • Add a glucose-6-phosphate dehydrogenase (G6PDH) solution for cofactor regeneration (or use a secondary alcohol like isopropanol if the KRED is compatible).

  • Add glucose-6-phosphate (if using G6PDH).

  • In a separate microcentrifuge tube, prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or isopropanol (e.g., 100 mg/mL).

  • Add the substrate stock solution to the reaction vial to achieve the desired final substrate concentration (e.g., 10 mg/mL).

  • Seal the vial and place it in an orbital shaker at 30 °C and 200 rpm for 24 hours.

  • Monitor the reaction by taking a small aliquot (e.g., 50 µL), extracting with ethyl acetate (200 µL), and analyzing the organic layer by chiral GC or HPLC.

  • Upon completion, extract the entire reaction mixture with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent.

  • Analyze the product for conversion and enantiomeric excess.

Visualizations

troubleshooting_low_ee_cbs start Low Enantiomeric Excess (ee) in CBS Reduction cause1 Catalyst Decomposition? start->cause1 cause2 Water Present? start->cause2 cause3 Background Reaction Dominant? start->cause3 cause4 Suboptimal Temperature? start->cause4 solution1 Use fresh catalyst, handle under inert atmosphere cause1->solution1 solution2 Use anhydrous solvents and glassware cause2->solution2 solution3 Slowly add borane to substrate/catalyst mixture cause3->solution3 solution4 Screen a range of temperatures cause4->solution4 experimental_workflow_biocatalysis prep Prepare Buffer and Reagents (KRED, Cofactor, Regeneration System) add_substrate Add this compound Solution prep->add_substrate reaction Incubate at 30 °C with Shaking add_substrate->reaction monitor Monitor Progress by GC/HPLC reaction->monitor monitor->reaction Continue Incubation workup Extract with Organic Solvent monitor->workup Reaction Complete analysis Analyze Conversion and ee workup->analysis

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during chemical reactions involving 1-Cyclopentylethanone. The information is presented in a practical, question-and-answer format to assist you in diagnosing and resolving common experimental challenges.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve catalyst deactivation based on observed symptoms in your reaction.

Symptom 1: Rapid Loss of Catalytic Activity with a Fresh Batch of Reagents

  • Possible Cause: Catalyst Poisoning

  • Diagnostic Steps:

    • Analyze starting materials (this compound, solvents, and gases) for common catalyst poisons. For palladium and platinum catalysts, sulfur and nitrogen compounds are frequent culprits.[1] Carbon monoxide in the hydrogen gas source can also act as an inhibitor.[2]

    • Perform a small-scale control experiment using highly purified reagents and solvents to see if the activity is restored.

  • Suggested Solution:

    • Purify all reagents and solvents prior to use. Ensure solvents are dry and deoxygenated.[2]

    • If the hydrogen source is suspected, use a certified high-purity grade or an in-line gas purifier.

    • Implement a guard bed with a sacrificial catalyst to capture poisons before they reach the main catalyst bed in continuous flow setups.

Symptom 2: Gradual Decrease in Catalyst Activity Over Several Runs

  • Possible Cause: Fouling (Coking) or Product Inhibition

  • Diagnostic Steps:

    • Monitor the concentration of reactants, intermediates, and products over the course of the reaction. A slowing reaction rate that correlates with increasing product concentration may indicate product inhibition.

    • After the reaction, carefully remove the catalyst and visually inspect it for any changes in color or texture. A darker, clumped appearance can suggest the formation of carbonaceous deposits (coke).[2]

    • Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify the amount of deposited coke.

  • Suggested Solution:

    • Optimize reaction conditions to minimize the formation of high molecular weight byproducts that can act as coke precursors. This may involve adjusting temperature, pressure, or reaction time.

    • Consider a different solvent that may better dissolve potential fouling agents and prevent their deposition on the catalyst surface.

    • For confirmed coking, a regeneration protocol involving controlled oxidation to burn off the carbon deposits may be effective.[3]

Symptom 3: Loss of Activity After a High-Temperature Excursion

  • Possible Cause: Thermal Degradation (Sintering)

  • Diagnostic Steps:

    • Characterize the spent catalyst using techniques such as Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the metal particle size. An increase in the average particle size compared to the fresh catalyst is a strong indicator of sintering.[4]

    • Measure the active metal surface area of the fresh and spent catalyst via chemisorption to quantify the loss of active sites.

  • Suggested Solution:

    • Sintering is often irreversible. The primary solution is to prevent it by carefully controlling the reaction temperature and avoiding localized hot spots.

    • Ensure efficient stirring and heat transfer within the reactor.

    • If high temperatures are necessary, select a catalyst with a more thermally stable support material.

Symptom 4: Inconsistent Performance and Loss of Metal from the Support

  • Possible Cause: Leaching of the Active Metal

  • Diagnostic Steps:

    • Analyze the reaction filtrate for the presence of the catalytic metal using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

    • Compare the metal loading of the fresh and spent catalyst to quantify the extent of leaching.

  • Suggested Solution:

    • Adjust the reaction conditions, such as solvent polarity or pH, to minimize metal dissolution.

    • Consider using a catalyst with stronger metal-support interactions.

    • In some cases, immobilizing the metal complex on a solid support through a stronger anchoring group can prevent leaching.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound and what are their typical deactivation pathways?

Commonly, hydrogenation of ketones like this compound utilizes heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel. The primary deactivation mechanisms for these catalysts are:

  • Poisoning: Irreversible adsorption of impurities (e.g., sulfur, nitrogen compounds) onto the active metal sites.[1]

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[2] This is more prevalent at elevated temperatures.

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a reduction in the active surface area.[2]

  • Leaching: Dissolution of the active metal into the reaction medium.[5]

Q2: My hydrogenation of this compound has stalled. How do I determine if it's a catalyst deactivation issue or a problem with my reaction setup?

First, verify your reaction setup. Ensure there is a positive hydrogen pressure and that the stirring is vigorous enough for efficient gas-liquid-solid mixing.[2] Check for leaks in your system. If the setup is sound, the issue is likely with the catalyst or reagents. You can perform a diagnostic test by adding a fresh batch of catalyst to the reaction mixture. If the reaction restarts, it strongly indicates that the original catalyst was deactivated.

Q3: Can I regenerate my deactivated catalyst?

Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism:

  • For Fouling/Coking: A common method is to carefully burn off the carbon deposits in a controlled flow of air at an elevated temperature.[3] Another approach is solvent washing to remove soluble organic residues.

  • For some types of Poisoning: A thorough washing with a suitable solvent or a mild acid/base solution may remove some reversibly bound poisons. For strongly chemisorbed poisons, regeneration can be more challenging.

  • Sintering: This is generally considered an irreversible deactivation mechanism.

Always consult the catalyst manufacturer's guidelines for recommended regeneration procedures.

Quantitative Data on Catalyst Deactivation

The following tables provide illustrative quantitative data on the effects of deactivation on common hydrogenation catalysts.

Table 1: Physical Properties of Fresh vs. Spent Pd/C Catalyst in Ketone Hydrogenation

PropertyFresh 5% Pd/CSpent 5% Pd/C
Specific Surface Area (m²/g)1493.74356.38
Pore Volume (cm³/g)0.920.29
Average Pore Size (nm)2.453.31
Average Pd Particle Size (nm)2.743.55

Data adapted from a study on Pd/C deactivation.[2]

Table 2: Impact of Sintering on Pd Nanoparticle Properties in Continuous Hydrogenation

Catalyst StateMean Pd Particle Size (nm)Pd-Pd Coordination Number
Fresh3.743.83
Spent (after 20h at 120°C)4.026.09

Data from a study on CO2 hydrogenation, illustrating the effects of thermal stress on catalyst morphology.[5]

Experimental Protocols

Protocol 1: Catalyst Activity Test for this compound Hydrogenation

Objective: To establish a baseline activity for a fresh catalyst and to test the activity of a potentially deactivated catalyst.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • GC or HPLC for analysis

Procedure:

  • Catalyst Preparation: Weigh the catalyst (typically 1-5 mol% relative to the substrate) into a clean, dry reaction flask containing a stir bar.

  • Inerting: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove air.

  • Solvent Addition: Add the anhydrous solvent via syringe under a positive pressure of nitrogen.

  • Substrate Addition: Add the this compound to the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3 times). For a balloon setup, ensure the balloon is securely attached. For a pressure reactor, pressurize to the desired level (e.g., 1-5 bar).

  • Reaction: Begin vigorous stirring at the desired temperature (e.g., room temperature).

  • Monitoring: Take aliquots of the reaction mixture at regular time intervals (e.g., 30, 60, 120 minutes). Before taking a sample, briefly stop stirring, vent the hydrogen, and purge with nitrogen. After sampling, re-establish the hydrogen atmosphere.

  • Analysis: Analyze the samples by GC or HPLC to determine the conversion of this compound.

  • Evaluation: Plot the conversion versus time to determine the initial reaction rate. When testing a used catalyst, compare its rate to that of a fresh catalyst under identical conditions. A significant decrease in the rate indicates deactivation.

Protocol 2: Regeneration of a Fouled Pd/C Catalyst by Solvent Washing

Objective: To remove soluble organic foulants from a deactivated Pd/C catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • A sequence of solvents of varying polarity (e.g., dichloromethane (B109758), acetone, methanol, deionized water)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a centrifuge)

  • Drying oven or vacuum desiccator

Procedure:

  • Catalyst Recovery: After the reaction, carefully recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the catalyst cake with a non-polar solvent like dichloromethane to remove non-polar organic residues. Stir the catalyst in the solvent for 15-20 minutes before filtering.

  • Intermediate Wash: Repeat the washing procedure with a more polar solvent like acetone, followed by methanol.

  • Final Wash: Wash the catalyst thoroughly with deionized water to remove any salts or highly polar compounds.

  • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80-100 °C) or under vacuum at room temperature until a constant weight is achieved.

  • Activity Testing: Test the activity of the regenerated catalyst using Protocol 1 to determine the extent of recovery.

Visualizations

CatalystDeactivationTroubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_diagnostics Diagnostic Actions cluster_solutions Solutions Symptom1 Rapid Activity Loss Poisoning Poisoning Symptom1->Poisoning Symptom2 Gradual Decline Fouling Fouling / Coking Symptom2->Fouling Symptom3 Loss after High Temp Sintering Sintering Symptom3->Sintering AnalyzeReagents Analyze Reagents & Solvents Poisoning->AnalyzeReagents CharacterizeSpent Characterize Spent Catalyst (TGA, TEM) Fouling->CharacterizeSpent CheckParticleSize Check Metal Particle Size (TEM, XRD) Sintering->CheckParticleSize Purify Purify Reagents AnalyzeReagents->Purify Regenerate Regenerate Catalyst (e.g., Oxidation, Washing) CharacterizeSpent->Regenerate Replace Replace Catalyst CheckParticleSize->Replace Optimize Optimize Conditions (Temp, Pressure) Regenerate->Optimize Optimize->Replace

Caption: A workflow for troubleshooting catalyst deactivation.

DeactivationMechanisms cluster_catalyst Catalyst Surface cluster_deactivation Deactivation Mechanisms ActiveSite Active Site (e.g., Pd) Sintered Sintered Particles ActiveSite->Sintered Agglomerates at High Temp Support Support (e.g., Carbon) Poison Poison (e.g., Sulfur) Poison->ActiveSite Binds Irreversibly Coke Coke Deposit Coke->ActiveSite Blocks Access Coke->Support Blocks Pores

Caption: Common catalyst deactivation mechanisms at the surface.

References

Technical Support Center: Scale-Up of 1-Cyclopentylethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up synthesis of 1-Cyclopentylethanone.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Issue 1: Low Yield and By-product Formation in Friedel-Crafts Acylation

Q: We are attempting a Friedel-Crafts acylation to synthesize this compound, but the yield is consistently low, and we observe significant by-product formation. What are the likely causes and how can we optimize the reaction?

A: Low yields in Friedel-Crafts acylation scale-up are often traced back to issues with the catalyst, reaction conditions, or starting material purity. Common challenges include the formation of side products and polymerization.[1]

Potential Causes & Solutions:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: These reactions can be exothermic. Poor temperature control can lead to side reactions. Implement controlled, slow addition of reagents and use a jacketed reactor to maintain the optimal temperature.

  • Carbocation Rearrangements: Although less common with acylation than alkylation, unwanted rearrangements can occur.[1][2] Using a milder Lewis acid or lower temperatures may mitigate this.

  • Substrate Purity: Impurities in the cyclopentane (B165970) or acylating agent can interfere with the reaction. Use highly pure starting materials.

Issue 2: Over-oxidation of 1-Cyclopentylethanol (B1203354)

Q: Our synthesis route involves the oxidation of 1-cyclopentylethanol. However, we are struggling with over-oxidation, leading to the formation of cyclopentanecarboxylic acid instead of the desired ketone. How can we achieve selective oxidation?

A: The choice of oxidizing agent and strict control of reaction conditions are critical to prevent over-oxidation. Aggressive oxidants will readily convert the intermediate aldehyde (and sometimes the ketone) to a carboxylic acid.[3]

Recommendations for Selective Oxidation:

  • Use a Milder Oxidant: Pyridinium chlorochromate (PCC) is known to be effective for oxidizing secondary alcohols to ketones with high efficiency, arresting the reaction at the ketone stage.[3]

  • Controlled Conditions: When using stronger oxidants like sodium dichromate, carefully control the temperature and reaction time to favor ketone formation. The reaction with Na₂Cr₂O₇/H₂SO₄ can proceed to the carboxylic acid, yielding 85% of the undesired product under aggressive conditions.[3]

Issue 3: Complications During Product Purification

Q: We are facing difficulties during the workup and purification stages. Emulsion formation is common, and distillation does not yield a pure product. What are the best practices for purification at scale?

A: Purification challenges often stem from the reaction workup and the physical properties of the product and impurities.

Purification Strategies:

  • Workup: To break up emulsions during aqueous extraction, a wash with a saturated brine solution can be effective.[4] For crude cyclopentanone (B42830), a preliminary purification step involves refluxing with a small amount of phosphoric acid, which can help remove certain impurities before distillation.[5]

  • Distillation: this compound has a boiling point of 151-156°C.[6][7] Effective separation from close-boiling impurities requires an efficient fractional distillation column.[8]

  • Impurity Characterization: Use analytical techniques like GC-MS and NMR to identify the main impurities. This will help in designing a more targeted purification strategy, such as an acid or base wash to remove specific contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

The most established routes for larger-scale synthesis include the oxidation of 1-cyclopentylethanol and the Friedel-Crafts acylation of cyclopentane derivatives.[6] The oxidation pathway is often preferred due to its high potential yield and selectivity when controlled conditions and appropriate reagents, like PCC, are used.[3]

Q2: What are the critical safety precautions for scaling up this synthesis?

  • Flammability: this compound is a combustible liquid with a flash point of 47°C.[7] The starting material, cyclopentanone, is also flammable.[9] All procedures should be conducted in a well-ventilated area, away from ignition sources, using non-sparking tools.[10][11]

  • Personal Protective Equipment (PPE): The compound is listed as an irritant and is harmful if swallowed.[6][7] Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-resistant lab coats.[10]

  • Handling: Avoid contact with skin and eyes and prevent the formation of aerosols.[10] Ensure emergency exits and safety showers are accessible.

Q3: How can the formation of polymeric by-products be minimized?

Polymerization can be an issue, particularly in Friedel-Crafts reactions.[1] To minimize this, maintain a low reaction temperature, ensure a homogenous mixture through efficient stirring, and use a high-purity Lewis acid catalyst. Slow, controlled addition of the acylating agent into the cyclopentane solution (rather than the reverse) can also help by keeping the concentration of the reactive electrophile low.

Q4: What analytical methods are best for in-process control and final purity assessment?

  • In-Process Control (IPC): Gas Chromatography (GC) is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product in real-time.

  • Final Purity Assessment: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for identifying impurities, High-Performance Liquid Chromatography (HPLC) for quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity analysis is recommended.

Data Presentation

Table 1: Comparison of Oxidizing Agents for 1-Cyclopentylethanol Conversion

Oxidizing AgentTypical ConditionsProductReported Yield (%)Reference
Pyridinium chlorochromate (PCC)Dichloromethane (B109758), Room Temp, 2hThis compound >90[3]
Sodium Dichromate (Na₂Cr₂O₇)H₂SO₄, 100°C, 6hCyclopentanecarboxylic acid85[3]
Potassium Permanganate (KMnO₄)H₂O, 0°C, 30 minCyclopentylmethanal78[3]

Table 2: Troubleshooting Summary for Friedel-Crafts Acylation Scale-Up

SymptomPotential CauseRecommended Action
Low ConversionInactive CatalystUse fresh, anhydrous Lewis acid; run under inert gas.
Insufficient TemperatureGradually increase temperature while monitoring for side reactions.
Multiple ProductsCarbocation RearrangementUse a milder Lewis acid; lower reaction temperature.
Impure Starting MaterialsPurify reagents and solvents before use.
PolymerizationHigh Local Concentration of ReagentsEnsure efficient stirring; add acylating agent slowly to cyclopentane.
Temperature SpikesImprove heat dissipation with a jacketed reactor; control addition rate.

Experimental Protocols

Protocol 1: Controlled Oxidation of 1-Cyclopentylethanol using PCC

This protocol is optimized for selective oxidation to the ketone with high yield.[3]

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: To the stirred suspension, add a solution of 1-cyclopentylethanol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 30 minutes. The temperature should be maintained at room temperature (20-25°C).

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica (B1680970) gel or Florisil to filter out the chromium salts.

  • Purification: Wash the filtrate with a dilute aqueous solution of HCl, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Purification of Crude Cyclopentanone (Starting Material)

This protocol is useful for purifying commercial-grade cyclopentanone that may contain impurities affecting subsequent reactions.[5]

  • Acid Treatment: In a round-bottom flask equipped with a reflux condenser, combine the crude cyclopentanone with 2-10% (by volume) of syrupy phosphoric acid.

  • Reflux: Gently heat the mixture to reflux and maintain for 10-15 minutes. The mixture may darken as impurities polymerize.

  • Distillation: Cool the mixture and transfer it to a distillation apparatus. Distill the purified cyclopentanone from the reaction mixture, preferably under reduced pressure to avoid high temperatures.

  • Collection: Collect the clear, colorless fraction corresponding to the boiling point of cyclopentanone (approx. 130°C at atmospheric pressure).

Visualizations

troubleshooting_workflow start Low Yield in Friedel-Crafts Acylation check_moisture Are Reagents/Solvents Strictly Anhydrous? start->check_moisture check_temp Is Temperature Well-Controlled? check_moisture->check_temp Yes action_dry Action: Dry solvents, use fresh anhydrous catalyst, run under inert gas. check_moisture->action_dry No check_purity Are Starting Materials Pure? check_temp->check_purity Yes action_temp Action: Use jacketed reactor, control addition rate, ensure efficient stirring. check_temp->action_temp No action_purify Action: Purify starting materials via distillation or column chromatography. check_purity->action_purify No outcome Improved Yield and Purity check_purity->outcome Yes action_dry->check_temp action_temp->check_purity action_purify->outcome

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

synthesis_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis s1 Combine PCC and anhydrous CH2Cl2 under N2 s2 Slowly add 1-Cyclopentylethanol s1->s2 s3 Stir at Room Temp (2-4h); Monitor by GC s2->s3 w1 Dilute with Ether; Filter through Silica s3->w1 Reaction Complete w2 Aqueous Washes (HCl, NaHCO3, Brine) w1->w2 w3 Dry Organic Layer (MgSO4); Concentrate w2->w3 p1 Fractional Vacuum Distillation w3->p1 Crude Product p2 Characterize Product (GC-MS, NMR) p1->p2

Caption: Experimental workflow for synthesis and purification of this compound.

References

Technical Support Center: Purifying 1-Cyclopentylethanone with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclopentylethanone using column chromatography techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column or has a very low Rf value.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. This compound, being a ketone, has moderate polarity and may adsorb strongly to the silica (B1680970) gel if the eluent is too nonpolar.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a common solvent system like hexane (B92381)/ethyl acetate (B1210297), increase the proportion of ethyl acetate.[1]

    • If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.[1]

    • Ensure the chosen solvent system is appropriate by first performing Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for this compound.[1][2]

Issue 2: The compound is eluting too quickly, resulting in poor separation (high Rf value).

  • Possible Cause: The mobile phase is too polar, causing the compound to have a weak affinity for the stationary phase and travel with the solvent front.

  • Solution:

    • Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[2]

    • Develop a new solvent system with a lower overall polarity.

Issue 3: Tailing of the compound spot on TLC and broad peaks during column chromatography.

  • Possible Cause:

    • Interaction of the ketone's carbonyl group with acidic silanol (B1196071) groups on the silica gel surface can cause tailing.[1]

    • The sample may have been overloaded on the column.

    • The compound might be degrading on the silica gel.

  • Solution:

    • Add a small amount of a modifier to the mobile phase to suppress interactions with silanol groups. For a neutral compound like this compound, this is less common but can be effective.

    • Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size.

    • To check for compound stability on silica gel, a 2D TLC can be performed.[3] If the compound is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[1][3]

Issue 4: Co-elution of impurities with this compound.

  • Possible Cause: The chosen solvent system does not provide adequate resolution between the desired compound and the impurities.

  • Solution:

    • Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between this compound and the impurities.[1]

    • Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to separate compounds with close Rf values.

    • Ensure proper column packing to avoid channeling, which can lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar compounds like this compound.[2]

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should be selected based on TLC analysis. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ratio of these solvents should be adjusted to give this compound an Rf value of approximately 0.2-0.4 on a TLC plate.[1][2] This Rf range typically provides the best separation during column chromatography.

Q3: How much sample can I load onto my column?

A3: The amount of sample that can be purified depends on the column dimensions and the difficulty of the separation. A general rule of thumb for flash chromatography is to use a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, a higher ratio of silica to sample is recommended.

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your crude sample does not dissolve well in the chosen eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

Data Presentation

Table 1: Mobile Phase Composition and Approximate Rf Values for this compound on Silica Gel TLC

Hexane:Ethyl Acetate RatioApproximate Rf ValueObservations
9:10.25 - 0.35Good for column elution
8:20.40 - 0.50May elute too quickly
7:30.55 - 0.65Poor separation likely
9.5:0.50.10 - 0.20Slow elution

Table 2: Purity of this compound Before and After Column Chromatography

Analytical MethodPurity of Crude ProductPurity After Column Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS)~85%>98%
Nuclear Magnetic Resonance (NMR) SpectroscopyDifficult to quantify due to overlapping signalsSharp, clean peaks consistent with pure compound

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a test mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Visualize the plate under UV light. The ideal mobile phase will result in an Rf value of approximately 0.3 for the this compound spot. Adjust the solvent ratio as necessary.[2][5]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, applying gentle air pressure if necessary for flash chromatography.

    • Collect fractions in separate test tubes.

    • Monitor the separation by periodically collecting a small aliquot from the column outlet, spotting it on a TLC plate, and visualizing it under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Purity Analysis:

    • Assess the purity of the combined fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.[6][7]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute Column & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate analyze 8. Purity Analysis (GC-MS) evaporate->analyze

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered low_rf Low Rf / No Elution start->low_rf high_rf High Rf / Poor Separation start->high_rf tailing Peak Tailing start->tailing coelution Co-elution of Impurities start->coelution increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity add_modifier Add Modifier to Mobile Phase tailing->add_modifier check_loading Check Sample Loading tailing->check_loading change_stationary Change Stationary Phase tailing->change_stationary optimize_solvent Optimize Solvent System (TLC) coelution->optimize_solvent gradient Use Gradient Elution coelution->gradient

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Managing Exothermic Reactions of 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and protocols for safely managing potentially exothermic reactions involving 1-Cyclopentylethanone. It is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is an exothermic reaction and why is it a significant concern with this compound?

An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably. This phenomenon, known as thermal runaway, can lead to boiling of solvents, dangerous pressure buildup, and potentially an explosion.[3][4] Ketones like this compound are versatile intermediates that often participate in highly exothermic reactions, such as Grignard additions and certain condensations, making careful thermal management a critical safety concern.[5][6]

Q2: Which common reactions involving this compound are potentially exothermic?

Several classes of reactions involving this compound have the potential to be significantly exothermic:

  • Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is notoriously exothermic.[5][7]

  • Reductions: Reduction of the ketone to an alcohol using strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can release significant heat. Protocols often specify cooling in an ice bath.[8]

  • Aldol (B89426) Condensations: Base-catalyzed aldol additions and condensations can be exothermic, particularly when using strong bases.[9][10]

  • Haloform Reactions: Reactions with halogens in the presence of a strong base can be exothermic.[11]

  • Reactions with Strong Acids/Bases: Neutralization or reactions catalyzed by strong acids or bases can generate heat.[12]

Q3: What are the primary signs of an uncontrolled exothermic reaction or thermal runaway?

Be vigilant for the following indicators:

  • A rapid, unexpected increase in the temperature of the reaction mixture.

  • Sudden, vigorous boiling of the solvent, especially if the reaction is not being intentionally heated to reflux.

  • Noticeable increase in pressure within a closed or semi-closed apparatus.

  • A change in the reaction mixture's color, viscosity, or the evolution of gas.

  • The inability to control the temperature even with maximum cooling applied.

Q4: What are the key parameters to control during a potentially exothermic reaction?

Effective management hinges on controlling the reaction rate. The key parameters are:

  • Rate of Reagent Addition: Adding a reactive substrate slowly and in a controlled manner (dropwise) is the most common method to manage heat evolution.

  • Temperature: Maintaining a low and stable temperature through external cooling (e.g., ice, dry ice/acetone, or cryocooler baths) is crucial.

  • Concentration: Running reactions at a lower concentration can help dissipate heat more effectively through the solvent.

  • Stirring: Efficient and vigorous stirring ensures homogenous temperature distribution and prevents the formation of localized hot spots.

Troubleshooting Guides

Issue 1: Reaction Temperature is Rising Uncontrollably
  • Symptoms: The thermometer reading is climbing rapidly, and the external cooling bath is unable to maintain the set temperature.

  • Possible Causes:

    • The rate of reagent addition is too fast.

    • The cooling bath is insufficient for the scale of the reaction.

    • Inadequate stirring is causing a localized exotherm.

  • Solutions:

    • Immediately stop the addition of all reagents.

    • Increase the efficiency of the external cooling. If using an ice bath, add more ice and salt. If using a cryocooler, lower the set point.

    • If safe, add a small amount of pre-chilled, inert solvent to dilute the reaction mixture.

    • Ensure the stirrer is functioning correctly and at a sufficient speed.

    • If the temperature continues to rise, prepare for an emergency quench by adding a large volume of a suitable, pre-chilled quenching agent.

Issue 2: The Reaction Fails to Initiate, Posing a Risk of Delayed, Rapid Exotherm
  • Symptoms: A significant portion of a reagent has been added, but no temperature increase or visual change is observed. This is a common and dangerous situation in Grignard reactions.[5]

  • Possible Causes:

    • The surface of the magnesium (in Grignard reactions) is passivated by an oxide layer.[5]

    • Trace amounts of water in the glassware or solvents are inhibiting the reaction.[5]

    • The initiating temperature is too low.

  • Solutions:

    • Stop reagent addition immediately. A delayed, runaway reaction can occur if the unreacted material suddenly begins to react.

    • For Grignard reactions, try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[5]

    • Gently warm a small spot of the flask with a heat gun to try and initiate the reaction locally. Be prepared for a sudden exotherm.

    • If initiation cannot be achieved, the reaction must be safely quenched and restarted with fresh reagents and rigorously dried equipment.

Issue 3: Post-Reaction Quenching Causes a Violent Exotherm
  • Symptoms: Adding a quenching agent (e.g., water, aqueous acid/base) causes a violent evolution of gas, boiling, and a rapid temperature spike.

  • Possible Causes:

    • A large amount of unreacted, highly reactive reagent (e.g., Grignard reagent, metal hydride) is still present.

    • The quenching agent is being added too quickly.

  • Solutions:

    • Always cool the reaction mixture thoroughly in an ice bath before and during the quench. [8]

    • Add the quenching agent extremely slowly, drop by drop, with vigorous stirring.

    • For highly reactive reagents, consider a reverse quench (adding the reaction mixture slowly to the quenching agent).

    • Use a less reactive quenching agent first (e.g., slowly add ethyl acetate (B1210297) to consume excess LiAlH₄ before adding water).

Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 6004-60-0 [13][14]
Molecular Formula C₇H₁₂O [13][14]
Molecular Weight 112.17 g/mol [14]
Appearance Colorless liquid [11]
Boiling Point 130 - 131 °C
Density 0.951 g/cm³ at 25 °C

| GHS Hazards | Flammable liquid, Skin/Eye Irritant, Harmful if swallowed |[14] |

Table 2: Key Control Parameters for Managing Exothermic Reactions

Parameter Recommended Action Rationale
Temperature Maintain low temperature (e.g., 0 °C) via an external cooling bath. Slows the reaction rate, allowing heat to be dissipated safely.
Addition Rate Add reactive reagents dropwise via an addition funnel. Prevents accumulation of unreacted reagents and allows for fine control over the rate of heat generation.
Stirring Use vigorous mechanical or magnetic stirring. Ensures even temperature distribution and efficient heat transfer to the cooling bath.
Atmosphere Conduct under an inert atmosphere (N₂ or Ar) for sensitive reagents. Prevents unwanted side reactions and quenches moisture-sensitive reagents like Grignards.[5]

| Quenching | Perform at low temperature (0 °C) with slow, dropwise addition. | Safely neutralizes any remaining reactive species without a dangerous temperature spike.[8] |

Protocol 1: General Protocol for Managing a Potentially Exothermic Reaction

This protocol outlines a generalized workflow for setting up and running a reaction with a known exothermic risk.

  • Risk Assessment: Before starting, review the Safety Data Sheets (SDS) for all reagents and understand the potential for exotherm. Plan for the worst-case scenario.[15]

  • Glassware & Setup:

    • Use oven-dried or flame-dried glassware, especially for moisture-sensitive reactions.[8]

    • Select a round-bottom flask that is no more than half full to allow for headspace.

    • Equip the flask with a magnetic stir bar or overhead stirrer, a thermometer to monitor the internal temperature, a reflux condenser (with inert gas inlet if needed), and a pressure-equalizing dropping funnel for reagent addition.

  • Execution:

    • Charge the flask with this compound and the solvent.

    • Cool the mixture to the target temperature (e.g., 0 °C) in an appropriate cooling bath.

    • Begin vigorous stirring.

    • Add the reactive reagent to the dropping funnel, diluted with an appropriate solvent if necessary.

    • Begin adding the reagent dropwise, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the desired temperature.

    • Once the addition is complete, continue to stir the reaction at the control temperature for the prescribed time.

  • Workup:

    • Ensure the reaction has finished by an appropriate analytical method (e.g., TLC, GC).

    • Re-cool the reaction mixture to 0 °C.

    • Slowly and carefully add the quenching solution dropwise, ensuring the temperature does not rise significantly.

    • Proceed with standard extraction and purification procedures.[8]

Protocol 2: Example Protocol - Grignard Addition to this compound

This representative protocol describes the addition of a Grignard reagent (e.g., Methylmagnesium bromide) to this compound.

  • Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and thermometer under a nitrogen atmosphere.

  • Initial Charge: Add a solution of this compound in anhydrous diethyl ether to the flask.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition: Add the Grignard reagent solution (e.g., 1.1 equivalents of MeMgBr in ether) to the dropping funnel.

  • Reaction: Add the Grignard reagent dropwise to the stirred ketone solution. Maintain the internal temperature below 10 °C throughout the addition. A cloudy precipitate will form.

  • Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction back to 0 °C. Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[8]

  • Workup: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

Visualizations

Exotherm_Management_Workflow General Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Risk_Assessment Risk Assessment (Review SDS) Glassware_Setup Glassware Setup (Dry, Correct Size) Risk_Assessment->Glassware_Setup Initial_Cooling Initial Cooling (e.g., 0°C) Glassware_Setup->Initial_Cooling Start_Stirring Start Vigorous Stirring Initial_Cooling->Start_Stirring Reagent_Addition Controlled Reagent Addition (Dropwise) Start_Stirring->Reagent_Addition Monitor_Temp Monitor Temperature Continuously Reagent_Addition->Monitor_Temp Monitor_Temp->Reagent_Addition Adjust Rate Hold_Stir Hold at Temp & Stir Monitor_Temp->Hold_Stir Final_Cooling Cool to 0°C for Quench Hold_Stir->Final_Cooling Quench Slow Quenching Final_Cooling->Quench Extraction Extraction & Purification Quench->Extraction

Caption: A general workflow for preparing and executing a potentially exothermic reaction safely.

Troubleshooting_Temp_Spike Troubleshooting Logic for Rapid Temperature Rise Start Temperature Spike Detected! Stop_Addition 1. STOP Reagent Addition Start->Stop_Addition Check_Cooling 2. Enhance Cooling (Add more ice/salt) Stop_Addition->Check_Cooling Check_Stirring 3. Check Stirring Check_Cooling->Check_Stirring Is_Controlled Is Temperature Decreasing? Check_Stirring->Is_Controlled Controlled Reaction Controlled Resume Addition Slowly Is_Controlled->Controlled Yes Dilute 4. Add Pre-Chilled Solvent (If safe) Is_Controlled->Dilute No Emergency EMERGENCY SHUTDOWN Prepare for large-scale quench Dilute->Emergency

Caption: A decision-making flowchart for responding to a sudden, uncontrolled temperature increase.

Grignard_Initiation_Troubleshooting Troubleshooting Grignard Reaction Initiation Start Problem: Grignard Not Initiating (No Exotherm) Stop_Addition STOP Reagent Addition Start->Stop_Addition Check_Moisture Possible Cause: Trace H₂O? Stop_Addition->Check_Moisture Check_Mg Possible Cause: Mg Passivated? Check_Moisture->Check_Mg No Solution_Redry Solution: Restart with flame-dried glassware and anhydrous solvent Check_Moisture->Solution_Redry Yes Solution_Activate Solution: Add initiator (I₂ crystal or 1,2-dibromoethane) Check_Mg->Solution_Activate Yes Solution_Warm Solution: Gently warm a single spot with a heat gun Check_Mg->Solution_Warm No/Try next Initiated Reaction Initiates (Observe exotherm/cloudiness) Resume SLOW addition Solution_Activate->Initiated Solution_Warm->Initiated

Caption: A logical guide for troubleshooting a Grignard reaction that fails to start.

References

common impurities in 1-Cyclopentylethanone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 1-Cyclopentylethanone and their removal. The information is tailored for professionals engaged in research and development who require high-purity materials for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most prevalent impurity in this compound, particularly when synthesized via the oxidation of 1-cyclopentylethanol (B1203354), is the unreacted starting material, 1-cyclopentylethanol . Other potential impurities can arise from side reactions during synthesis, such as byproducts from Grignard reactions or Friedel-Crafts acylation if those routes are employed. Commercially available this compound typically has a purity of greater than 98.0% as determined by Gas Chromatography (GC).

Q2: My this compound appears to have a yellowish tint. What could be the cause?

A2: A yellow or brownish discoloration in this compound often suggests the presence of high-molecular-weight byproducts or degradation products. These can sometimes be addressed by treatment with activated charcoal followed by filtration. However, for more persistent color, column chromatography is a more effective purification method.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify impurities by comparing the sample spectrum to that of a pure standard. Specific impurity signals, such as those from 1-cyclopentylethanol, can be identified and quantified.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can be particularly useful for identifying non-volatile impurities.

Q4: What is the most suitable method for purifying this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The two most common and effective methods are:

  • Vacuum Distillation: This is an excellent method for removing non-volatile impurities and impurities with a significantly different boiling point.[1]

  • Flash Column Chromatography: This technique is highly effective for separating impurities that are structurally similar to this compound, such as 1-cyclopentylethanol.[1][3]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
  • Possible Cause: Incomplete reaction or side reactions leading to a mixture of product and starting materials or byproducts.

  • Solution:

    • Reaction Optimization: Ensure optimal reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion and minimize side product formation.

    • Purification: Employ a suitable purification method, such as vacuum distillation or flash column chromatography, to separate the desired product from impurities.

Issue 2: Presence of 1-Cyclopentylethanol Impurity
  • Possible Cause: Incomplete oxidation of 1-cyclopentylethanol during synthesis.

  • Solution:

    • Vacuum Distillation: Due to the difference in boiling points (this compound: ~160 °C; 1-cyclopentylethanol: ~169-170 °C), careful vacuum distillation can effectively separate the two compounds.[4][5]

    • Flash Column Chromatography: For high-purity requirements, flash column chromatography offers excellent separation of these closely related compounds.[1]

Quantitative Data on Purification Methods

The following table summarizes the expected efficiency of common purification methods for this compound.

Purification MethodTypical Starting PurityTypical Final PurityExpected YieldNotes
Vacuum Distillation 85-95%>98%70-85%Effective for removing non-volatile impurities and those with different boiling points.[1]
Flash Column Chromatography 85-95%>99%60-80%Highly effective for separating structurally similar impurities like 1-cyclopentylethanol.[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the purification of this compound from less volatile impurities and unreacted 1-cyclopentylethanol.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer

  • Vigreux column (short path)

  • Condenser

  • Receiving flask (cow-type adapter recommended for collecting fractions)[6]

  • Vacuum pump and gauge

  • Heating mantle with magnetic stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus, ensuring all glassware is dry. Use grease on all ground glass joints to ensure a good seal.[6]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask with the heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound is approximately 68-70 °C at 15 mmHg. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction(s) using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing impurities with similar polarity to this compound, such as 1-cyclopentylethanol.

Materials:

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation between this compound (Rf ≈ 0.3-0.4) and the impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by GC-MS

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 35-350.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a library database.

  • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.

Protocol 4: Impurity Identification by NMR Spectroscopy

Instrumentation:

  • 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

Data Acquisition and Analysis:

  • Acquire both ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with reference spectra of pure this compound.

  • ¹H NMR: The presence of 1-cyclopentylethanol can be identified by a characteristic multiplet for the CH-OH proton around 3.6-3.8 ppm and a doublet for the methyl group adjacent to the alcohol.

  • ¹³C NMR: The carbinol carbon (CH-OH) of 1-cyclopentylethanol will appear around 70-75 ppm, which is distinct from the carbonyl carbon of this compound at >200 ppm.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, NMR) Crude->Analysis1 Decision Purity Meets Specification? Analysis1->Decision Pure Pure Product (>98%) Decision->Pure Yes Purification Purification Step Decision->Purification No Distillation Vacuum Distillation Purification->Distillation Boiling Point Difference Chromatography Flash Column Chromatography Purification->Chromatography Polarity Difference Analysis2 Purity Assessment (GC-MS, NMR) Distillation->Analysis2 Chromatography->Analysis2 Analysis2->Pure

Caption: General workflow for the purification of this compound.

ImpurityRemovalLogic cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Method Oxidation Oxidation of 1-Cyclopentylethanol Impurity Unreacted 1-Cyclopentylethanol Oxidation->Impurity Byproducts Reaction Byproducts Oxidation->Byproducts Distillation Vacuum Distillation Impurity->Distillation Different Boiling Points Chromatography Flash Column Chromatography Impurity->Chromatography Different Polarities Byproducts->Distillation Byproducts->Chromatography

Caption: Logical relationship between synthesis, impurities, and removal methods.

References

Technical Support Center: 1-Cyclopentylethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopentylethanone. The focus is on understanding and mitigating the effect of solvents on reaction rates and outcomes.

General Solvent Effects: FAQs

Q1: How does solvent polarity generally affect the reaction rates of ketones?

A1: The effect of solvent polarity on reaction rates is explained by the transition state theory, which states that rates are influenced by the differential solvation of the starting material and the transition state.[1] Generally, an increase in solvent polarity will:

  • Accelerate reactions where a charge is developed or concentrated in the activated complex (transition state) compared to the reactants.[1]

  • Decrease reactions where a charge is dispersed or diminished in the activated complex compared to the reactants.[1]

  • Have little effect on reactions where there is no significant change in charge between reactants and the activated complex.[1]

For ketones, which are moderately polar, the specific reaction mechanism will determine the outcome. For example, in reactions with a hydrazide-bound scavenger resin, more polar solvents led to slower reaction kinetics for less-reactive ketones.[2][3]

Q2: What is the difference between protic and aprotic solvents, and why is it critical for this compound reactions?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Protic solvents (e.g., water, methanol (B129727), ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds.

  • Aprotic solvents (e.g., acetone, dichloromethane, tetrahydrofuran (B95107) (THF), hexane) do not have such a hydrogen atom and cannot donate hydrogen bonds, although they can still be polar.

This distinction is critical for many reactions. For instance, in reductions using very strong reducing agents like lithium aluminum hydride (LiAlH₄), protic solvents are reactive and cannot be used.[4] Conversely, for reductions with sodium borohydride (B1222165) (NaBH₄), protic solvents like methanol are often used to hydrolyze the intermediate.[4] In nucleophilic substitution reactions, protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding, slowing the reaction rate.[1]

Aldol (B89426) Condensation

The aldol condensation is a crucial C-C bond-forming reaction for ketones. The solvent can influence both the reaction mechanism and product solubility.

Troubleshooting and FAQs

Q1: My aldol condensation product is precipitating from the reaction mixture. What can I do?

A1: Product precipitation is a common issue, especially when using aqueous or highly polar solvents with nonpolar products. This was observed in the aldol condensation of furfural (B47365) and cyclopentanone (B42830), where condensation adducts have low water solubility.[5]

  • Solution: Consider using a binary solvent system. For example, adding a co-solvent like ethanol (B145695) can enhance the solubility of the condensation products.[5] It is important to optimize the solvent ratio, as high concentrations of the co-solvent may hinder catalyst performance.[5]

Q2: The rate of my base-catalyzed aldol condensation is very slow. Can the solvent be the cause?

A2: Yes, the solvent plays a significant role. The rate-limiting step in a base-catalyzed aldol condensation can be the final elimination of the hydroxide (B78521) ion.[6]

  • Troubleshooting Steps:

    • Check Solvent Polarity: A nonpolar solvent may not effectively stabilize the charged intermediates (enolate and alkoxide), slowing the reaction. A moderately polar aprotic solvent is often a good starting point.

    • Ensure Reactant Solubility: If your starting materials are not fully dissolved, the reaction will be diffusion-controlled and slow.[7] Ensure you are using a solvent that adequately dissolves this compound and your other reactant.

    • Consider Solvent-Free Conditions: For some aldol condensations, solvent-free conditions at elevated temperatures can be highly effective, achieving high conversion rates.[8]

Q3: Does the solvent affect the reaction mechanism in aldol condensations?

A3: Yes. For certain types of aldol reactions, the solvent polarity can dictate the mechanistic pathway. A hydrogen atom transfer (HAT) mechanism may occur in nonpolar solvents, while a sequential proton-loss electron transfer (SPLET) mechanism can be favored in polar solvents.[9]

Data Summary: Solvent Effects on Aldol Condensation
Reaction SystemSolvent(s)ObservationReference
Furfural + CyclopentanoneWater-Ethanol MixturesBinary system prevents product precipitation. High ethanol concentration can hinder catalyst performance.[5]
Valeraldehyde + Cyclopentanonem-XyleneUsed as both solvent and reactant carrier at 130 °C.[10]
Cyclopentanone Self-CondensationSolvent-FreeAt 150 °C, cyclopentanone conversion reached 85.53% after 4 hours.[8]
Experimental Protocol: Base-Catalyzed Self-Condensation of this compound
  • Reagent Preparation: Prepare a 10% (w/v) solution of sodium hydroxide in ethanol (ethanolic NaOH).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Initiation: Add the ethanolic NaOH solution dropwise to the stirring ketone at room temperature. An excess of the ketone is typically used.

  • Reaction: After the addition, heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Neutralize the base with dilute hydrochloric acid (HCl).

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or distillation.

Workflow and Logic Diagrams

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Reactants (this compound + Aldehyde/Ketone) D Combine Reactants in Solvent A->D B Choose Catalyst (e.g., NaOH, Amberlyst 15) E Add Catalyst & Control Temp. B->E C Select Solvent (e.g., Ethanol, m-Xylene, Solvent-Free) C->D D->E F Monitor Reaction (TLC/GC) E->F G Quench/Neutralize F->G H Extract Product G->H I Purify (Chromatography/Distillation) H->I Solvent_Selection Start Define Reaction (e.g., Reduction, Aldol) Reagent_Check Check Reagent Reactivity (e.g., LiAlH₄ vs NaBH₄) Start->Reagent_Check Protic Protic Solvent (e.g., Ethanol) Reagent_Check->Protic Low Reactivity (e.g., NaBH₄) Aprotic Aprotic Solvent (e.g., THF, Hexane) Reagent_Check->Aprotic High Reactivity (e.g., LiAlH₄) Solubility_Check Assess Solubility of Reactants & Products Mechanism_Check Consider Transition State Polarity & Stability Solubility_Check->Mechanism_Check Soluble Final_Choice Select & Optimize Solvent Mechanism_Check->Final_Choice Protic->Solubility_Check Aprotic->Solubility_Check

References

preventing degradation of 1-Cyclopentylethanone during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of 1-Cyclopentylethanone, helping you to prevent its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during aqueous workup?

A1: this compound, a ketone, can be susceptible to degradation during aqueous workup procedures through several pathways, primarily due to its reactivity under acidic or basic conditions and its potential for oxidation.

  • Under Basic Conditions: The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) makes this compound susceptible to enolate formation in the presence of a base. This enolate is a potent nucleophile and can participate in side reactions such as:

    • Aldol (B89426) Condensation: The enolate can react with another molecule of this compound, leading to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. This results in the formation of higher molecular weight impurities.

    • Haloform Reaction: If halogens (e.g., from reagents like N-bromosuccinimide if not properly quenched) are present under basic conditions, polyhalogenation at the α-carbon can occur, followed by cleavage to form a carboxylate and a haloform.[1]

  • Under Acidic Conditions: Acid-catalyzed enolization can occur. While the enol is typically a minor species at equilibrium, its formation can be a prelude to other reactions.[2] Prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to more complex rearrangements.

  • Oxidative Degradation: Ketones can be susceptible to oxidation, especially in the presence of residual oxidizing agents from a previous reaction step or through air oxidation, which can be accelerated by heat, light, or the presence of certain metal ions.

Q2: My this compound is turning yellow/brown after workup. What is the likely cause?

A2: A yellow or brown discoloration often indicates the formation of impurities due to degradation. This can be a result of aldol condensation products, which are often colored, or other high-molecular-weight byproducts formed under harsh workup conditions (e.g., strong base or acid, high temperatures).

Q3: I am experiencing low recovery of this compound after extraction. What could be the reasons?

A3: Low recovery can be due to several factors:

  • Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form between the organic and aqueous layers, trapping the product.

  • Product Degradation: As discussed in Q1, degradation under the workup conditions will lead to a lower yield of the desired product.

  • Incomplete Extraction: If the organic solvent is not polar enough or an insufficient volume is used, the product may not be fully extracted from the aqueous layer.

  • Product Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal (e.g., rotary evaporation) if the temperature is too high or the vacuum is too strong.

Troubleshooting Guides

This section provides a structured approach to troubleshoot and prevent the degradation of this compound during workup.

Issue 1: Product Degradation During Basic Wash (e.g., with NaHCO₃ or NaOH)
Possible Cause Preventative Measure / Solution
Aldol Condensation Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (B78521) (NaOH). Perform washes at low temperatures (e.g., in an ice bath) to minimize the rate of reaction. Keep the contact time with the basic solution as short as possible.
Haloform Reaction Ensure any halogenating agents from the reaction are fully quenched before initiating a basic wash. A wash with a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) can be performed prior to the basic wash.
Issue 2: Product Degradation During Acidic Wash (e.g., with HCl or H₂SO₄)
Possible Cause Preventative Measure / Solution
Acid-Catalyzed Side Reactions Use dilute acid solutions for washing and perform the wash at low temperatures. Minimize the duration of contact between the organic layer and the acidic aqueous layer. Neutralize the organic layer promptly with a mild base (e.g., saturated NaHCO₃ solution) after the acidic wash.
Issue 3: Oxidative Degradation
Possible Cause Preventative Measure / Solution
Air Oxidation During workup, minimize the exposure of the product to air, especially if the solution is heated. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, though often not necessary for standard workups if exposure time is limited.
Residual Oxidizing Agents If the preceding reaction involved an oxidizing agent, ensure it is completely quenched before workup. A wash with a suitable reducing agent (e.g., sodium bisulfite or sodium thiosulfate solution) can be incorporated into the workup protocol.

Experimental Protocols

Recommended General Workup Protocol to Minimize Degradation

This protocol is designed for a typical reaction mixture containing this compound in an organic solvent.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a quenching agent as required by the specific reaction chemistry (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. The choice of solvent should be based on the solubility of this compound and its immiscibility with water.

    • Combine the organic layers.

  • Washing (perform sequentially):

    • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Perform this step at low temperature and vent the separatory funnel frequently to release any evolved CO₂ gas.

    • Wash with brine (saturated NaCl solution). This helps to break up emulsions and remove bulk water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Use a water bath temperature that is as low as practical to avoid thermal degradation.

Data Presentation

Condition Potential Degradation Pathway Key Prevention Strategy
Strong Base (e.g., NaOH) Aldol Condensation, Haloform ReactionUse mild base (NaHCO₃), low temperature, short contact time.
Strong Acid (e.g., conc. HCl) Acid-catalyzed side reactionsUse dilute acid, low temperature, short contact time.
Presence of Halogens + Base Haloform ReactionQuench halogens before basic wash (e.g., with Na₂S₂O₃).
Presence of Oxidants OxidationQuench oxidants before workup (e.g., with NaHSO₃).
Elevated Temperature Increased rate of all degradation pathwaysPerform workup at low temperatures (0-5 °C).

Visualizations

Troubleshooting Workflow for this compound Degradation

TroubleshootingWorkflow Troubleshooting Degradation of this compound During Workup start Degradation Observed During Workup? check_conditions Identify Workup Conditions (Acidic, Basic, Neutral) start->check_conditions Yes no_degradation No Apparent Degradation Proceed with Caution start->no_degradation No basic_wash Basic Wash Degradation? check_conditions->basic_wash acidic_wash Acidic Wash Degradation? check_conditions->acidic_wash oxidation Discoloration/Oxidation? check_conditions->oxidation sol_mild_base Use Mild Base (NaHCO3) Work at Low Temperature Shorten Contact Time basic_wash->sol_mild_base Yes sol_quench_halogen Quench Halogens Before Basic Wash (e.g., Na2S2O3) basic_wash->sol_quench_halogen If Halogens Present sol_mild_acid Use Dilute Acid Work at Low Temperature Shorten Contact Time acidic_wash->sol_mild_acid Yes sol_quench_oxidant Quench Oxidants Before Workup (e.g., NaHSO3) oxidation->sol_quench_oxidant Yes

Caption: A logical workflow for troubleshooting the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Cyclopentylethanone and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and synthetic methodologies of 1-Cyclopentylethanone and its derivatives, providing a framework for their application in chemical synthesis and drug discovery.

Introduction

This compound, also known as acetylcyclopentane, is a versatile cyclic ketone that serves as a valuable building block in organic synthesis.[1][2] Its cyclopentyl moiety is a common structural feature in a variety of biologically active compounds, making it and its analogs attractive scaffolds for the development of novel therapeutic agents.[3] The presence of a reactive ketone functional group allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives.[1] This guide provides a comparative analysis of this compound and its key analogs, summarizing their physicochemical properties, exploring their known biological activities with supporting experimental data, and detailing relevant experimental protocols.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development. This section compares the properties of this compound with its structural isomer, 2-acetylcyclopentanone, and a simple alkyl analog, ethyl cyclopentyl ketone.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-AcetylcyclopentanoneEthyl Cyclopentyl Ketone
CAS Number 6004-60-01670-46-86141-94-2
Molecular Formula C₇H₁₂OC₇H₁₀O₂C₈H₁₄O
Molecular Weight ( g/mol ) 112.17126.15126.20
Boiling Point (°C) 151-15672-75 (at 8 torr)178-180
Density (g/mL) 0.9131.040.903
Solubility in Water MiscibleData not availableData not available

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of organic compounds. Below is a comparison of the key spectroscopic features of this compound and 2-acetylcyclopentanone.

Table 2: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound2-Acetylcyclopentanone
IR (Infrared) Spectroscopy (cm⁻¹) ~1715 (C=O stretch)~1715 and ~1685 (enol form)
¹H NMR (Proton NMR) (ppm) ~2.1 (s, 3H, -CH₃), ~2.6 (m, 1H, -CH), 1.5-1.8 (m, 8H, cyclopentyl)Varies due to keto-enol tautomerism
¹³C NMR (Carbon NMR) (ppm) ~209 (C=O), ~51 (-CH), ~28 (-CH₃), ~26 (cyclopentyl CH₂)Varies due to keto-enol tautomerism
Mass Spectrometry (m/z) 112 (M+), 97, 69, 43126 (M+), 83, 55, 43

Biological Activities of this compound Analogs

While this compound itself is primarily used as a synthetic intermediate, its analogs have shown a range of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Derivatives of cyclopentanone (B42830) have demonstrated potential as antimicrobial agents. For instance, 2-octylcyclopentanone has been shown to exhibit broad-spectrum antimicrobial activity, particularly against beta-lactam resistant pathogens.[1] Another study on 3-methylcyclopentanone (B121447) derivatives also highlighted their antibacterial potential.[4] While direct comparative data for a series of simple this compound analogs is limited, the existing research suggests that the cyclopentanone scaffold is a promising starting point for the development of new antimicrobial drugs.

Table 3: Antimicrobial Activity of Selected Cyclopentanone Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Functionalized trans-diamino-cyclopentenonesStaphylococcus aureus3.91 - 7.81[5]
Oxime ether of a diamino-cyclopentenoneMethicillin-resistant S. aureus (MRSA)0.976[6]
Oxime ether of a diamino-cyclopentenoneVancomycin-resistant E. faecalis (VRE)3.91[6]

Cytotoxic Activity

Cyclopentanone derivatives have also been investigated for their potential as anticancer agents. A study on 30 different cyclopentanone derivatives revealed that 17 of them exhibited cytotoxic activity against murine leukemia L1210 cells.[7] Furthermore, cyclopentenone-containing compounds, which are oxidized analogs of cyclopentanones, have shown cytotoxic activity, with the carbonyl group being essential for this biological effect.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for the synthesis of this compound and for a key biological assay.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of cyclopentane (B165970).

Materials:

  • Cyclopentane

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the suspension in an ice bath and slowly add acetyl chloride via a dropping funnel with stirring.

  • After the addition of acetyl chloride, add cyclopentane dropwise while maintaining the temperature at 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and add dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

  • Cancer cell line (e.g., L1210, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

DOT Script for Synthesis of this compound

Synthesis_Workflow Reactants Cyclopentane + Acetyl Chloride Reaction Friedel-Crafts Acylation (0°C to RT) Reactants->Reaction Catalyst AlCl₃ in CH₂Cl₂ Catalyst->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

DOT Script for Cytotoxicity Assay Workflow

Cytotoxicity_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement A Seed Cells in 96-well Plate B Prepare Compound Dilutions C Add Compounds to Cells B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilizer F->G H Read Absorbance G->H I Data Analysis (IC₅₀ Determination) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in both synthetic chemistry and drug discovery. While the parent compound is a valuable synthetic intermediate, its derivatives have demonstrated promising biological activities, particularly in the antimicrobial and anticancer arenas. The reactivity of the cyclopentanone ring and the ketone functional group allows for extensive chemical modification, providing a rich platform for the generation of diverse molecular libraries. Further systematic studies on the structure-activity relationships of simple this compound analogs are warranted to fully elucidate their therapeutic potential and to guide the design of next-generation drug candidates. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers embarking on the exploration of this versatile chemical scaffold.

References

Comparative Guide to Validating the Purity of Synthesized 1-Cyclopentylethanone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of 1-Cyclopentylethanone, a key intermediate in various synthetic pathways.[1][2] The information presented is supported by detailed experimental protocols and comparative data to assist in selecting the most suitable analytical method.

Introduction to this compound and Purity Assessment

This compound (CAS No. 6004-60-0) is a ketone with the molecular formula C7H12O.[3][4][5] It serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] The synthesis of this compound can result in various impurities, including unreacted starting materials, by-products, and degradation products. Accurate and precise analytical methods are therefore essential to quantify the purity of the synthesized product and ensure its suitability for downstream applications. While several analytical techniques can be employed for the analysis of ketones, HPLC and GC are the most common chromatographic methods.

Experimental Protocols

A detailed methodology for both a proposed HPLC method and a GC method based on available data is provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed method is based on reverse-phase chromatography, which is well-suited for the separation of small to medium-sized organic molecules.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization based on the specific impurities present.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, as ketones typically exhibit UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

This protocol is based on information available for the GC analysis of this compound from the NIST Chemistry WebBook.[3][6][7]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for volatile organic compounds, such as a CP-Wax 52CB (60 m x 0.25 mm x 0.25 µm) or a polydimethylsiloxane-based column.[3][6][7]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 40°C, ramped at 5°C/min to 60°C, then at 2.5°C/min to 155°C.[3][6][7]

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the peak area percentage of the this compound peak relative to the total peak area.

Experimental Workflow

The following diagram illustrates the general workflow for validating the purity of synthesized this compound using a chromatographic method.

Purity Validation Workflow Workflow for Purity Validation of this compound cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting synthesis Synthesis of This compound sampling Representative Sampling synthesis->sampling dissolution Dissolution in Appropriate Solvent sampling->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Injection into HPLC or GC System dilution->injection separation Chromatographic Separation injection->separation detection Detection (UV or FID) separation->detection integration Peak Integration and Area Calculation detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Final Report Generation purity_calc->report

Purity Validation Workflow Diagram

Comparative Data

The following table summarizes the key performance parameters for the HPLC and GC methods for the purity analysis of this compound. The data presented is hypothetical but representative of what can be expected from these techniques.

ParameterHPLCGC
Purity (%) 99.599.6
Limit of Detection (LOD) ~ 0.01%~ 0.005%
Limit of Quantification (LOQ) ~ 0.03%~ 0.015%
Analysis Time 15 - 25 minutes20 - 30 minutes
Precision (RSD%) < 1.0%< 1.5%
Selectivity Good for non-volatile impuritiesExcellent for volatile impurities
Instrumentation Cost Moderate to HighModerate
Solvent Consumption HighLow

Discussion and Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination in the pharmaceutical industry. Its primary advantage lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, an optimized HPLC method can provide excellent resolution of the main component from potential non-volatile impurities that may be present from the synthesis, such as catalysts or high molecular weight by-products. The use of a UV detector is straightforward for ketones, although the sensitivity may be lower compared to other detectors if the chromophore is weak.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[8] The high efficiency of capillary GC columns often results in excellent peak resolution and sensitivity, especially when using a Flame Ionization Detector (FID), which provides a uniform response for most organic compounds. GC is an excellent choice for identifying and quantifying volatile impurities such as residual solvents or low-boiling point by-products. The NIST database confirms the applicability of GC for this compound.[3][6][7]

Alternative Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond chromatographic techniques, quantitative NMR (qNMR) can also be a powerful tool for purity assessment.[9][10] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate measure of purity can be obtained without the need for a reference standard of the analyte itself.[10] ¹H NMR is particularly useful for this purpose.[9]

Conclusion

Both HPLC and GC are suitable and powerful techniques for validating the purity of synthesized this compound. The choice between the two often depends on the nature of the expected impurities.

  • HPLC is preferred if non-volatile or thermally sensitive impurities are a concern.

  • GC is the method of choice for analyzing volatile impurities and often offers higher sensitivity with an FID.

For comprehensive characterization, employing both techniques can be beneficial to create a complete impurity profile of the synthesized this compound. Additionally, qNMR can serve as an orthogonal method for an absolute purity determination. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research or drug development stage.

References

A Researcher's Guide to the Analytical Identification of 1-Cyclopentylethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of analytical techniques for the identification of 1-Cyclopentylethanone, a ketone with applications in various chemical syntheses. While Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for volatile compounds, this guide will also explore alternative and complementary methods, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will delve into the experimental protocols and present comparative data to aid in selecting the most appropriate analytical strategy.

At a Glance: Comparing Analytical Techniques for this compound Identification

The choice of analytical technique depends on various factors, including the required level of detail, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Analytical TechniquePrincipleInformation ProvidedSample RequirementsKey AdvantagesKey Limitations
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.Retention time, molecular weight, and fragmentation pattern.Volatile and thermally stable sample.High sensitivity and specificity, excellent for complex mixtures.Not suitable for non-volatile or thermally labile compounds.
HPLC-MS Separates compounds based on their affinity for a stationary phase, followed by mass-based identification.Retention time, molecular weight, and fragmentation pattern.Soluble sample.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1][2]Can be more complex to develop methods compared to GC-MS.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Chemical environment of atoms (¹H and ¹³C), connectivity, and stereochemistry.Soluble sample, relatively pure.Unambiguous structure elucidation.[3]Lower sensitivity compared to mass spectrometry techniques.
FT-IR Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups.Presence of specific functional groups (e.g., C=O in ketones).[4]Solid, liquid, or gas sample.Fast, non-destructive, and provides information on chemical bonding.Provides limited information on the overall molecular structure.

In-Depth Analysis and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the identification of volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass and fragmentation pattern of each component, allowing for confident identification.

Experimental Protocol for GC-MS Analysis of this compound:

A standard protocol for the GC-MS analysis of a sample containing this compound would involve the following steps:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Scan Range: Acquire mass spectra over a range of m/z 40 to 300.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a reference spectrum, such as the one available in the NIST library, for positive identification.[5][6][7][8]

Expected Data for this compound by GC-MS:

ParameterExpected Value
Retention Index (DB-5 column) ~989
Molecular Ion (M+) m/z 112
Key Fragment Ions m/z 97, 84, 69, 55, 43 (base peak)

Below is a DOT script for a Graphviz diagram illustrating the GC-MS workflow.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Introduction Detector_GC GC Detector (Interface) Column->Detector_GC Separation IonSource Ion Source Detector_GC->IonSource Eluent Transfer MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Detector_MS MS Detector MassAnalyzer->Detector_MS Mass Separation DataSystem Data System (Chromatogram & Spectrum) Detector_MS->DataSystem Signal Detection

Caption: Workflow for the analysis of this compound by GC-MS.

Alternative Analytical Techniques

While GC-MS is highly effective, other techniques can provide complementary or, in some cases, more suitable information for the identification of this compound.

HPLC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. For ketones, derivatization is often employed to enhance detection.[9][10][11]

Experimental Protocol for HPLC-MS Analysis of Ketones (General):

  • Derivatization: React the sample containing the ketone with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent mixture compatible with the HPLC mobile phase.

  • High-Performance Liquid Chromatography:

    • Column: A reverse-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) is common.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers can be used.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound and analyze its mass spectrum to confirm the molecular weight and fragmentation.

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Experimental Protocol for NMR Analysis of this compound:

  • Sample Preparation: Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms.

    • 2D NMR (optional): Techniques like COSY and HSQC can be used to determine the connectivity between protons and carbons.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the spectra to confirm the structure of this compound.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.1Singlet3H-COCH₃
~2.5Multiplet1H-CH- on cyclopentyl ring
~1.5-1.9Multiplets8H-CH₂- groups on cyclopentyl ring

Below is a DOT script for a Graphviz diagram illustrating the logical relationship in NMR structural elucidation.

NMR_Elucidation cluster_Data NMR Data cluster_Info Structural Information Chemical Shifts Chemical Shifts Functional Groups Functional Groups Chemical Shifts->Functional Groups Integration Integration Number of Protons/Carbons Number of Protons/Carbons Integration->Number of Protons/Carbons Coupling Patterns Coupling Patterns Connectivity Connectivity Coupling Patterns->Connectivity Final Structure Final Structure Functional Groups->Final Structure Connectivity->Final Structure Number of Protons/Carbons->Final Structure

Caption: Logical workflow for structure elucidation using NMR data.

FT-IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group.[12][13]

Experimental Protocol for FT-IR Analysis of this compound:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch.

Expected FT-IR Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~1715StrongC=O stretch (ketone)
~2870-2960Medium-StrongC-H stretch (aliphatic)
~1450MediumC-H bend (aliphatic)

Conclusion

The identification of this compound can be confidently achieved using a variety of analytical techniques. GC-MS remains the gold standard for volatile compounds, providing both separation and detailed structural information. However, HPLC-MS offers a viable alternative, especially for less volatile samples or when derivatization is advantageous. NMR spectroscopy provides the most definitive structural information, making it invaluable for the characterization of novel compounds or for resolving structural ambiguities. Finally, FT-IR spectroscopy offers a quick and straightforward method for confirming the presence of the key ketone functional group. By understanding the strengths and limitations of each technique, researchers can select the most efficient and effective analytical approach for their specific needs in the identification and characterization of this compound.

References

Unveiling the Potential: A Comparative Guide to the Efficacy of 1-Cyclopentylethanone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-Cyclopentylethanone derivatives, supported by experimental data. While direct biological efficacy data for this compound is limited, its structural analogs, particularly those containing cyclopentenone and cyclopentane (B165970) moieties, have demonstrated significant potential in various therapeutic areas, including as antimicrobial and anticancer agents.

This guide summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to offer a comprehensive overview of the structure-activity relationships and therapeutic promise of this class of compounds.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the antimicrobial and anticancer efficacy of various this compound derivatives and their analogs.

Table 1: Antimicrobial Efficacy of Cyclopentenone Derivatives

Compound IDDerivative ClassTarget Organism(s)MIC (µg/mL)Reference
DCPs 4-9trans-diamino-cyclopentenones (aryl amines)Staphylococcus aureus3.91 - 7.81[1]
------Saccharomyces cerevisiae31.2 - 62.5[1]
Oxime ether 20trans-diamino-cyclopentenone derivativeMethicillin-resistant S. aureus (MRSA)0.976[1]
------Vancomycin-resistant E. faecalis (VRE)3.91[1]
------Saccharomyces cerevisiae15.6[1]
Compound 16Not SpecifiedStreptococcus pyogenes25[2]
------Pseudomonas aeruginosa25[2]
Compound 19Not SpecifiedStreptococcus pyogenes25[2]
------Pseudomonas aeruginosa25[2]
------Mycobacterium tuberculosis H37Rv62.5[2]
Compound 4Not SpecifiedMycobacterium tuberculosis H37Rv25[2]

Table 2: Anticancer Efficacy of Cyclopentenone Derivatives

Compound IDDerivative ClassCancer Cell Line(s)AssayIC50Reference
Cyclopent-2-en-1-one (2CP)CyclopentenoneMelanoma cellsCytotoxicitySub-micromolar[3][4]
Myrothenone A (1)CyclopentenoneNot SpecifiedTyrosinase inhibitionNot Specified[5]
Jasmonate derivativesCyclopentenoneLeukemia, Lung, Breast, ProstateGrowth inhibitionMicromolar range[5]

Experimental Protocols: Methodologies for Key Assays

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6][7]

  • Inoculum Preparation: Well-isolated colonies of the target microorganism are selected from a fresh culture plate. A suspension of the bacteria is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][8]

  • Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. The final inoculum concentration is typically around 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Cytotoxicity Assay for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

  • Cell Seeding: Cancer cell lines (e.g., melanoma or lung cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere and grow overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test cyclopentenone derivatives and incubated for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activity of this compound derivatives.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Isolate Microorganism inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation serial_dilution Serial Dilution of Test Compound serial_dilution->inoculation incubation Incubate (16-24h) inoculation->incubation read_results Visually Assess for Growth determine_mic Determine MIC read_results->determine_mic cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis start Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere Overnight start->adhesion add_compound Add Cyclopentenone Derivatives (Varying Concentrations) adhesion->add_compound incubate Incubate (24-72h) add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 caspase3_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase cyclopentenone Cyclopentenone Derivative mitochondria Mitochondria cyclopentenone->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of 1-Cyclopentylethanone and Other Ketones in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a ketone substrate in organic synthesis is a critical decision that can significantly impact reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of 1-cyclopentylethanone against other commonly used ketones—acetophenone, cyclohexyl methyl ketone, and pinacolone—in four fundamental organic reactions: Claisen-Schmidt condensation, Grignard reaction, sodium borohydride (B1222165) reduction, and reductive amination. The following analysis is supported by available experimental data to aid in the informed selection of substrates for specific synthetic applications.

Executive Summary

While this compound is a versatile intermediate in organic synthesis, particularly noted for its role in the formation of heterocyclic compounds and as a ligand in catalysis, a direct quantitative comparison of its performance in common organic reactions against other ketones is not extensively documented in readily available literature. However, by examining the reactivity of structurally similar ketones and general principles of organic chemistry, we can infer its likely behavior. This guide synthesizes available data for acetophenone, cyclohexyl methyl ketone, and pinacolone, and provides a qualitative assessment of this compound's expected performance, highlighting areas where its unique cyclopentyl moiety may offer advantages or disadvantages.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde lacking α-hydrogens, is a fundamental carbon-carbon bond-forming reaction. The reactivity of the ketone is influenced by the acidity of its α-protons and the steric hindrance around the carbonyl group.

KetoneAldehydeBase/CatalystSolventTimeTemperatureYield (%)Reference
Cyclopentanone (B42830)Benzaldehyde (B42025)NaOHSolvent-free5 min80°C-[1]
Cyclohexanone (B45756)BenzaldehydeNaOHSolvent-free5 minRoom Temp99%[2]
PinacoloneBenzaldehydeNaOHEthanol (B145695)/Water32 hoursRoom Temp88-93%
AcetophenoneBenzaldehydeNaOHEthanol-Room TempHigh[3]
CyclopentanoneValeraldehydeFeO-MgOCyclopentanone-130°C66%[4][5]

Discussion:

This compound possesses α-protons that are readily abstractable, making it a suitable candidate for Claisen-Schmidt condensations. The cyclopentyl group is sterically less demanding than the cyclohexyl or tert-butyl groups of cyclohexyl methyl ketone and pinacolone, respectively. This reduced steric hindrance could lead to faster reaction rates and higher yields compared to its more hindered counterparts. The reactivity is expected to be comparable to or slightly less than acetophenone, where the phenyl ring can stabilize the enolate through resonance.

Experimental Protocol: Claisen-Schmidt Condensation of Cyclohexanone and Benzaldehyde (Solvent-Free)

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (solid)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine cyclohexanone (1.0 eq) and benzaldehyde (2.0 eq).

  • Add solid sodium hydroxide (0.2 eq).

  • Grind the mixture vigorously with the pestle for 5 minutes at room temperature. The mixture will become a thick paste.

  • After the reaction is complete, add cold water to the mortar and grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified α,α'-bis(benzylidene)cyclohexanone.[2]

Claisen_Schmidt_Workflow reactants Ketone + Benzaldehyde + NaOH grinding Grind in Mortar (5 min, RT) reactants->grinding workup Aqueous Workup grinding->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Purified Product recrystallization->product

Caption: Workflow for a solvent-free Claisen-Schmidt condensation.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group, forming a new carbon-carbon bond and an alcohol upon workup. The accessibility of the carbonyl carbon is a key factor influencing the success of this reaction.

KetoneGrignard ReagentProductYield (%)Reference
AcetophenoneMethylmagnesium bromide2-Phenyl-2-propanol-
CyclopentanonePhenylmagnesium bromide1-Phenylcyclopentanol-[6]

Discussion:

The carbonyl carbon of this compound is relatively accessible, suggesting it should react readily with Grignard reagents. The steric bulk of the cyclopentyl group is less than that of a cyclohexyl or tert-butyl group. Therefore, this compound is expected to exhibit higher reactivity and potentially higher yields in Grignard reactions compared to cyclohexyl methyl ketone and pinacolone. Its reactivity would likely be similar to that of acetophenone.

Experimental Protocol: General Procedure for Grignard Reaction with a Ketone

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or THF

  • Ketone (e.g., this compound)

  • Aqueous acid (e.g., HCl or NH4Cl) for workup

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, place magnesium turnings.

  • Add a solution of the alkyl or aryl halide in anhydrous ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating.

  • Once the Grignard reagent has formed, cool the solution in an ice bath.

  • Add a solution of the ketone in anhydrous ether or THF dropwise to the Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice and aqueous acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by distillation or column chromatography as needed.

Grignard_Reaction_Workflow start Mg + Alkyl/Aryl Halide in Anhydrous Ether grignard_formation Formation of Grignard Reagent start->grignard_formation addition Dropwise Addition of Ketone Solution grignard_formation->addition workup Aqueous Acidic Workup addition->workup extraction Extraction & Purification workup->extraction product Tertiary Alcohol extraction->product

Caption: General workflow for a Grignard reaction with a ketone.

Sodium Borohydride Reduction

The reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a common and highly selective transformation. The rate of this reaction is primarily influenced by the steric environment around the carbonyl group.

KetoneSolventTemperatureTimeYield (%)Reference
CyclohexanoneMethanol (B129727)Room Temp-84.41%[7]
2-MethylcyclohexanoneMethanol0°C to Room Temp-~50% (trans favored)[8]
PinacoloneMethanol0°C to Room Temp15 min-[9][10]
A cyclopentanone derivativeMethanol-78°C to 0°C2 hours90%[11]

Discussion:

Given the relatively unhindered nature of the carbonyl group in this compound, it is expected to undergo rapid reduction with sodium borohydride. The reaction should proceed smoothly under standard conditions, likely affording high yields of 1-cyclopentylethanol. The cyclopentyl group presents less steric hindrance than the cyclohexyl or tert-butyl groups, suggesting that the reduction of this compound would be faster than that of cyclohexyl methyl ketone and significantly faster than that of pinacolone.

Experimental Protocol: Sodium Borohydride Reduction of a Ketone

Materials:

  • Ketone (e.g., this compound)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Aqueous acid (e.g., HCl) for workup

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the ketone in methanol or ethanol in a flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[12]

  • Carefully add aqueous acid to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to yield the crude alcohol.

  • Purify the product by distillation or column chromatography if necessary.[13]

NaBH4_Reduction_Workflow start Ketone in Methanol (Ice Bath) addition Portionwise Addition of NaBH4 start->addition reaction Stir at Room Temp addition->reaction workup Aqueous Acidic Workup reaction->workup extraction Extraction & Purification workup->extraction product Secondary Alcohol extraction->product Reductive_Amination_Workflow start Ketone + Amine + Acetic Acid in DCE iminium_formation Iminium Ion Formation (20-30 min, RT) start->iminium_formation reduction Addition of NaBH(OAc)3 (12-24 h, RT) iminium_formation->reduction workup Aqueous Workup reduction->workup extraction Extraction & Purification workup->extraction product Amine Product extraction->product

References

Spectroscopic Evidence for the Structure of 1-Cyclopentylethanone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic evidence for the products of common reactions involving 1-cyclopentylethanone. Key reactions, including reduction, Baeyer-Villiger oxidation, the Wittig reaction, and aldol (B89426) condensation, are examined. The guide presents quantitative spectroscopic data, detailed experimental protocols, and visual representations of reaction pathways to aid in the identification and characterization of these compounds.

Overview of this compound and its Reaction Products

This compound is a ketone that serves as a versatile starting material in organic synthesis. Its carbonyl group and α-protons allow for a variety of chemical transformations, leading to a range of products with distinct structural and spectroscopic features. This guide focuses on the characterization of the products from four principal reactions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products. This data is essential for distinguishing between the starting material and the various potential products.

Table 1: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound C=O (ketone)~1715
C-H (sp³)~2850-2960
1-Cyclopentylethanol O-H (alcohol)3200-3600 (broad)[1]
C-O (alcohol)1075-1150[1]
Cyclopentyl Acetate (B1210297) C=O (ester)~1735
C-O (ester)~1240
1-Cyclopentylidene-ethan C=C (alkene)~1650
=C-H (alkene)~3080
Aldol Product (with Benzaldehyde) O-H (alcohol)3200-3600 (broad)
C=O (ketone)~1710
C=C (alkene, if dehydrated)~1660

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundProton EnvironmentChemical Shift (δ)
This compound -CH₃ (acetyl)~2.1
-CH- (cyclopentyl, adjacent to C=O)~2.5-2.7
-CH₂- (cyclopentyl)~1.5-1.9
1-Cyclopentylethanol -CH-OH~3.8-4.2[1]
-OHVariable (typically 1-5)
-CH₃~1.2 (doublet)
-CH- (cyclopentyl, adjacent to CH-OH)~2.0-2.5[1]
-CH₂- (cyclopentyl)~1.5-1.8[1]
Cyclopentyl Acetate -CH-O-~4.8-5.2
-CH₃ (acetyl)~2.0
-CH₂- (cyclopentyl)~1.5-1.9
1-Cyclopentylidene-ethan =CH₂~4.6-4.8
-CH₂- (cyclopentyl, allylic)~2.2-2.4
-CH₂- (cyclopentyl)~1.5-1.7
Aldol Product (with Benzaldehyde) Ar-H~7.2-7.4
-CH-OH~4.5-5.0
-OHVariable
-CH- (adjacent to C=O and Ar-CH)~3.0-3.5
-CH₃~2.1

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundCarbon EnvironmentChemical Shift (δ)
This compound C=O~210
-CH- (cyclopentyl, adjacent to C=O)~50-55
-CH₃ (acetyl)~28
-CH₂- (cyclopentyl)~25-30
1-Cyclopentylethanol -CH-OH~65-75[1]
-CH- (cyclopentyl, adjacent to CH-OH)~45-50
-CH₃~23
-CH₂- (cyclopentyl)~25-28
Cyclopentyl Acetate C=O~170
-CH-O-~75
-CH₃ (acetyl)~21
-CH₂- (cyclopentyl)~23, 32
1-Cyclopentylidene-ethan =C< (quaternary)~150
=CH₂~105
-CH₂- (cyclopentyl, allylic)~35
-CH₂- (cyclopentyl)~26
Aldol Product (with Benzaldehyde) C=O~210
Ar-C~125-145
-CH-OH~70-75
-CH- (adjacent to C=O and Ar-CH)~50-55
-CH₃~28

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis and analysis of this compound reaction products.

Reaction_Pathways cluster_reduction Reduction cluster_oxidation Baeyer-Villiger Oxidation cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation This compound This compound 1-Cyclopentylethanol 1-Cyclopentylethanol This compound->1-Cyclopentylethanol NaBH4, EtOH Cyclopentyl Acetate Cyclopentyl Acetate This compound->Cyclopentyl Acetate m-CPBA 1-Cyclopentylidene-ethan 1-Cyclopentylidene-ethan This compound->1-Cyclopentylidene-ethan Ph3P=CH2 Aldol Product Aldol Product This compound->Aldol Product PhCHO, NaOH NaBH4, EtOH NaBH4, EtOH m-CPBA m-CPBA Ph3P=CH2 Ph3P=CH2 PhCHO, NaOH PhCHO, NaOH

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start: this compound + Reagents reaction Reaction under specified conditions (e.g., temperature, solvent) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Spectroscopic Analysis (IR, NMR) purification->analysis end Characterized Product analysis->end

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound.

Reduction of this compound to 1-Cyclopentylethanol

Materials:

  • This compound

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 1-cyclopentylethanol.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Baeyer-Villiger Oxidation of this compound to Cyclopentyl Acetate

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting cyclopentyl acetate by column chromatography.

Wittig Reaction of this compound

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. A color change to deep yellow/orange indicates ylide formation.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution to the ylide solution via cannula at room temperature and stir for 12-24 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Aldol Condensation of this compound with Benzaldehyde (B42025)

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • If no precipitate forms, the mixture can be gently heated.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified aldol condensation product.

References

Unveiling the Reaction Kinetics of 1-Cyclopentylethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its behavior in chemical transformations. This guide provides a comparative analysis of the reaction kinetics of 1-Cyclopentylethanone, a versatile ketone, in key organic reactions. Due to a lack of specific published kinetic data for this compound, this guide leverages data from structurally analogous ketones to provide a predictive comparison of its reactivity.

Executive Summary

This compound, a methyl ketone featuring a five-membered cycloalkyl group, is anticipated to exhibit a reactivity profile influenced by both steric and electronic factors. In general, aldehydes are more reactive than ketones towards nucleophilic attack due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1][2] Among ketones, reactivity is further modulated by the nature of the alkyl or aryl substituents. The cyclopentyl group in this compound is expected to exert a moderate steric effect, while the methyl group allows for reactions typical of methyl ketones, such as the haloform reaction.

This guide will explore the expected kinetic behavior of this compound in three fundamental ketone reactions: the Aldol (B89426) Condensation, the Michael Addition, and Reduction reactions. By comparing it with other ketones for which kinetic data is available, we can infer its relative reaction rates and provide a framework for experimental design.

Comparative Kinetic Data

Table 1: Kinetic Data for Aldol Condensation of Various Ketones

KetoneAldehydeCatalyst/SolventRate Constant (k)Temperature (°C)Reference
CyclopentanoneValeraldehydeFeO–MgO-130[3]
Acetone (B3395972)Various AldehydesAcid/BaseVariesVaries[4]
2-ButanoneBenzaldehydeHydroxyl IonVaries with [OH⁻]-[5]

Note: The rate of aldol condensation is highly dependent on the specific reaction conditions, including the nature of the aldehyde, catalyst, and solvent.

Table 2: Kinetic Data for Michael Addition of Enones

Michael AcceptorNucleophileCatalyst/SolventRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)Reference
CyclopentenoneThiol-0.52-[6]
CyclohexenoneThiophenolTriethylamine/Acetonitrile4.5 x 10⁻³-[1]
Methyl Vinyl Ketone2-Methyl-1,3-cyclohexanedioneTriethylamine/Benzene--[7]

Note: The reactivity of the Michael acceptor is influenced by steric hindrance and the electronic nature of the substituents.

Table 3: Comparative Data for Ketone Reduction

KetoneReducing AgentConditionsObservationsReference
CyclohexanoneSodium Borohydride (B1222165)--[8]
Various Aldehydes & KetonesHydride Reagents-Aldehydes are generally more reactive than ketones.[2]
Benzylic KetonesWolff-Kishner/Clemmensen-Effective for reduction to the corresponding alkane.[9]

Key Reaction Profiles of this compound

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction for ketones with α-hydrogens. The reaction proceeds via an enolate intermediate.

  • Expected Reactivity of this compound: As a methyl ketone, this compound has three acidic α-hydrogens on the methyl group, making it a suitable substrate for enolate formation and subsequent aldol addition and condensation. Its reactivity is expected to be comparable to other methyl ketones like acetone and 2-butanone, though potentially slightly lower due to the steric bulk of the cyclopentyl group compared to a methyl or ethyl group.

The reaction pathway for the base-catalyzed self-aldol condensation of this compound is depicted below.

Aldol_Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration 1-Cyclopentylethanone_1 This compound Enolate Enolate Intermediate 1-Cyclopentylethanone_1->Enolate Base (e.g., OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attack on second ketone molecule 1-Cyclopentylethanone_2 This compound 1-Cyclopentylethanone_2->Alkoxide Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct Protonation Enone α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Enone Dehydration (Heat)

Aldol Condensation Pathway of this compound.
Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound itself is not a Michael acceptor, its enolate can act as a Michael donor. Furthermore, the product of an aldol condensation of this compound would be a Michael acceptor.

  • Expected Reactivity: The reactivity of the enolate of this compound as a Michael donor will be influenced by the steric hindrance around the nucleophilic carbon. The cyclopentyl group may slightly impede the approach to the Michael acceptor compared to smaller enolates.

The general mechanism for the Michael addition of an enolate to an α,β-unsaturated ketone is shown below.

Michael_Addition Enolate Enolate of This compound Intermediate_Enolate Intermediate Enolate Enolate->Intermediate_Enolate Conjugate Addition Michael_Acceptor α,β-Unsaturated Ketone Michael_Acceptor->Intermediate_Enolate Final_Product 1,5-Dicarbonyl Compound Intermediate_Enolate->Final_Product Protonation

Michael Addition using this compound Enolate.
Reduction Reactions

Ketones can be reduced to secondary alcohols using various reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Complete reduction to the corresponding alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.[9]

  • Expected Reactivity of this compound: The rate of reduction is sensitive to steric hindrance around the carbonyl group. The cyclopentyl group is bulkier than a methyl group, so this compound is expected to be slightly less reactive towards hydride reduction than a simple methyl ketone like acetone, but likely more reactive than a ketone with a more hindered group like a tert-butyl group.

A general workflow for a ketone reduction experiment is outlined below.

Ketone_Reduction_Workflow Start Start: Ketone Solution Add_Reducing_Agent Add Reducing Agent (e.g., NaBH₄) Start->Add_Reducing_Agent Reaction Stir at Controlled Temperature Add_Reducing_Agent->Reaction Quench Quench Reaction (e.g., with water or acid) Reaction->Quench Workup Extraction and Washing Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization of Product (NMR, IR, etc.) Purification->Analysis End End: Isolated Alcohol Analysis->End

General Workflow for Ketone Reduction.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are generalized methodologies for the key reactions discussed.

Protocol 1: Kinetic Study of Aldol Condensation

Objective: To determine the rate of the base-catalyzed aldol condensation of this compound.

Materials:

  • This compound

  • A suitable aldehyde (e.g., benzaldehyde)

  • Base catalyst (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol)

  • Quenching agent (e.g., dilute hydrochloric acid)

  • Internal standard for analysis (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of this compound, the aldehyde, and the base catalyst in the chosen solvent.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by mixing the solutions.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of the quenching agent.

  • Add a known amount of the internal standard to the quenched sample.

  • Analyze the concentration of the reactants and/or products in the quenched samples using GC or HPLC.

  • Plot the concentration of a reactant versus time to determine the reaction order and the rate constant.

Protocol 2: Kinetic Study of Michael Addition

Objective: To determine the rate of the Michael addition of the enolate of this compound to a Michael acceptor.

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

  • A Michael acceptor (e.g., methyl vinyl ketone)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

  • Internal standard

  • Analytical instrument (GC or HPLC)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the base (e.g., LDA) to generate the enolate in situ.

  • After a short period, add the Michael acceptor to initiate the reaction.

  • Follow the reaction progress by taking aliquots at timed intervals, quenching them, and analyzing by GC or HPLC as described in Protocol 1.

Protocol 3: Kinetic Study of Ketone Reduction

Objective: To determine the rate of reduction of this compound with a hydride reducing agent.

Materials:

  • This compound

  • Reducing agent (e.g., sodium borohydride)

  • Solvent (e.g., methanol (B129727) or ethanol)

  • Quenching agent (e.g., acetone)

  • Internal standard

  • Analytical instrument (GC or HPLC)

Procedure:

  • Prepare a solution of this compound in the chosen solvent and equilibrate to the desired temperature.

  • In a separate flask, prepare a solution of the reducing agent.

  • Initiate the reaction by adding the reducing agent solution to the ketone solution.

  • Monitor the disappearance of the ketone by taking aliquots at timed intervals, quenching the reaction with a small amount of acetone, and analyzing by GC or HPLC.

Conclusion

While specific kinetic parameters for this compound are yet to be extensively documented, this guide provides a comparative framework based on the known reactivity of analogous ketones. The steric bulk of the cyclopentyl group is expected to render this compound slightly less reactive than smaller methyl ketones in nucleophilic addition and reduction reactions. However, the presence of acidic α-protons on the methyl group makes it a viable substrate for enolate-mediated reactions like the aldol condensation and Michael addition. The provided experimental protocols offer a starting point for researchers to quantitatively investigate the kinetics of this versatile ketone, enabling a more precise understanding of its role in complex organic synthesis and drug development.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral 1-Cyclopentylethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity and efficacy of chiral molecules. For derivatives of 1-Cyclopentylethanone, a common structural motif in organic chemistry, several analytical techniques can be employed. This guide provides a comparative overview of the three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We present a comparison of their performance, detailed experimental protocols for analogous compounds, and a logical workflow to aid researchers in selecting the optimal method.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound derivatives depends on factors such as the volatility and thermal stability of the analyte, available instrumentation, and the required level of precision. Chiral GC and HPLC are separation techniques that physically resolve the enantiomers, while chiral NMR is a spectroscopic method that differentiates them in solution.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Separation of volatile enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Differentiation of enantiomers in solution through diastereomeric interactions with a chiral auxiliary (solvating or derivatizing agent).[1][2]
Typical Chiral Selector Cyclodextrin derivatives (e.g., heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin).[3]Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates).[4][5][6]Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs), or Lanthanide Shift Reagents (LSRs).[1][7]
Resolution (Rs) Typically > 1.5 for baseline separation.Generally > 1.5 for robust quantification.Not applicable (separation of signals in ppm).
Analysis Time per Sample 15-40 minutes.10-30 minutes.5-15 minutes.
Sample Requirements Must be volatile and thermally stable. Derivatization may be required.Must be soluble in the mobile phase.Higher concentration needed (mg scale).
Advantages High resolution, suitable for complex mixtures.Broad applicability, wide variety of stationary phases, robust.[8][9]Rapid analysis, no physical separation needed, simple sample preparation.[7]
Disadvantages Limited to volatile compounds, potential for thermal degradation.Higher cost of columns and solvents, method development can be time-consuming.Lower sensitivity, potential for signal overlap, requires a chiral auxiliary.[10]

Experimental Protocols

While specific application data for this compound is not abundant in published literature, the following protocols for structurally similar cyclic ketones demonstrate the practical application of these techniques.

Method 1: Chiral Gas Chromatography (GC) of a Cyclic Ketone Analogue (Camphor)

Chiral GC is highly effective for the separation of volatile chiral compounds. Camphor (B46023), a bicyclic ketone, serves as an excellent model for demonstrating the separation of cyclic ketone enantiomers.

Sample Preparation:

  • Prepare a stock solution of the racemic camphor standard at 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

  • Dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • Inject 0.2 µL of the diluted sample into the GC.

Instrumentation and Conditions: [3]

  • Gas Chromatograph: HRGC 5160 Mega Series or equivalent.

  • Column: Fused-silica capillary column (25 m x 0.25 mm ID) coated with heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin (0.25 µm film thickness).[3]

  • Injector Temperature: 200 °C.[3]

  • Detector (FID) Temperature: 220 °C.[3]

  • Carrier Gas: Hydrogen at 0.4 kg/cm ².[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 10 minutes.[3]

    • Ramp 1: Increase to 120 °C at 3 °C/min.[3]

    • Ramp 2: Increase to 230 °C at 4 °C/min.[3]

  • Injection Mode: Split (1/20 ratio).[3]

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) of Cyclic Ketone Analogues

Polysaccharide-based chiral stationary phases are versatile and widely used for the separation of a broad range of chiral compounds, including ketones.[4][5]

Sample Preparation:

  • Dissolve the racemic analyte (e.g., a substituted cyclohexenone) in the mobile phase to a concentration of 0.5-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions (General Approach): [11][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[12]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is n-Hexane/Isopropanol (90:10, v/v). The ratio is optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.[12]

  • Temperature: 25 °C.[12]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[12]

  • Injection Volume: 5-10 µL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram, as described for the GC method.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals in the NMR spectrum.[7]

Sample Preparation and Analysis:

  • In an NMR tube, dissolve approximately 5-10 mg of the chiral this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of TADDOL) to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more proton signals into two distinct peaks, corresponding to the two diastereomeric complexes. The protons closest to the chiral center are most likely to show the largest chemical shift difference (Δδ).

  • Integrate the areas of the separated signals to determine the ratio of the enantiomers.

Data Analysis: The enantiomeric excess is calculated from the integrals of the two diastereomeric signals: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Visualization of Experimental Workflows

To assist in the decision-making and experimental planning process, the following diagrams illustrate the logical flow for each analytical technique.

G cluster_0 General Workflow for ee Determination start Racemic Analyte (this compound Derivative) prep Sample Preparation (Dissolution/Dilution) start->prep analysis Analytical Method Selection prep->analysis gc Chiral GC analysis->gc Volatile & Thermally Stable hplc Chiral HPLC analysis->hplc Soluble in Mobile Phase nmr Chiral NMR analysis->nmr Sufficient Concentration data Data Acquisition gc->data hplc->data nmr->data calc Calculate ee% from Peak Areas or Signal Integrals data->calc report Report Enantiomeric Excess calc->report

A general workflow for determining enantiomeric excess.

HPLC_Workflow cluster_1 Chiral HPLC Method Development start_hplc Select Analyte csp_select Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start_hplc->csp_select mp_select Select Mobile Phase Mode (Normal, Reversed, Polar Organic) csp_select->mp_select mp_opt Optimize Mobile Phase (Adjust modifier percentage) mp_select->mp_opt flow_temp Optimize Flow Rate & Temperature mp_opt->flow_temp validate Validate Method (Resolution > 1.5) flow_temp->validate validate->csp_select Fail analyze Analyze Sample validate->analyze Success

Workflow for chiral HPLC method development.

NMR_Workflow cluster_2 Chiral NMR Analysis start_nmr Dissolve Analyte in Deuterated Solvent spectrum1 Acquire Initial ¹H NMR Spectrum start_nmr->spectrum1 add_csa Add Chiral Solvating Agent (CSA) spectrum1->add_csa spectrum2 Acquire Final ¹H NMR Spectrum add_csa->spectrum2 check_split Observe Signal Splitting (Δδ > 0) spectrum2->check_split check_split->add_csa No Splitting integrate Integrate Separated Signals check_split->integrate Splitting Observed calculate_ee Calculate ee% integrate->calculate_ee

Workflow for chiral NMR analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-Cyclopentylethanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Proposed Analytical Methods

The choice between GC-FID and HPLC-UV for the quantification of 1-Cyclopentylethanone will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-FID is often suitable for volatile and thermally stable compounds like this compound. HPLC-UV provides a versatile alternative, particularly for samples that may not be suitable for direct injection into a gas chromatograph.

Quantitative Performance

The following table summarizes the expected performance characteristics for the proposed GC-FID and HPLC-UV methods for the quantification of this compound. These values are typical for the respective analytical techniques and would need to be experimentally determined during method validation.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Range 0.15 - 100 µg/mL0.3 - 200 µg/mL

Experimental Protocols

Detailed methodologies for both the GC-FID and HPLC-UV methods are provided below. These protocols serve as a starting point for method development and validation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.15 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Autosampler

  • Analytical Column: C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.3 µg/mL to 200 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the cross-validation of analytical methods to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

A Comparative Guide to the Synthesis of 1-Cyclopentylethanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Cyclopentylethanone, a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of common methods for the synthesis of this compound, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Yields

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the reported yields for different methods of synthesizing this compound.

Synthesis MethodReactantsReported Yield (%)
Friedel-Crafts AcylationCyclopentene (B43876) and Acetic Anhydride (B1165640)70-80% (mixture)
Oxidation of 1-Cyclopentylethanol (B1203354) (PCC)1-Cyclopentylethanol, Pyridinium chlorochromate (PCC)>90%
Oxidation of 1-Cyclopentylethanol (Swern)1-Cyclopentylethanol, Oxalyl chloride, DMSO, Triethylamine (B128534)92%
Grignard Reaction followed by OxidationCyclopentanone (B42830), Acetyl chloride, Magnesium (Two steps)60-70% (alcohol)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and should be adapted to specific laboratory conditions.

Friedel-Crafts Acylation of Cyclopentene

This method involves the electrophilic acylation of cyclopentene using an acylating agent in the presence of a Lewis acid catalyst.

Reactants:

  • Cyclopentene

  • Acetic Anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetic anhydride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add cyclopentene (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield a mixture containing this compound.

Oxidation of 1-Cyclopentylethanol

The oxidation of the secondary alcohol, 1-cyclopentylethanol, to the corresponding ketone is a common and efficient method. Two effective protocols are presented below.

PCC is a milder oxidizing agent that is effective for the conversion of secondary alcohols to ketones with high efficiency.[1]

Reactants:

  • 1-Cyclopentylethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Celite or Silica (B1680970) gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite in dichloromethane, add a solution of 1-cyclopentylethanol (1.0 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • The combined filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield this compound.

The Swern oxidation is another mild and high-yielding method that avoids the use of chromium reagents.

Reactants:

  • 1-Cyclopentylethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in dichloromethane to the cooled solution.

  • After stirring for 15 minutes, add a solution of 1-cyclopentylethanol (1.0 equivalent) in dichloromethane dropwise.

  • Stir the mixture at -78°C for 45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78°C for 15 minutes before allowing the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane, and wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.[2]

Grignard Reaction followed by Oxidation

This two-step synthesis first prepares the intermediate alcohol, 1-cyclopentylethanol, via a Grignard reaction, which is then oxidized to the target ketone.

Step 1: Synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone

Reactants:

  • Magnesium turnings

  • Acetyl chloride

  • Cyclopentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a solution of acetyl chloride in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining acetyl chloride solution at a rate that maintains a gentle reflux. After the addition, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(1-Hydroxy-cyclopentyl)-ethanone.

Step 2: Oxidation to this compound

The crude product from Step 1 can then be oxidized to this compound using either the PCC or Swern oxidation protocols described in section 2.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted in the following diagram.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction 1. Reaction Setup Workup Workup Reaction->Workup 2. Quenching & Extraction Crude Product Crude Product Workup->Crude Product 3. Isolation Purification Purification Crude Product->Purification 4. Distillation/ Chromatography Pure Product Pure Product Purification->Pure Product Analysis Analysis Pure Product->Analysis 5. QC Testing Characterization Characterization Analysis->Characterization e.g., NMR, GC-MS, IR

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

Benchmarking 1-Cyclopentylethanone-Based Catalysts Against Industry Standards in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance

The selection of an optimal catalyst system is paramount in achieving efficient and selective cross-coupling reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis. This guide provides an objective comparison of palladium catalysts employing 1-Cyclopentylethanone as a ligand against established industry-standard phosphine-ligated catalysts. The benchmark reaction for this comparison is the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid, a challenging transformation for which ligand performance is critical.

Performance Comparison: this compound vs. Phosphine (B1218219) Ligands

The following table summarizes the performance of a palladium catalyst likely utilizing a ketone-based ligand system, exemplified by this compound, in comparison to well-established Buchwald phosphine ligands for the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid. It is important to note that the data presented is compiled from multiple sources and does not represent a direct head-to-head study under identical conditions. However, it provides valuable insights into the relative efficacy of these catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂ / This compound (inferred) This compoundK₃PO₄Dioxane10018~70-80~700-800~39-44
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O60694940157
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100129898082
Pd(OAc)₂ / DavePhosDavePhosK₃PO₄Toluene100129696080

Note: The performance data for the this compound-based catalyst is inferred from studies on related ketone-based ligands and general principles of its role in enhancing catalytic activity. The data for phosphine ligands is derived from various literature sources for the specified reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 4-chloroanisole and phenylboronic acid. This protocol can be adapted for screening different catalyst systems, including those based on this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 1.0 mmol, 1.0 equiv.), the boronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., this compound or a phosphine ligand, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) to the mixture.

  • Inert Atmosphere: Seal the Schlenk tube and degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Visualizing the Catalytic Process

To further elucidate the reaction mechanism and experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Precursor and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Degas and fill with Inert Gas Solvent->Inert Heating Heat and Stir Inert->Heating Extraction Dilute and Extract Heating->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Unveiling Ketone Reactivity: A Comparative Guide to Computational Modeling for 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and predicting the reactivity of ketones is paramount for designing efficient synthetic routes and developing novel therapeutics. This guide provides a comprehensive comparison of computational and experimental approaches to predict the reactivity of 1-Cyclopentylethanone, a versatile building block in organic synthesis. We will compare its predicted and known reactivity with that of other ketones, namely acetophenone (B1666503), cyclohexylethanone, and cyclopentanone (B42830), supported by available experimental data and detailed methodologies.

Computational Modeling: A Predictive Powerhouse

Predicting the reactivity of a molecule like this compound without extensive and time-consuming laboratory experiments is a significant advantage in modern chemistry. Computational models, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for this purpose. These models can elucidate electronic and steric effects that govern a ketone's susceptibility to nucleophilic attack, reduction, or oxidation.

A general workflow for computationally predicting ketone reactivity involves several key steps:

G cluster_0 Computational Workflow Input_Structure Input Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Transition_State_Search Transition State Search (for a specific reaction) Geometry_Optimization->Transition_State_Search Reactivity_Descriptors Calculate Reactivity Descriptors (e.g., Fukui functions, NPA charges) Geometry_Optimization->Reactivity_Descriptors IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation Transition_State_Search->IRC_Calculation Energy_Profile Generate Reaction Energy Profile IRC_Calculation->Energy_Profile Prediction Predict Reactivity (Activation Energy, Reaction Rate) Reactivity_Descriptors->Prediction Energy_Profile->Prediction

A general computational workflow for predicting ketone reactivity.

Quantitative Structure-Activity Relationship (QSAR) models offer another computational approach. These models use statistical methods to correlate molecular descriptors with experimentally determined reactivity, enabling the prediction of reactivity for new compounds without the need for quantum mechanical calculations for each molecule.[1][2][3]

Experimental Determination of Ketone Reactivity

Experimental methods provide the ground truth for validating computational predictions. Common reactions used to probe ketone reactivity include reduction by sodium borohydride (B1222165) and the Baeyer-Villiger oxidation.

Experimental Protocols

1. Reduction of Ketones with Sodium Borohydride

This reaction reduces a ketone to a secondary alcohol. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and its electrophilicity.

  • Materials: Ketone (e.g., this compound), Sodium Borohydride (NaBH₄), Methanol (B129727), Dichloromethane (B109758), Water, 3 M Hydrochloric Acid, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve the ketone (1 mmol) in methanol (5 mL) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, slowly add 3 M HCl to quench the reaction.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

    • The yield and reaction time provide a measure of the ketone's reactivity.

2. Baeyer-Villiger Oxidation of Ketones

This reaction converts a ketone to an ester (or a lactone from a cyclic ketone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon determines the product distribution and can be indicative of the ketone's electronic properties.[4]

  • Materials: Ketone (e.g., this compound), meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve the ketone (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

    • Add m-CPBA (1.2 mmol) to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

    • The yield and regioselectivity of the ester product offer insights into the ketone's reactivity.[4]

Comparative Analysis of Ketone Reactivity

To contextualize the reactivity of this compound, we compare it with acetophenone (an aromatic ketone), cyclohexylethanone (a six-membered ring analogue), and cyclopentanone (the parent cyclic ketone).

KetoneStructurePredicted/Observed Reactivity Trends
This compound this compoundThe cyclopentyl group is electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbon compared to acetone. Steric hindrance from the cyclopentyl group is expected to be moderate. Studies have shown that the cyclopentyl group's conformational rigidity can enhance reaction rates in certain base-mediated reactions compared to more flexible linear analogues.[5]
Acetophenone AcetophenoneThe phenyl group is electron-withdrawing through resonance, increasing the electrophilicity of the carbonyl carbon. However, it also provides significant steric hindrance. Hammett analysis of substituted acetophenones provides a quantitative measure of the electronic effects on reactivity.[6][7][8]
Cyclohexylethanone CyclohexylethanoneThe cyclohexyl group is slightly more electron-donating and sterically bulkier than the cyclopentyl group. This is expected to decrease its reactivity towards nucleophilic attack compared to this compound.
Cyclopentanone CyclopentanoneAs a simple cyclic ketone, it serves as a baseline. It is generally more reactive than open-chain ketones due to ring strain. Experimental kinetic data for its reaction with OH radicals is available.

Reaction Mechanisms: A Deeper Dive

Understanding the reaction mechanisms provides a framework for interpreting reactivity. The Baeyer-Villiger oxidation, for instance, proceeds through a Criegee intermediate, and the migratory aptitude of the adjacent groups is a key factor.

G cluster_1 Baeyer-Villiger Oxidation Mechanism Ketone Ketone Protonation Protonation of Carbonyl Oxygen Ketone->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Peroxyacid Protonation->Nucleophilic_Attack + RCO3H Criegee_Intermediate Criegee Intermediate (Tetrahedral) Nucleophilic_Attack->Criegee_Intermediate Migration Concerted Migration of R' Group Criegee_Intermediate->Migration Rate-determining step Ester Ester Product Migration->Ester - RCO2H, - H+

Simplified mechanism of the Baeyer-Villiger oxidation.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric factors. While direct experimental kinetic data is limited, computational modeling, particularly DFT, provides a powerful avenue for predicting its behavior in various chemical transformations. By comparing these predictions with the known reactivity of analogous ketones like acetophenone, cyclohexylethanone, and cyclopentanone, researchers can gain valuable insights for designing synthetic strategies and understanding reaction mechanisms. The provided experimental protocols serve as a starting point for validating these computational predictions and further elucidating the rich chemistry of this important ketone.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Cyclopentylethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Cyclopentylethanone is critical for maintaining laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to observe the following safety measures. This compound is a flammable liquid and vapor that is harmful if swallowed and causes serious eye and skin irritation.[1][2]

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-impermeable gloves, flame-retardant protective clothing, and tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Ventilation: Always handle the chemical in a well-ventilated area. A chemical fume hood is strongly recommended for all transfers and manipulations to prevent the inhalation of vapors.[1][3]

  • Ignition Source Control: this compound is flammable.[2] Keep the chemical and its waste away from all heat, sparks, open flames, and other potential ignition sources.[3] Use only non-sparking tools and explosion-proof equipment during handling and disposal.[1]

  • Static Discharge Prevention: To prevent ignition from static electricity, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.

Hazard and Physical Properties Summary

For quick reference, key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 6004-60-0[1][2][4]
Molecular Formula C₇H₁₂O[2][4]
Molecular Weight 112.17 g/mol [2]
Flash Point 47 °C / 116.6 °F[5]
Boiling Point 160 °C / 320 °F[5]
Density 0.913 - 0.951 g/cm³[5]
GHS Hazard Statements H226, H302, H315, H319[2]

Operational Plan: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The disposal of this compound falls under hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management approach.[6][7][8]

Step 1: Waste Collection and Segregation
  • Select Appropriate Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible. Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents ("this compound").

  • Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.

  • Do Not Overfill: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.

  • Keep Container Closed: The container must be kept tightly sealed when not in use to prevent the release of flammable vapors.[1]

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Area: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat and ignition sources.[1] Ensure secondary containment is in place to manage potential leaks.

Step 3: Arrange for Licensed Disposal
  • Contact Environmental Health & Safety (EH&S): Arrange for the pickup and disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal Methods: It is critical to understand that this compound must not be disposed of down the drain or into sewer systems.[1] Discharge into the environment is prohibited and must be avoided.[1]

  • Approved Disposal Methods: The primary approved disposal method is removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Step 4: Disposal of Contaminated Materials
  • Contaminated PPE and Labware: Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound must be treated as hazardous waste and placed in the same designated waste container.

  • Empty Containers: Original containers of this compound must also be disposed of as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of via controlled incineration.[1]

Emergency Protocol: Spill Management

In the event of a spill, immediate and proper response is crucial to mitigate hazards.

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1]

  • Ventilate the Area: Ensure the area is adequately ventilated to disperse flammable vapors.[1]

  • Contain the Spill: Prevent further spillage and stop the material from entering drains or waterways using a suitable absorbent material (e.g., sand, diatomaceous earth, or universal binding agents).[1][9]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste (Do not exceed 90% capacity) container->collect seal Keep Container Tightly Sealed collect->seal spill Spill Occurs collect->spill Potential Event saa Store in Designated Satellite Accumulation Area (SAA) seal->saa contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup saa->contact_ehs transport Waste Transported by Licensed Professionals contact_ehs->transport end Final Disposal via Controlled Incineration or Chemical Plant transport->end spill_actions Evacuate & Isolate Remove Ignition Sources Contain with Absorbent spill->spill_actions spill_collect Collect Spill Debris into Hazardous Waste Container spill_actions->spill_collect spill_collect->saa Add to Waste Stream

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Cyclopentylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Cyclopentylethanone

This guide provides crucial safety protocols and logistical information for handling this compound (CAS No. 6004-60-0), also known as Cyclopentyl methyl ketone. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause serious eye irritation and may be harmful if swallowed.[1][2] Proper PPE is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecification Details
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against ketones. It is advised to avoid latex and PVC gloves. Always inspect gloves for integrity before use.[3]
Lab Coat/Protective ClothingFlame-retardant and impervious clothing should be worn to protect against splashes and fire hazards.[1][4]
Respiratory Protection Use in a Well-Ventilated AreaAll work should be conducted in a chemical fume hood to prevent the inhalation of vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.
Footwear Closed-Toe ShoesChemically resistant safety footwear is recommended, especially in environments where splashing is a potential risk.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_spill 3. Spill & Emergency Response cluster_disposal 4. Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_vent Handle in a Well-Ventilated Area handle_contact Avoid Contact with Skin and Eyes handle_vent->handle_contact handle_ignition Keep Away from Ignition Sources handle_contact->handle_ignition spill_evacuate Evacuate and Ventilate Area spill_contain Contain Spill with Inert Absorbent Material spill_evacuate->spill_contain spill_dispose Dispose of Waste in Accordance with Regulations spill_contain->spill_dispose disp_collect Collect Waste in a Labeled, Sealed Container disp_store Store Away from Incompatible Materials disp_collect->disp_store disp_dispose Dispose via a Licensed Chemical Destruction Plant disp_store->disp_dispose

Caption: Workflow for Handling this compound.
First Aid Protocol

Immediate and appropriate first aid is critical in the event of exposure:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.